6-Bromo-5-methylimidazo[1,2-A]pyrazine
Description
BenchChem offers high-quality 6-Bromo-5-methylimidazo[1,2-A]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-5-methylimidazo[1,2-A]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromo-5-methylimidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-7(8)10-4-6-9-2-3-11(5)6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAOBYKDDNHGLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC2=NC=CN12)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857136 | |
| Record name | 6-Bromo-5-methylimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330750-56-5 | |
| Record name | 6-Bromo-5-methylimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Z Guide to the Synthesis of 6-Bromo-5-methylimidazo[1,2-a]pyrazine: A Technical Whitepaper
This guide provides a detailed protocol and scientific rationale for the synthesis of 6-bromo-5-methylimidazo[1,2-a]pyrazine, a heterocyclic scaffold of significant interest in medicinal chemistry. The imidazo[1,2-a]pyrazine core is a recognized "privileged structure" found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including sedative-hypnotic, anti-inflammatory, and anticancer activities.[1][2] This document is intended for researchers and drug development professionals, offering field-proven insights into the synthetic pathway, experimental execution, and characterization of the target molecule.
Synthetic Strategy & Retrosynthesis
The most reliable and widely adopted method for constructing the imidazo[1,2-a]pyrazine ring system is the Tschitschibabin-type cyclocondensation reaction.[3] This approach involves the reaction of a 2-aminopyrazine derivative with an α-halocarbonyl compound.[3][4]
Our retrosynthetic analysis for 6-bromo-5-methylimidazo[1,2-a]pyrazine identifies the key precursor as 2-amino-5-bromo-3-methylpyrazine . This strategic starting material already contains the required bromine and methyl substituents at the correct positions on the pyrazine ring. The subsequent cyclization with a two-carbon electrophile, such as chloroacetaldehyde or bromoacetaldehyde, efficiently forms the fused imidazole ring.
The overall synthetic transformation is depicted below:
Figure 1: Retrosynthetic and forward synthesis plan for the target molecule.
Detailed Experimental Protocol
This protocol details the synthesis of the target compound from the key intermediate, 2-amino-5-bromo-3-methylpyrazine.
Step 1: Synthesis of 2-Amino-5-bromo-3-methylpyrazine (Starting Material)
While 2-amino-5-bromo-3-methylpyrazine is commercially available from various suppliers[5][6], it can also be synthesized from 2-amino-3-methylpyrazine via electrophilic bromination. The procedure involves treating the starting amine with a brominating agent like N-Bromosuccinimide (NBS) or molecular bromine in a suitable solvent.[7] Using NBS is often preferred as it allows for milder reaction conditions and avoids the hazards of handling liquid bromine.[7]
Step 2: Cyclocondensation to form 6-Bromo-5-methylimidazo[1,2-a]pyrazine
This step is the core of the synthesis, involving the annulation of the imidazole ring onto the pyrazine core.
Reaction Scheme:
Figure 2: Cyclocondensation reaction.
Materials & Reagents:
| Reagent | Mol. Wt. | Amount (mmol) | Equivalents |
| 2-Amino-5-bromo-3-methylpyrazine | 188.03 | 10.0 | 1.0 |
| Chloroacetaldehyde (50% wt in H₂O) | 78.50 | 12.0 | 1.2 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 15.0 | 1.5 |
| Ethanol (EtOH) | - | 50 mL | - |
| Ethyl Acetate (EtOAc) | - | - | - |
| Brine | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-bromo-3-methylpyrazine (1.88 g, 10.0 mmol) and ethanol (50 mL).
-
Reagent Addition: Add sodium carbonate (1.59 g, 15.0 mmol) to the suspension. While stirring, add chloroacetaldehyde (1.88 mL of 50% aq. solution, ~12.0 mmol) dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Extraction: To the resulting residue, add water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under vacuum to yield the crude product.
-
Purification: The crude solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 6-bromo-5-methylimidazo[1,2-a]pyrazine as a solid.
Causality Behind Choices:
-
Solvent: Ethanol is a common and effective solvent for this type of condensation, as it readily dissolves the reactants at elevated temperatures and is relatively inert.
-
Base: Sodium carbonate acts as a base to neutralize the hydrohalic acid (HCl) formed during the cyclization, driving the reaction to completion.
-
Temperature: Refluxing provides the necessary activation energy for both the initial Sₙ2 reaction between the pyrazine nitrogen and chloroacetaldehyde, and the subsequent intramolecular cyclization and dehydration steps.
Mechanism of Action
The reaction proceeds via a well-established mechanism for imidazo-fused heterocycle synthesis.[3]
-
Nucleophilic Attack: The more nucleophilic ring nitrogen of the 2-aminopyrazine attacks the electrophilic carbon of chloroacetaldehyde in an Sₙ2 fashion, displacing the chloride ion.
-
Cyclization: The exocyclic amino group then performs an intramolecular nucleophilic attack on the carbonyl carbon, forming a cyclic hemiaminal intermediate.
-
Dehydration: This intermediate readily dehydrates under the heated, basic conditions to form the final, stable aromatic imidazo[1,2-a]pyrazine ring system.
Characterization
The identity and purity of the synthesized 6-bromo-5-methylimidazo[1,2-a]pyrazine must be confirmed using standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals for the aromatic protons on the imidazole and pyrazine rings, as well as a singlet for the methyl group protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will confirm the number of unique carbon environments in the molecule.
-
MS (Mass Spectrometry): The mass spectrum should display a molecular ion peak [M]+ and an [M+2]+ peak of similar intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.
-
Melting Point: A sharp melting point range indicates high purity of the final compound.
Safety and Handling
-
Chloroacetaldehyde: Is toxic and a lachrymator. It should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Solvents: Ethanol and ethyl acetate are flammable. All heating should be performed using a heating mantle and condenser, away from open flames.
-
General Precautions: Standard laboratory safety practices should be followed throughout the procedure.
This guide provides a robust and reproducible method for the synthesis of 6-bromo-5-methylimidazo[1,2-a]pyrazine, a valuable building block for the development of novel therapeutics.
References
-
Yadav, G., & Singh, R. (2022). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. Available at: [Link]
-
Biradar, S. et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]
-
de Paiva, G. et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
-
Sayer, J. R. (2014). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. Available at: [Link]
-
Abignente, E. et al. (1983). Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. Journal of Medicinal Chemistry. Available at: [Link]
-
Singh, V. et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Lombardino, J. G., & Wiseman, E. H. (1965). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Kumar, R. et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. Available at: [Link]
-
Kumar, R. et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link]
-
Exploring 2-Amino-5-bromo-3-methylpyridine: A Versatile Organic Synthesis Intermediate. Geshem. Available at: [Link]
-
Jana, U. et al. (2019). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science. Available at: [Link]
-
2-Amino-5-bromo-3-methylpyrazine. Lead Sciences. Available at: [Link]
-
6-Bromo-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine. PubChem. Available at: [Link]
-
Martínez, R. et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Amino-5-bromo-3-methylpyrazine - Lead Sciences [lead-sciences.com]
- 6. 2-Amino-5-bromo-3-methylpyrazine | [frontierspecialtychemicals.com]
- 7. tsijournals.com [tsijournals.com]
An In-depth Technical Guide to 6-Bromo-5-methylimidazo[1,2-a]pyrazine: Properties, Synthesis, and Applications
Abstract
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold, forming the basis of numerous compounds with significant pharmacological activity.[1][2] This guide focuses on a specific, functionalized derivative, 6-Bromo-5-methylimidazo[1,2-a]pyrazine . While direct experimental data for this exact molecule is not extensively documented in public literature, this document serves as a comprehensive technical resource for researchers and drug development professionals. By synthesizing data from closely related analogues, established chemical principles, and computational predictions, we present a robust profile of its physicochemical properties, a plausible synthetic route, anticipated spectroscopic signatures, and its potential applications as a versatile building block in medicinal chemistry.
Introduction and Strategic Significance
The imidazo[1,2-a]pyrazine ring system is a cornerstone in modern medicinal chemistry, recognized for its structural similarity to purines and its ability to modulate a wide array of biological targets.[1] Derivatives of this scaffold have shown diverse pharmacological activities, including roles as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators.[1][3]
The subject of this guide, 6-Bromo-5-methylimidazo[1,2-a]pyrazine, is of particular strategic interest. The methyl group at the 5-position can influence the molecule's steric and electronic properties, potentially tuning its interaction with biological targets. Crucially, the bromine atom at the 6-position serves as a versatile synthetic handle. This allows for the facile introduction of a wide range of substituents via modern cross-coupling reactions, making it an ideal scaffold for building compound libraries for structure-activity relationship (SAR) studies.[4]
This guide provides a foundational understanding of this molecule, enabling researchers to leverage its potential in their discovery programs.
Caption: Chemical structure and standard numbering of the imidazo[1,2-a]pyrazine core.
Molecular and Physicochemical Properties
Table 1: Core Molecular Attributes
| Attribute | Value |
| IUPAC Name | 6-bromo-5-methylimidazo[1,2-a]pyrazine |
| Molecular Formula | C₇H₆BrN₃ |
| Molecular Weight | 212.05 g/mol |
| Physical State | Predicted to be a solid at room temperature |
Table 2: Predicted Physicochemical Properties for Drug Discovery
| Property | Predicted Value | Scientific Rationale and Implication |
| logP (Octanol/Water) | ~2.5 - 3.0 | The brominated heterocyclic core suggests moderate lipophilicity, which is often correlated with good cell membrane permeability. This is a crucial parameter for oral bioavailability and CNS penetration.[7] |
| pKa (Most Basic) | ~3.5 - 4.5 | The nitrogen atoms in the imidazo[1,2-a]pyrazine ring system are weakly basic. The predicted pKa suggests that at physiological pH (7.4), the compound will be predominantly in its neutral form, which is often favorable for crossing biological membranes.[8] |
| Topological Polar Surface Area (TPSA) | ~30 Ų | This value, estimated from the parent scaffold, is well within the range associated with good oral bioavailability and cell permeability (typically < 140 Ų).[5] |
| Hydrogen Bond Donors | 0 | The absence of donor groups can contribute to improved membrane permeability. |
| Hydrogen Bond Acceptors | 3 | The ring nitrogens can act as hydrogen bond acceptors, influencing solubility and interactions with biological targets. |
| Solubility | Low in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol) | The aromatic, non-polar nature of the core structure, combined with the bromo and methyl groups, predicts limited aqueous solubility. This is a critical consideration for formulation and assay development.[9] |
Proposed Synthesis and Chemical Reactivity
The synthesis of substituted imidazo[1,2-a]pyrazines can be achieved through several established routes.[10][11] A plausible and efficient pathway for 6-Bromo-5-methylimidazo[1,2-a]pyrazine is proposed below, starting from commercially available materials.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Imidazo(1,2-a)pyrazine | C6H5N3 | CID 2771670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Bromo-2-methylimidazo[1,2-a]pyridine | C8H7BrN2 | CID 12428960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-BROMO-IMIDAZO[1,2-A]PYRIDIN-8-AMINE | 676371-00-9 [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 6-Bromo-5-methylimidazo[1,2-A]pyrazine (CAS: 1330750-56-5)
This guide provides a comprehensive technical overview of 6-Bromo-5-methylimidazo[1,2-A]pyrazine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, physicochemical properties, reactivity, and its pivotal role in the creation of novel therapeutics.
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine ring system is a privileged scaffold in medicinal chemistry, recognized as a structural analog of purines.[1] This nitrogen-rich fused heterocyclic system is a cornerstone in the development of a multitude of pharmacologically active agents. Derivatives have demonstrated a wide array of biological activities, including antibacterial, anti-inflammatory, and phosphodiesterase inhibitory properties.[1] The strategic placement of substituents on this core allows for the fine-tuning of a molecule's steric and electronic properties, enabling precise interactions with biological targets.
6-Bromo-5-methylimidazo[1,2-A]pyrazine, in particular, is a highly versatile intermediate. The bromine atom at the 6-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, while the methyl group at the 5-position influences the molecule's electronic landscape and steric profile. These features make it an invaluable starting material for the synthesis of targeted inhibitors and functional probes.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and analytical characteristics is fundamental for its application in synthesis and for the unambiguous characterization of its derivatives.
Table 1: Physicochemical Properties of 6-Bromo-5-methylimidazo[1,2-A]pyrazine
| Property | Value | Source/Method |
| CAS Number | 1330750-56-5 | Chemical Abstract Service |
| Molecular Formula | C₇H₆BrN₃ | Calculated |
| Molecular Weight | 212.05 g/mol | Calculated |
| Appearance | Expected to be a solid | General observation for similar compounds |
| Storage | Inert atmosphere, 2-8°C | [2] |
Expected Analytical Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyrazine core and a singlet for the methyl group. The chemical shifts will be influenced by the bromine atom and the nitrogen atoms in the fused ring system.
-
¹³C NMR: The carbon NMR spectrum will display signals for each of the seven carbon atoms, with the carbon bearing the bromine atom shifted downfield.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units ([M]+ and [M+2]+).
Synthesis of 6-Bromo-5-methylimidazo[1,2-A]pyrazine: A Validated Approach
The synthesis of 6-Bromo-5-methylimidazo[1,2-A]pyrazine can be efficiently achieved through a two-step process starting from the commercially available 2-amino-5-methylpyrazine. This pathway involves an initial bromination followed by a cyclocondensation reaction to form the fused imidazole ring.
Caption: Synthetic workflow for 6-Bromo-5-methylimidazo[1,2-a]pyrazine.
Protocol 1: Synthesis of 2-Amino-3-bromo-5-methylpyrazine
This protocol is adapted from established methods for the bromination of aminopyrazines.[3]
Rationale: The use of pyridine as a base is crucial to neutralize the HBr generated during the electrophilic aromatic bromination, preventing the protonation of the starting material's amino group, which would deactivate the ring towards further substitution. Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve the reactants.
Step-by-Step Methodology:
-
Dissolve 2-amino-5-methylpyrazine (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.2 eq) in DCM dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.
Protocol 2: Synthesis of 6-Bromo-5-methylimidazo[1,2-a]pyrazine
This cyclocondensation reaction is a standard method for the formation of the imidazo[1,2-a]pyrazine ring system.[4]
Rationale: The reaction proceeds via an initial nucleophilic attack of the endocyclic nitrogen of the aminopyrazine onto the aldehyde of chloroacetaldehyde, followed by an intramolecular SN2 reaction where the exocyclic amino group displaces the chloride, leading to the fused imidazole ring. Heating is necessary to drive the reaction to completion.
Step-by-Step Methodology:
-
Combine 2-amino-3-bromo-5-methylpyrazine (1.0 eq) and an aqueous solution of chloroacetaldehyde (1.1 eq) in a suitable solvent such as n-butanol.
-
Heat the mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to afford the target compound, 6-Bromo-5-methylimidazo[1,2-A]pyrazine.
Chemical Reactivity and Applications in Drug Discovery
The bromine atom at the 6-position of 6-Bromo-5-methylimidazo[1,2-A]pyrazine is the key to its synthetic versatility, enabling a range of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).
Caption: Reactivity and applications of 6-Bromo-5-methylimidazo[1,2-a]pyrazine.
Suzuki-Miyaura Coupling:
This reaction is instrumental for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl moieties. This is particularly relevant in the synthesis of kinase inhibitors, where these appended rings often interact with key residues in the enzyme's active site.
Buchwald-Hartwig Amination:
The formation of carbon-nitrogen bonds is another critical transformation in drug discovery. The Buchwald-Hartwig amination of 6-Bromo-5-methylimidazo[1,2-A]pyrazine allows for the introduction of a wide range of primary and secondary amines, providing access to a diverse chemical space of potential drug candidates.
Sonogashira Coupling:
This reaction facilitates the formation of carbon-carbon triple bonds, which can serve as rigid linkers or be further functionalized. This opens up possibilities for creating compounds with unique three-dimensional structures.
Case Study: Application in ENPP1 Inhibitor Synthesis
Recent studies have highlighted the potential of imidazo[1,2-a]pyrazine derivatives as potent inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a negative regulator of the cGAS-STING pathway. Inhibiting ENPP1 is a promising strategy in cancer immunotherapy. 6-Bromo-5-methylimidazo[1,2-A]pyrazine can serve as a key starting material for the synthesis of these inhibitors, where the 6-position is typically functionalized via a Suzuki coupling to introduce a substituted aryl group that occupies a key pocket in the ENPP1 active site.
Conclusion
6-Bromo-5-methylimidazo[1,2-A]pyrazine is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its bromine substituent in a variety of cross-coupling reactions make it an ideal starting point for the development of novel therapeutics. The insights and protocols provided in this guide are intended to empower researchers to fully leverage the potential of this important heterocyclic intermediate in their drug discovery endeavors.
References
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]
-
2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. PubMed. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
-
Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. ACS Publications. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
-
Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]
-
Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed. [Link]
- A preparation method of 2-amino-5-methylpyrazine.
-
6-Bromo-2-methylimidazo[1,2-a]pyridine. PubChem. [Link]
-
6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid. PubChem. [Link]
-
1H NMR spectrum of compound 6. ResearchGate. [Link]
-
6-Bromo-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine. PubChem. [Link]
- WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
-
6-bromo-2-methylimidazo[1,2-a]pyrazine. PubChemLite. [Link]
-
2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine. National Institutes of Health. [Link]
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1330750-56-5|6-Bromo-5-methylimidazo[1,2-a]pyrazine|BLD Pharm [bldpharm.com]
- 3. tsijournals.com [tsijournals.com]
- 4. 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine - PMC [pmc.ncbi.nlm.nih.gov]
Unambiguous Structure Elucidation of 6-Bromo-5-methylimidazo[1,2-a]pyrazine: An In-depth Technical Guide
Introduction
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] Precise structural characterization of novel derivatives is paramount for understanding structure-activity relationships and ensuring intellectual property. This guide provides a comprehensive, in-depth technical walkthrough for the unambiguous structure elucidation of a key intermediate, 6-Bromo-5-methylimidazo[1,2-a]pyrazine.
This document deviates from rigid templates, instead presenting a logical, self-validating workflow that integrates modern spectroscopic techniques with computational chemistry. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the structural verification of complex N-heterocyclic compounds.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is crucial for the accurate interpretation and reporting of spectroscopic data. The accepted IUPAC numbering for the imidazo[1,2-a]pyrazine ring system is presented below.
Caption: IUPAC numbering of the 6-Bromo-5-methylimidazo[1,2-a]pyrazine scaffold.
Comprehensive Analytical Workflow
The structure elucidation of 6-Bromo-5-methylimidazo[1,2-a]pyrazine relies on a multi-pronged analytical approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.
Caption: Integrated workflow for the structure elucidation of 6-Bromo-5-methylimidazo[1,2-a]pyrazine.
Part 1: Mass Spectrometry – The Molecular Blueprint
Mass spectrometry (MS) provides the foundational data for any structure elucidation: the molecular weight and elemental composition of the analyte. For halogenated compounds, MS is particularly informative due to the characteristic isotopic patterns.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Instrumentation: A high-resolution mass spectrometer operating in electron ionization (EI) mode is utilized.
-
Data Acquisition: The sample is introduced into the ion source, and the mass spectrum is recorded over a suitable mass range (e.g., m/z 50-500).
Data Interpretation and Expected Results
-
Molecular Ion Peak (M+): The molecular formula of 6-Bromo-5-methylimidazo[1,2-a]pyrazine is C₇H₆BrN₃. The expected monoisotopic mass is approximately 210.97 g/mol .
-
Isotopic Pattern: A key feature for bromo-containing compounds is the presence of two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion, with two peaks of almost equal intensity separated by 2 m/z units (M+ and M+2).[2]
-
Fragmentation Pattern: In EI-MS, the molecular ion can undergo fragmentation. Common fragmentation pathways for N-heterocycles include the loss of small neutral molecules or radicals. For this compound, potential fragmentations could involve the loss of the bromine atom or cleavage of the methyl group.[3][4]
| Feature | Expected Observation | Rationale |
| Molecular Ion | M+ at m/z ~211 and M+2 at m/z ~213 | Presence of one bromine atom |
| Isotope Ratio | ~1:1 intensity for M+ and M+2 peaks | Natural abundance of ⁷⁹Br and ⁸¹Br isotopes |
| High-Resolution MS | Provides exact mass for formula confirmation | Differentiates from other elemental compositions |
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Connectivity Map
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. A combination of 1D and 2D NMR experiments is essential for the complete assignment of all proton and carbon signals.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (≥400 MHz) is used to acquire the spectra.
-
Data Acquisition: The following experiments are performed at a constant temperature (e.g., 298 K):
-
¹H NMR
-
¹³C NMR
-
Correlation SpectroscopY (COSY)
-
Heteronuclear Single Quantum Coherence (HSQC)
-
Heteronuclear Multiple Bond Correlation (HMBC)
-
¹H and ¹³C NMR: Predicted Chemical Shifts
Based on published data for structurally similar imidazo[1,2-a]pyrazine derivatives, the following chemical shifts can be predicted for 6-Bromo-5-methylimidazo[1,2-a]pyrazine.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |
| 2 | 7.8 - 8.0 | 115 - 120 |
| 3 | 7.6 - 7.8 | 110 - 115 |
| 5-CH₃ | 2.5 - 2.7 | 15 - 20 |
| 5 | - | 140 - 145 |
| 6 | - | 118 - 123 |
| 8 | 8.8 - 9.0 | 135 - 140 |
| 8a | - | 145 - 150 |
Note: These are estimated ranges and may vary depending on the solvent and experimental conditions. The chemical shift assignments are based on HETCOR and COLOC spectra for some model compounds.[5]
2D NMR: Deciphering the Connectivity
-
COSY (¹H-¹H Correlation): This experiment reveals protons that are coupled to each other, typically through three bonds (³JHH). In this molecule, a key correlation is expected between the protons at C2 and C3.
-
HSQC (¹H-¹³C One-Bond Correlation): HSQC correlates each proton signal with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of protonated carbons.
-
HMBC (¹H-¹³C Long-Range Correlation): HMBC is crucial for establishing the overall carbon framework by showing correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). This is particularly useful for identifying quaternary carbons.[6]
Caption: Expected key COSY and HMBC correlations for 6-Bromo-5-methylimidazo[1,2-a]pyrazine.
Part 3: Computational Chemistry – In Silico Verification
Computational chemistry, specifically Density Functional Theory (DFT), has become an indispensable tool for verifying proposed structures by predicting NMR chemical shifts with high accuracy.[7]
Protocol: DFT-based NMR Chemical Shift Calculation
-
Structure Input: The 3D coordinates of the proposed structure of 6-Bromo-5-methylimidazo[1,2-a]pyrazine are generated.
-
Geometry Optimization: The geometry is optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
NMR Calculation: A Gauge-Including Atomic Orbital (GIAO) NMR calculation is performed on the optimized geometry using a higher level of theory (e.g., mPW1PW91/6-311+G(2d,p)).
-
Data Processing: The calculated absolute shielding tensors are converted to chemical shifts by referencing them against a calculated standard (e.g., TMS) or by using a linear scaling approach for better accuracy.
Correlation of Experimental and Calculated Data
The calculated ¹H and ¹³C NMR chemical shifts are then compared with the experimental data. A strong correlation between the two datasets provides a high degree of confidence in the proposed structure. Any significant deviations may suggest an incorrect structural assignment or the presence of conformational isomers.
Conclusion
The unambiguous structure elucidation of 6-Bromo-5-methylimidazo[1,2-a]pyrazine is achieved through a systematic and integrated analytical strategy. High-resolution mass spectrometry confirms the molecular formula and the presence of a bromine atom. A suite of 1D and 2D NMR experiments provides the detailed atomic connectivity, establishing the substitution pattern on the imidazo[1,2-a]pyrazine core. Finally, DFT-based computational chemistry offers a powerful method for in silico verification of the proposed structure by accurately predicting the NMR chemical shifts. This comprehensive approach ensures the scientific integrity of the structural assignment, a critical aspect in the advancement of medicinal chemistry and drug development.
References
- Elyashberg, M., Williams, A. J., & Martin, G. E. (2015). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Trends in Analytical Chemistry, 69, 88-97.
- Pinto, D. C. G. A., Silva, A. M. S., & Cavaleiro, J. A. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-421.
- Ali, T. E., Salem, M. A. I., Mahmoud, M. R., Soliman, E. S. A., & Mabrouk, I. S. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5.
- Avallone, L., De Caprariis, P., Galeone, A., & Rimoli, M. G. (1996). 1H and 13C NMR Spectra of Imidazo[1,2-a]pyrazines. Magnetic Resonance in Chemistry, 34(5), 409–414.
-
SCM. (2025). NMR shifts with relativistic DFT — Tutorials 2025.1 documentation. Retrieved from [Link]
- Nieto-Gómez, C. I., Cabildo, P., García, M. Á., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(7), 356-365.
-
Tantillo, D., Butts, C., Cohen, R., & Buevich, A. (2024, July 25). Application of DFT Calculations in NMR Spectroscopy [Video]. YouTube. [Link]
-
Hashmi, M. A. (2022, February 25). Using Different Reference Standards in NMR Calculations (Gaussian) [Video]. YouTube. [Link]
- Elyashberg, M., Williams, A. J., & Martin, G. E. (2012). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data.
- Gao, Y., Wang, S., & Ji, S. (2022). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks.
-
University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
- Yesiltepe, Y., et al. (2018). An automated framework for NMR chemical shift calculations of small organic molecules.
- Singh, A., & Singh, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem, 1-12.
- Elyashberg, M., Williams, A. J., & Martin, G. E. (2012). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data.
- Nagarajan, K. (1986). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(5-6), 629-645.
- Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. Trends in Analytical Chemistry, 69, 88-97.
- Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2005). H NMR Chemical Shifts in Organic Chemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 47(1-2), 1-80.
-
LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Filo. (2025, May 19). The electron ionisation mass spectrum (EI-MS) of p-bromoacetanilide is pr... Retrieved from [Link]
- de Oliveira, D. B., et al. (2018).
- Bouloc, N., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-5993.
-
Canvas. (2023, December 2). Bromo pattern in Mass Spectrometry [Video]. YouTube. [Link]
- Berionni, G., et al. (2023). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science, 14(34), 9223-9230.
-
ResearchGate. (2025). Imidazo[1,2-a]pyrazines. Retrieved from [Link]
- Al-Tel, T. H. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. Molecules, 26(18), 5585.
- Verrier, C., & Hoarau, C. (2016). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 14(33), 7813-7826.
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sci-Hub. 1H and13C NMR Spectra of Imidazo[1,2-a]pyrazines / Magnetic Resonance in Chemistry, 1996 [sci-hub.st]
- 6. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Bromo-5-methylimidazo[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 6-bromo-5-methylimidazo[1,2-a]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Given the novelty of this specific molecule, this document presents a predictive analysis of its ¹H and ¹³C NMR spectra, grounded in established principles of NMR spectroscopy and data from structurally related analogs.[2][3][4] Furthermore, a detailed, field-proven experimental protocol for the acquisition and analysis of its NMR data is provided to facilitate empirical validation and further research.
The imidazo[1,2-a]pyrazine scaffold is a versatile framework in the development of new therapeutic agents.[1] Understanding the precise molecular structure through NMR is a cornerstone of rational drug design, enabling researchers to confirm synthetic outcomes, elucidate structure-activity relationships, and ensure the purity and stability of drug candidates.[5][6][7][8]
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for 6-bromo-5-methylimidazo[1,2-a]pyrazine. These predictions are derived from the analysis of similar imidazo[1,2-a]pyrazine and other heterocyclic systems.[2][3][9] The numbering convention for the imidazo[1,2-a]pyrazine ring system is used for all assignments.
Table 1: Predicted ¹H NMR Data for 6-Bromo-5-methylimidazo[1,2-a]pyrazine (in DMSO-d₆)
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | 8.0 - 8.2 | Singlet | - | Located in the electron-deficient imidazole ring, adjacent to a nitrogen atom. |
| H-3 | 7.6 - 7.8 | Singlet | - | Also in the imidazole ring, influenced by the adjacent nitrogen and the pyrazine ring. |
| H-8 | 8.8 - 9.0 | Singlet | - | Part of the pyrazine ring, deshielded by the adjacent nitrogen and the fused imidazole ring. |
| -CH₃ | 2.5 - 2.7 | Singlet | - | Methyl group attached to the pyrazine ring; its chemical shift is in the typical range for an aromatic methyl group. |
Table 2: Predicted ¹³C NMR Data for 6-Bromo-5-methylimidazo[1,2-a]pyrazine (in DMSO-d₆)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 135 - 140 | Part of the imidazole ring, adjacent to a nitrogen atom. |
| C-3 | 115 - 120 | Also in the imidazole ring, shielded relative to C-2. |
| C-5 | 145 - 150 | Quaternary carbon in the pyrazine ring, attached to the methyl group. |
| C-6 | 110 - 115 | Quaternary carbon bearing the bromine atom; the heavy atom effect of bromine causes a significant upfield shift. |
| C-8 | 140 - 145 | Part of the pyrazine ring, deshielded by the adjacent nitrogen. |
| C-8a | 148 - 153 | Bridgehead quaternary carbon, part of both rings. |
| -CH₃ | 20 - 25 | Methyl carbon, in the typical aliphatic region. |
Experimental Protocol for NMR Data Acquisition
This section outlines a robust, step-by-step methodology for the preparation and NMR analysis of 6-bromo-5-methylimidazo[1,2-a]pyrazine. The protocol is designed to be self-validating, ensuring high-quality, reproducible data.
I. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity 6-bromo-5-methylimidazo[1,2-a]pyrazine into a clean, dry vial.
-
Solvent Selection and Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for a wide range of organic molecules and its high boiling point, which minimizes evaporation.
-
Dissolution: Gently agitate the vial to dissolve the sample completely. If necessary, sonication can be used to aid dissolution.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
II. NMR Spectrometer Setup and Calibration
-
Instrument: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.[10]
-
Tuning and Matching: Tune and match the probe for both ¹H and ¹³C nuclei to ensure efficient transfer of radiofrequency power.
-
Locking: Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent to maintain a stable magnetic field.
-
Shimming: Shim the magnetic field to achieve optimal homogeneity, which is critical for obtaining sharp, symmetrical peaks.
III. ¹H NMR Acquisition Parameters
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').[11]
-
Spectral Width: Approximately 16 ppm, centered around 8 ppm.[11]
-
Acquisition Time: 2-4 seconds.[11]
-
Relaxation Delay: 1-2 seconds.[11]
-
Number of Scans: 16-64, depending on the sample concentration.[11]
-
Temperature: 298 K.[11]
IV. ¹³C NMR Acquisition Parameters
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') to simplify the spectrum by removing C-H couplings.[11]
-
Spectral Width: Approximately 200-220 ppm, centered around 110 ppm.[11]
-
Acquisition Time: 1-2 seconds.[11]
-
Relaxation Delay: 2-5 seconds. A longer delay is used to ensure full relaxation of quaternary carbons.[11]
-
Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.[11]
-
Temperature: 298 K.[11]
V. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase Correction: Manually or automatically phase correct the resulting spectra to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the ¹H spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm. Reference the ¹³C spectrum to the solvent peak at 39.52 ppm.
-
Integration: Integrate the peaks in the ¹H spectrum to determine the relative number of protons.[12]
Visualization of Molecular Structure and Workflow
To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.
Caption: Molecular structure of 6-Bromo-5-methylimidazo[1,2-a]pyrazine.
Caption: A streamlined workflow for NMR data acquisition and analysis.
Causality and Self-Validation in the Experimental Protocol
The presented protocol is designed to be inherently self-validating. The choice of a high-field NMR spectrometer ensures sufficient signal dispersion to resolve closely spaced peaks, which is crucial for unambiguous spectral assignment.[10] The use of a standard deuterated solvent with a well-defined residual peak (DMSO-d₆) provides a reliable internal reference for chemical shifts.
Proton decoupling in the ¹³C NMR experiment is a critical step to simplify the spectrum and enhance the signal-to-noise ratio by collapsing multiplets into singlets. The extended relaxation delay for the ¹³C experiment is deliberately chosen to allow for the complete relaxation of quaternary carbons, which typically have longer relaxation times, ensuring their quantitative detection.
The consistency between the ¹H and ¹³C NMR data will serve as a primary validation of the proposed structure. For instance, the number of signals in each spectrum should correspond to the number of chemically non-equivalent protons and carbons in the molecule.[13] Further validation can be achieved through two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), to definitively correlate proton and carbon signals.
Conclusion
This technical guide provides a robust framework for the ¹H and ¹³C NMR analysis of 6-bromo-5-methylimidazo[1,2-a]pyrazine. While the presented spectral data is predictive, it is based on sound spectroscopic principles and data from closely related structures. The detailed experimental protocol offers a clear and reliable path for researchers to obtain high-quality empirical data. The successful acquisition and interpretation of the NMR spectra for this compound will be a significant step in advancing its potential applications in drug discovery and development.[7][14]
References
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations - TSI Journals. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central. Available at: [Link]
-
Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations - TSI Journals. Available at: [Link]
-
Chemical Transformation of Pyrazine Derivatives. Available at: [Link]
-
Facile approach to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through double cyclodehydration and aromatization and their unique optical properties with blue emission - PMC. Available at: [Link]
-
NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC - NIH. Available at: [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available at: [Link]
-
(PDF) NMR Spectroscopy in Drug Discovery and Development - ResearchGate. Available at: [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. Available at: [Link]
-
1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Raymond J. Abraham* and Matth - Modgraph. Available at: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. Available at: [Link]
-
How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) - JEOL. Available at: [Link]
-
NMR Spectroscopy Revolutionizes Drug Discovery. Available at: [Link]
-
Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Interpreting NMR Example 1 | Organic Chemistry - YouTube. Available at: [Link]
-
Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry - Walsh Medical Media. Available at: [Link]
-
The Basics of Interpreting a Proton ( 1 H) NMR Spectrum - ACD/Labs. Available at: [Link]
-
Supporting Information - The Royal Society of Chemistry. Available at: [Link]
-
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. Available at: [Link]
-
6-Bromo-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine | C10H12BrN5 | CID 46228424. Available at: [Link]
Sources
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tsijournals.com [tsijournals.com]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NMR Spectroscopy in Drug Discovery and Development [labome.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. modgraph.co.uk [modgraph.co.uk]
- 10. Facile approach to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through double cyclodehydration and aromatization and their unique optical properties with blue emission - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. acdlabs.com [acdlabs.com]
- 13. m.youtube.com [m.youtube.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
Mass spectrometry analysis of 6-Bromo-5-methylimidazo[1,2-A]pyrazine
An In-depth Technical Guide to the Mass Spectrometry Analysis of 6-Bromo-5-methylimidazo[1,2-A]pyrazine
Authored by: A Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview for the mass spectrometric analysis of 6-Bromo-5-methylimidazo[1,2-A]pyrazine, a heterocyclic compound of significant interest to the pharmaceutical and drug development industries. Imidazo[1,2-a]pyrazine derivatives are recognized for a wide array of pharmacological activities, including antibacterial, anti-inflammatory, and antiproliferative properties.[1] Accurate structural confirmation and sensitive detection are paramount for advancing research and development involving this molecular scaffold. This document details an optimized analytical workflow, from sample preparation to high-resolution mass spectrometry (HRMS) data interpretation, emphasizing the causal reasoning behind methodological choices to ensure scientific rigor and reproducibility.
Introduction: The Analytical Imperative
The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active agents.[1][2] 6-Bromo-5-methylimidazo[1,2-A]pyrazine, a specific analogue, combines this potent core with a methyl group and a bromine atom, which can significantly influence its physicochemical properties, metabolic stability, and biological target engagement. The bromine atom, in particular, serves as a powerful analytical handle for mass spectrometry, producing a characteristic isotopic signature that aids in unambiguous identification.
This guide is structured to provide researchers and drug development professionals with a self-validating framework for the analysis of this compound, leveraging the power of modern mass spectrometry to move beyond simple mass detection to confident structural elucidation.
Foundational Principles: Compound Properties and Method Selection
Physicochemical Characteristics
A successful mass spectrometry experiment begins with an understanding of the analyte's properties.
-
Molecular Formula: C₇H₆BrN₃
-
Monoisotopic Molecular Weight: 210.9745 u
-
Key Structural Features: The molecule possesses a fused heterocyclic ring system containing three nitrogen atoms. These nitrogen atoms, particularly the one in the imidazole ring not involved in the bridgehead, are basic sites readily susceptible to protonation. The compound is a solid at room temperature with moderate stability.[3]
-
Isotopic Signature: The most critical feature for its mass spectrometric identification is the presence of a single bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic M and M+2 isotopic pattern with a roughly 1:1 intensity ratio for all bromine-containing ions, providing a definitive marker for the compound.[4]
The Rationale for Ionization Technique Selection
The goal is to transfer the analyte from a solution into a charged, gas-phase ion with high efficiency and minimal unintended degradation.
-
Electrospray Ionization (ESI): ESI is the premier choice for this compound.[5] As a "soft" ionization technique, it excels at ionizing moderately polar molecules that can form ions in solution.[6] The basic nitrogen atoms in the imidazo[1,2-a]pyrazine ring are easily protonated in an acidic mobile phase, leading to the highly stable protonated molecule, [M+H]⁺. This preserves the crucial molecular weight information. ESI is seamlessly compatible with liquid chromatography (LC), the standard for sample introduction in pharmaceutical analysis.[5]
-
Alternative Techniques: While Atmospheric Pressure Chemical Ionization (APCI) is effective for less-polar species, ESI is better suited for the polarity of this N-heterocycle.[6] Hard ionization methods like Electron Ionization (EI) are generally reserved for volatile compounds in Gas Chromatography-Mass Spectrometry (GC-MS) and would cause extensive, undesirable fragmentation of this molecule, complicating the identification of its molecular ion.[5][7]
Experimental Workflow: From Sample to Spectrum
A robust and reproducible workflow is essential for generating high-quality data. The following protocol is a self-validating system designed for accuracy and reliability.
Diagram: Overall Analytical Workflow
Caption: High-level workflow for MS analysis.
Detailed Sample Preparation Protocol
Proper sample preparation is crucial to prevent instrument contamination and ensure accurate results.[8]
-
Stock Solution Preparation: Accurately weigh a small amount of 6-Bromo-5-methylimidazo[1,2-A]pyrazine solid and dissolve it in a high-purity organic solvent such as methanol or acetonitrile to create a stock solution of approximately 1 mg/mL.[9]
-
Working Solution Preparation: Take an aliquot of the stock solution and dilute it with a solvent mixture that mirrors the initial conditions of the liquid chromatography mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). The final concentration should be in the low µg/mL to high ng/mL range (e.g., 1 µg/mL).[9]
-
Acidification: The addition of 0.1% formic acid to the final solution is critical. It ensures the analyte is predominantly in its protonated state prior to injection, maximizing ionization efficiency in positive mode ESI.[9]
-
Filtration: If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter to prevent blockages in the LC system and ESI probe.[9]
Instrumentation and Data Acquisition Protocol
The following parameters are recommended for a high-resolution instrument such as a Q-TOF or Orbitrap mass spectrometer coupled with a UHPLC system.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A shallow gradient from 5% to 95% Mobile Phase B over several minutes to ensure elution and separation from any potential impurities.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: ESI Positive.
-
MS1 Full Scan Parameters:
-
Mass Range: m/z 70-400 (to comfortably include the precursor ions and potential low-mass fragments).
-
Resolution: >20,000 FWHM (to enable accurate mass measurements).
-
Key Voltages: Capillary voltage ~3.5-4.0 kV; Source Temperature ~120-150 °C.
-
-
MS/MS (Tandem MS) Parameters:
-
Acquisition Mode: Data-Dependent Acquisition (DDA) or Targeted MS/MS.
-
Precursor Ions: m/z 211.98 and 213.98 (the monoisotopic peaks of the [M+H]⁺ cluster).
-
Activation: Collision-Induced Dissociation (CID) with nitrogen as the collision gas.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to generate a comprehensive fragment ion spectrum.
-
-
Spectral Interpretation: Deciphering the Molecular Signature
The Molecular Ion: A Definitive Fingerprint
The first step in spectral analysis is identifying the protonated molecule, [M+H]⁺. For this compound, you will observe a distinct doublet peak:
-
m/z 211.98: Corresponds to [C₇H₇⁷⁹BrN₃]⁺
-
m/z 213.98: Corresponds to [C₇H₇⁸¹BrN₃]⁺
The near 1:1 intensity ratio of these two peaks is the definitive signature of a monobrominated compound.[4] High-resolution analysis should yield a mass measurement within 5 ppm of the theoretical value, confirming the elemental composition C₇H₆BrN₃.
Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathways
Fragmenting the isolated precursor ions via CID provides data for structural confirmation. The fragmentation of related imidazo[1,2-a]pyridine and pyrazine systems often involves characteristic losses and ring cleavages.[10][11]
Table 1: Summary of Expected Mass Spectrometric Data
| Parameter | Value / Description | Rationale / Significance |
| Compound Name | 6-Bromo-5-methylimidazo[1,2-A]pyrazine | |
| Molecular Formula | C₇H₆BrN₃ | Confirmed by HRMS |
| Monoisotopic M.W. | 210.9745 u | Theoretical exact mass |
| Precursor Ion [M+H]⁺ | m/z 211.98 / 213.98 | Characteristic 1:1 isotopic doublet for bromine |
| Key Fragment 1 | m/z 133.06 | Loss of HBr (-80.91 u). A common pathway for bromo-aromatics. |
| Key Fragment 2 | m/z 106.05 | Subsequent loss of HCN (-27.01 u) from the m/z 133 fragment. |
| Key Fragment 3 | m/z 196.96 / 198.96 | Loss of a methyl radical (•CH₃, -15.02 u). |
Diagram: Proposed MS/MS Fragmentation Pathway
Caption: Predicted fragmentation of protonated analyte.
Conclusion
The mass spectrometric analysis of 6-Bromo-5-methylimidazo[1,2-A]pyrazine is reliably achieved through a workflow centered on liquid chromatography coupled with positive mode electrospray ionization and high-resolution tandem mass spectrometry. The characteristic isotopic signature of bromine provides an unmistakable marker for the molecular ion, while CID-based fragmentation delivers the structural detail required for unambiguous confirmation. The methodologies and interpretations presented in this guide offer a robust framework for researchers in drug discovery and development, ensuring data integrity and facilitating the confident characterization of this and related heterocyclic compounds.
References
-
Organomation. Mass Spectrometry Sample Preparation Guide. Available from: [Link]
-
ACD/Labs. A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023). Available from: [Link]
-
PubMed. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Available from: [Link]
-
ResearchGate. Tandem mass spectrometric study of annelation isomers of the novel thieno[3´,2´:4,5]pyrido[2,3-d]pyridazine ring system. (2014). Available from: [Link]
-
University of Leeds. Mass Spectrometry Ionisation Techniques. Available from: [Link]
-
University of Oxford. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility. Available from: [Link]
-
Emory University. Mass Spectrometry Ionization Methods. Available from: [Link]
-
YouTube. Bromo pattern in Mass Spectrometry. (2023). Available from: [Link]
-
PubChem - NIH. Imidazo(1,2-a)pyrazine. Available from: [Link]
-
ResearchGate. Imidazo[1,2-a]pyrazines. (2001). Available from: [Link]
-
Wikipedia. Sample preparation in mass spectrometry. Available from: [Link]
-
TSI Journals. Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Available from: [Link]
-
University of California, Riverside. Ionization Methods in Organic Mass Spectrometry. Available from: [Link]
-
SlideShare. Mass Spectrometry analysis of Small molecules. (2013). Available from: [Link]
-
Scientific & Academic Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). Available from: [Link]
-
ResearchGate. Ionization Techniques in Mass Spectrometry: A Review. (2018). Available from: [Link]
-
PubMed. Analysis of heterocyclic aromatic amines in foods by gas chromatography-mass spectrometry as their tert.-butyldimethylsilyl derivatives. (2004). Available from: [Link]
-
Friedrich-Schiller-Universität Jena. Identification of Small Molecules using Mass Spectrometry. Available from: [Link]
-
PubMed Central. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). Available from: [Link]
-
RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Available from: [Link]
-
MDPI. Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Available from: [Link]
-
ResearchGate. Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2021). Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Gas chromatography—mass spectrometry of the stereoisomers of heterocyclic compounds. Part 1. Perhydrothioxanthenes. Available from: [Link]
-
Finetech Industry Limited. 3-bromo-6-methylimidazo[1,2-a]pyrazine | CAS: 1276056-84-8. Available from: [Link] (Data for an isomer).
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS 1276056-84-8: 3-Bromo-6-methylimidazo[1,2-a]pyrazine [cymitquimica.com]
- 4. youtube.com [youtube.com]
- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 6. as.uky.edu [as.uky.edu]
- 7. acdlabs.com [acdlabs.com]
- 8. organomation.com [organomation.com]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Potential biological activity of 6-Bromo-5-methylimidazo[1,2-A]pyrazine
An In-Depth Technical Guide to the Potential Biological Activities of 6-Bromo-5-methylimidazo[1,2-a]pyrazine and its Analogs
Introduction: The Imidazo[1,2-a]pyrazine Core as a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with diverse biological targets. The imidazo[1,2-a]pyrazine ring system is a quintessential example of such a scaffold.[1] As a nitrogen bridgehead-fused heterocycle and a structural analog of deazapurines, it has served as the foundation for compounds demonstrating a remarkable breadth of pharmacological activities.[2] These activities span from anticancer and antimicrobial to anti-inflammatory and enzyme inhibition, making this core a focal point for drug discovery and development programs.[3][4]
This guide focuses on a specific derivative, 6-Bromo-5-methylimidazo[1,2-a]pyrazine . While comprehensive biological data on this exact molecule is emerging, its structural features—a bromine atom at the 6-position and a methyl group at the 5-position—provide a unique electronic and steric profile. The bromine atom, in particular, can serve as a valuable synthetic handle for further derivatization and can participate in halogen bonding, a key interaction in modern drug design. By examining the well-documented activities of the broader imidazo[1,2-a]pyrazine class, we can construct a robust, evidence-based framework for investigating the therapeutic potential of this specific compound. This document will serve as a technical resource for researchers, outlining the key potential activities, the mechanistic rationale behind them, and detailed protocols for their evaluation.
Chemical Profile: 6-Bromo-5-methylimidazo[1,2-a]pyrazine
| Property | Value |
| CAS Number | 1330750-56-5[5] |
| Molecular Formula | C₇H₆BrN₃[5] |
| Molecular Weight | 212.05 g/mol [5] |
| SMILES | CC1=C(Br)N=CC2=NC=CN21[5] |
| Structure |
Section 1: Potential as an Anticancer Agent
The imidazo[1,2-a]pyrazine scaffold is a recurring motif in the design of novel anticancer agents, targeting several critical pathways involved in tumor growth and proliferation.[6][7]
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Mechanistic Rationale: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, controlling cell growth, survival, and metabolism.[8] Consequently, dual inhibitors targeting both PI3K and mTOR are highly sought after to overcome feedback loop-mediated resistance. Several imidazo[1,2-a]pyrazine derivatives have been identified as potent, nanomolar-level inhibitors of PI3Kα and mTOR, demonstrating significant antitumor activity both in vitro and in vivo.[8]
Hypothesis for 6-Bromo-5-methylimidazo[1,2-a]pyrazine: The placement of the 5-methyl group and the 6-bromo substituent can critically influence the molecule's orientation within the ATP-binding pocket of these kinases. The bromine atom can act as a hydrogen bond acceptor or form halogen bonds with backbone residues, potentially enhancing binding affinity and specificity.
Visualization 1: PI3K/Akt/mTOR Signaling Pathway
Caption: PI3K/mTOR pathway and potential inhibition points for imidazo[1,2-a]pyrazines.
Experimental Protocol 1: In Vitro PI3Kα Kinase Assay (HTRF)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for quantifying enzyme activity.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 6-Bromo-5-methylimidazo[1,2-a]pyrazine in 100% DMSO.
-
Prepare a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. The final assay concentration will be 100-fold lower.
-
Prepare kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare ATP and substrate (e.g., PIP2) solutions in kinase buffer at 2X the final concentration.
-
Prepare recombinant human PI3Kα enzyme solution in kinase buffer at 2X the final concentration.
-
Prepare a "stop" solution containing the TR-FRET detection reagents (e.g., Eu³⁺-cryptate labeled anti-phospho-serine antibody and XL665-coupled acceptor).
-
-
Assay Procedure:
-
Add 2 µL of the compound dilutions to the wells of a low-volume 384-well plate. Use DMSO for "no inhibitor" controls.
-
Add 4 µL of the 2X enzyme solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding 4 µL of the 2X ATP/substrate mix.
-
Incubate for 1 hour at room temperature.
-
Terminate the reaction by adding 10 µL of the stop/detection solution.
-
Incubate for 1 hour to allow for detection antibody binding.
-
Read the plate on a TR-FRET compatible reader, measuring emission at 620 nm and 665 nm.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor (665 nm) to donor (620 nm) signals.
-
Normalize the data relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the normalized activity against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Causality: This assay directly measures the enzymatic activity of the target kinase, providing a quantitative measure of inhibition (IC₅₀). The use of TR-FRET technology offers high sensitivity and is less prone to interference from colored or fluorescent compounds compared to other methods.
Disruption of Microtubule Dynamics
Mechanistic Rationale: Microtubules are essential components of the cytoskeleton, playing a pivotal role in cell division (mitosis). Agents that interfere with tubulin polymerization or depolymerization are potent anticancer drugs. Recent studies have shown that novel imidazo[1,2-a]pyrazine derivatives can effectively inhibit tubulin polymerization by binding to the colchicine site, leading to G2/M phase cell cycle arrest and apoptosis.[9]
Experimental Protocol 2: In Vitro Tubulin Polymerization Assay
This fluorescence-based assay monitors the assembly of microtubules in real-time.
-
Reagent Preparation:
-
Reconstitute lyophilized, high-purity tubulin (>99%) in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9) to a concentration of 3 mg/mL. Keep on ice.
-
Prepare a 10 mM stock of the test compound in DMSO. Create working dilutions in G-PEM buffer.
-
Prepare a positive control (e.g., Paclitaxel for polymerization promotion, Colchicine for inhibition) and a negative control (DMSO).
-
Prepare a fluorescent reporter solution (e.g., DAPI) in G-PEM buffer.
-
-
Assay Procedure:
-
In a pre-warmed 96-well plate, add 50 µL of the tubulin solution to each well.
-
Add 5 µL of the test compound, positive control, or negative control to the respective wells.
-
Place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Monitor the increase in fluorescence (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every minute for 60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each condition.
-
The rate of polymerization is determined from the slope of the linear phase of the curve.
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Determine the IC₅₀ value by plotting inhibition against compound concentration.
-
Visualization 2: Tubulin Polymerization Assay Workflow
Caption: Workflow for the in vitro tubulin polymerization assay.
Section 2: Potential as an Antimicrobial Agent
The imidazo[1,2-a]pyrazine scaffold has also been explored for its antimicrobial properties, yielding compounds with promising activity against a range of bacterial and fungal pathogens.[2][4]
Mechanistic Rationale: While various mechanisms may be at play, one novel target identified for imidazo[1,2-a]pyrazine derivatives is the VirB11 ATPase HP0525.[10] This enzyme is a crucial component of the bacterial type IV secretion system (T4SS), which is used by many Gram-negative pathogens to inject effector proteins into host cells. Inhibiting this system represents a promising anti-virulence strategy. Other derivatives have shown broad-spectrum activity, suggesting potential interference with more fundamental processes like cell wall synthesis or DNA replication.[2]
Experimental Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation:
-
Prepare a 2X concentrated Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Prepare a stock solution of the test compound in DMSO and perform a two-fold serial dilution in a 96-well plate (e.g., from 128 µg/mL down to 0.25 µg/mL).
-
Prepare a bacterial or fungal inoculum standardized to a 0.5 McFarland turbidity standard, then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
-
Assay Procedure:
-
To the wells containing 50 µL of serially diluted compound, add 50 µL of the standardized inoculum.
-
Include a positive control (inoculum, no compound) and a negative control (broth only, no inoculum).
-
Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or by measuring absorbance at 600 nm.
-
Data Presentation 1: Sample MIC Data Table
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 6-Bromo-5-methyl... | TBD | TBD | TBD |
| Ciprofloxacin | 0.5 | 0.015 | N/A |
| Fluconazole | N/A | N/A | 1 |
Section 3: Potential as an Antioxidant
Certain imidazo[1,2-a]pyrazine derivatives have demonstrated significant free radical scavenging activity, suggesting a potential role in mitigating oxidative stress, a condition linked to numerous diseases.[2][4]
Mechanistic Rationale: The antioxidant capacity of these compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow, which can be quantified spectrophotometrically.[2] The electron-rich nature of the imidazo[1,2-a]pyrazine core, potentially enhanced by specific substituents, likely facilitates this hydrogen donation.
Experimental Protocol 4: DPPH Radical Scavenging Assay
-
Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.
-
Prepare a 1 mg/mL stock solution of the test compound in methanol. Create a serial dilution series.
-
Prepare a standard antioxidant solution (e.g., Ascorbic acid) for comparison.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the various concentrations of the test compound or standard.
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.
-
The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.
-
Conclusion and Future Directions
The imidazo[1,2-a]pyrazine scaffold is a validated starting point for the development of potent therapeutic agents. While 6-Bromo-5-methylimidazo[1,2-a]pyrazine itself requires direct experimental validation, the extensive body of literature on its analogs provides a compelling case for its potential. The key areas for investigation—anticancer, antimicrobial, and antioxidant activities—are well-supported by prior research.
The true value of this specific molecule may lie in its potential as both a bioactive compound and a versatile chemical intermediate. The 6-bromo position is an ideal site for introducing further diversity through modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This would enable the rapid generation of a focused library of analogs, allowing for a systematic exploration of the structure-activity relationship (SAR) and the optimization of potency and selectivity against identified biological targets. The protocols and rationale outlined in this guide provide a clear and robust roadmap for any research team aiming to unlock the therapeutic potential of this promising molecule.
References
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]
-
Imidazo[1,2-a]pyrazines. ResearchGate. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. ResearchGate. [Link]
-
Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. PubMed. [Link]
-
2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. PubMed. [Link]
-
Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
6-Bromo-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine. PubChem. [Link]
-
Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations. TSI Journals. [Link]
-
Design, synthesis, and bioevaluation of imidazo[1,2-a]pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. PubMed. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
-
Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. PubMed. [Link]
Sources
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tsijournals.com [tsijournals.com]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. 1330750-56-5|6-Bromo-5-methylimidazo[1,2-a]pyrazine|BLD Pharm [bldpharm.com]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 6-Bromo-5-methylimidazo[1,2-A]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides an in-depth analysis of the solubility of 6-Bromo-5-methylimidazo[1,2-A]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry. Given the nascent stage of research on this specific molecule, this document synthesizes foundational principles of solubility with practical, field-proven methodologies to empower researchers in their drug discovery and development endeavors. While specific experimental solubility data for this compound is not yet publicly available, this guide offers a robust framework for its determination and interpretation.
Introduction: The Critical Role of Solubility in Drug Discovery
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For a drug candidate like 6-Bromo-5-methylimidazo[1,2-A]pyrazine, understanding its solubility is not merely an academic exercise; it is a critical determinant of its therapeutic potential. Poor aqueous solubility can lead to low bioavailability, hindering a drug's ability to reach its target in sufficient concentrations to elicit a therapeutic effect. Conversely, solubility in organic solvents is crucial for various stages of drug development, including synthesis, purification, and formulation. The imidazo[1,2-a]pyrazine scaffold is a well-established pharmacophore found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including anti-inflammatory, antiulcer, and cardiac-stimulating activities.[1] Therefore, a thorough characterization of the solubility of its derivatives is paramount.
Physicochemical Profile of 6-Bromo-5-methylimidazo[1,2-A]pyrazine: A Predictive Analysis
The solubility of a compound is intrinsically linked to its molecular structure. The presence of a bromine atom and a methyl group on the imidazo[1,2-a]pyrazine core of the target molecule significantly influences its physicochemical properties and, consequently, its solubility in various solvents.[2]
Key Structural Features Influencing Solubility:
-
Imidazo[1,2-a]pyrazine Core: This fused heterocyclic system possesses both hydrogen bond donors and acceptors, suggesting the potential for interaction with polar solvents.
-
Bromine Substituent: The electronegative bromine atom can participate in halogen bonding and dipole-dipole interactions, potentially enhancing solubility in certain polar and non-polar solvents.
-
Methyl Group: The non-polar methyl group contributes to the lipophilicity of the molecule, which may favor solubility in organic solvents.
Based on these features, a qualitative prediction of solubility in different solvent classes can be made.
Table 1: Predicted Physicochemical Properties of 6-Bromo-5-methylimidazo[1,2-A]pyrazine and Related Analogs
| Property | Predicted Value/Information for 6-Bromo-5-methylimidazo[1,2-A]pyrazine | Data for 3-Bromo-6-methylimidazo[1,2-a]pyrazine[2] | Data for 6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid[3] |
| Molecular Formula | C₇H₆BrN₃ | C₇H₆BrN₃ | C₉H₇BrN₂O₂ |
| Molecular Weight | 212.05 g/mol | 212.05 g/mol | 255.07 g/mol |
| Appearance | Predicted to be a solid at room temperature. | Solid at room temperature. | Not specified. |
| Predicted LogP | Moderately lipophilic. | Not specified. | 2.7 |
| Hydrogen Bond Donors | 0 | 0 | 1 |
| Hydrogen Bond Acceptors | 3 | 3 | 3 |
| Topological Polar Surface Area | ~40-50 Ų (Estimated) | Not specified. | 54.6 Ų |
Note: The predicted values for the target compound are estimations based on its structure and data from closely related compounds. Experimental verification is essential.
The presence of the bromine and methyl groups suggests that 6-Bromo-5-methylimidazo[1,2-a]pyrazine is likely to exhibit moderate solubility in a range of organic solvents, with lower solubility in highly polar solvents like water.
Understanding Solubility: Thermodynamic vs. Kinetic
In the realm of pharmaceutical sciences, it is crucial to distinguish between two key types of solubility: thermodynamic and kinetic.[4][5]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure when the system is at equilibrium.[5][6] It is a fundamental property of the compound.
-
Kinetic Solubility: This is the concentration of a solute at the point of precipitation from a solution.[5] It is often measured in high-throughput screening assays where a compound is rapidly dissolved in a solvent (like DMSO) and then diluted into an aqueous buffer.[7] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions.[4]
For drug development, both measurements are valuable. Kinetic solubility provides an early indication of potential solubility issues, while thermodynamic solubility is critical for formulation and biopharmaceutical classification.
Caption: Relationship between Thermodynamic and Kinetic Solubility.
Experimental Determination of Solubility: A Step-by-Step Guide
Given the absence of published data, experimental determination of the solubility of 6-Bromo-5-methylimidazo[1,2-A]pyrazine is essential. The "gold standard" for determining thermodynamic solubility is the shake-flask method .[8]
The Shake-Flask Method for Thermodynamic Solubility
This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period.[8][9]
Protocol:
-
Preparation: Accurately weigh an excess amount of 6-Bromo-5-methylimidazo[1,2-A]pyrazine into a series of clear glass vials.
-
Solvent Addition: Add a precise volume of the desired solvent to each vial. A range of solvents with varying polarities should be tested (see Table 2).
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[9]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifuge the vials at a high speed to pellet any remaining suspended particles.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant.
-
Analysis: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Quantification: Calculate the solubility from the measured concentration.
Table 2: Suggested Solvents for Solubility Screening
| Solvent Class | Examples | Rationale |
| Aqueous Buffers | pH 2.0, pH 7.4, pH 9.0 | To assess solubility at physiologically relevant pH values. |
| Alcohols | Methanol, Ethanol, Isopropanol | Common polar protic solvents used in synthesis and formulation. |
| Ketones | Acetone, Methyl Ethyl Ketone | Polar aprotic solvents with good solvating power. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Aprotic solvents with moderate polarity. |
| Esters | Ethyl Acetate | A common solvent in organic synthesis and chromatography. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Non-polar aprotic solvents, often used for extraction and purification. |
| Aromatics | Toluene | A non-polar solvent. |
| Amides | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Highly polar aprotic solvents with strong solvating capabilities. |
A comprehensive list of solvent properties can be found in various chemical handbooks and online resources.[10][11][12]
Caption: Workflow for the Shake-Flask Solubility Assay.
High-Throughput Screening (HTS) for Kinetic Solubility
For early-stage drug discovery, HTS methods are employed to rapidly assess the kinetic solubility of a large number of compounds.[13][14][15] Nephelometry, which measures light scattering from suspended particles, is a common HTS technique.[13][15]
Protocol Outline:
-
Stock Solution: Prepare a concentrated stock solution of 6-Bromo-5-methylimidazo[1,2-A]pyrazine in DMSO.
-
Serial Dilution: In a microtiter plate, perform a serial dilution of the stock solution with DMSO.
-
Aqueous Addition: Add a buffered aqueous solution to each well.
-
Precipitation: Observe for the formation of a precipitate.
-
Detection: Use a nephelometer to measure the turbidity in each well. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
Data Interpretation and Application
The obtained solubility data for 6-Bromo-5-methylimidazo[1,2-A]pyrazine will be instrumental in several aspects of its development:
-
Lead Optimization: Guiding medicinal chemistry efforts to modify the structure for improved solubility and bioavailability.
-
Formulation Development: Selecting appropriate excipients and delivery systems (e.g., solutions, suspensions, or solid dispersions).
-
Biopharmaceutical Classification System (BCS): Classifying the drug based on its solubility and permeability, which informs regulatory pathways.
Conclusion
While direct solubility data for 6-Bromo-5-methylimidazo[1,2-A]pyrazine is currently unavailable in the public domain, this technical guide provides a comprehensive framework for its experimental determination and interpretation. By understanding the interplay of its physicochemical properties and employing robust experimental methodologies, researchers can effectively characterize the solubility of this promising compound, a critical step in advancing its potential as a therapeutic agent. The protocols and principles outlined herein are designed to be self-validating and grounded in established scientific practice, ensuring the generation of reliable and actionable data.
References
-
TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Retrieved from [Link]
-
American Elements. (n.d.). 8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine. Retrieved from [Link]
-
Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787. [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
Li, L., et al. (2014). Development of a high-throughput solubility screening assay for use in antibody discovery. Protein Science, 23(7), 987-995. [Link]
-
PubChem. (n.d.). 6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid. Retrieved from [Link]
-
Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 17(2), 35-39. [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 -List of solvents commonly used in pharmaceutical processes. Retrieved from [Link]
-
Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... Retrieved from [Link]
-
SciELO. (2011). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 47(1), 139-147. [Link]
-
Sarah Chem. (2016, January 16). Kinetics vs. Thermodynamics [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-1-methyl-imidazo[4,5-b]pyrazine. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Q3C — Tables and List Guidance for Industry. Retrieved from [Link]
-
Scribd. (n.d.). Solvent Properties and Azeotropes. Retrieved from [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. CAS 1276056-84-8: 3-Bromo-6-methylimidazo[1,2-a]pyrazine [cymitquimica.com]
- 3. 6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid | C9H7BrN2O2 | CID 130065238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. enamine.net [enamine.net]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 11. fda.gov [fda.gov]
- 12. scribd.com [scribd.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Development of a high-throughput solubility screening assay for use in antibody discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmaexcipients.com [pharmaexcipients.com]
A Technical Guide to Theoretical and Computational Studies on Imidazo[1,2-a]pyrazines: From Molecular Design to Biological Insight
This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical and computational methodologies applied to the study of imidazo[1,2-a]pyrazines. This class of nitrogen-bridgehead fused heterocycles is of significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] By leveraging computational tools, we can gain profound insights into the structural, electronic, and reactive properties of these molecules, thereby accelerating the discovery and development of novel therapeutics.
The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Structure in Drug Discovery
The imidazo[1,2-a]pyrazine core is a planar, aromatic system that serves as a versatile scaffold for the design of bioactive compounds. Its unique electronic distribution and structural features allow for targeted modifications to modulate its pharmacokinetic and pharmacodynamic profiles. Computational studies play a pivotal role in understanding how substitutions at various positions on the bicyclic ring system influence biological activity, providing a rational basis for synthetic efforts.[5]
Foundational Computational Methodologies
A suite of computational techniques is employed to investigate imidazo[1,2-a]pyrazines at the molecular level. The choice of method is dictated by the specific properties and questions being addressed.
Density Functional Theory (DFT): Unraveling Electronic Structure and Reactivity
DFT has become a cornerstone for studying the electronic properties of imidazo[1,2-a]pyrazine derivatives.[6][7][8] It provides a balance between computational cost and accuracy, making it suitable for a wide range of applications.
Core Applications of DFT in Imidazo[1,2-a]pyrazine Research:
-
Geometric Optimization: Determining the most stable three-dimensional conformation of the molecule.
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution are crucial for understanding chemical reactivity and electronic transitions.[6][9] A smaller HOMO-LUMO gap generally implies higher reactivity.
-
Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface reveals regions susceptible to electrophilic and nucleophilic attack, guiding the prediction of reaction sites.
-
Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated to quantify the overall reactivity of the molecule.[8]
Experimental Protocol: A Typical DFT Workflow for an Imidazo[1,2-a]pyrazine Derivative
-
Structure Building: Construct the 3D structure of the imidazo[1,2-a]pyrazine derivative using a molecular modeling software (e.g., GaussView, Avogadro).
-
Geometric Optimization:
-
Select a suitable functional and basis set (e.g., B3LYP/6-31G(d,p)). The choice of functional is critical and should be validated against experimental data where possible.
-
Perform a geometry optimization calculation to find the minimum energy structure.
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies). This step also provides thermodynamic data.
-
-
Property Calculations:
-
From the optimized structure, calculate electronic properties such as HOMO-LUMO energies, MEP, and Mulliken or Natural Bond Orbital (NBO) charges.
-
-
Data Analysis:
-
Visualize FMOs and MEP maps.
-
Analyze the calculated reactivity descriptors to predict the molecule's chemical behavior.
-
Time-Dependent Density Functional Theory (TD-DFT): Probing Electronic Excitations
To understand the optical properties of imidazo[1,2-a]pyrazines, such as their absorption and emission spectra, TD-DFT is the method of choice.[7][10]
Key Insights from TD-DFT:
-
UV-Vis Spectra Simulation: Predicts the electronic absorption spectra, which can be compared with experimental data to validate the computational model.
-
Excited State Properties: Provides information about the nature of electronic transitions (e.g., π-π, n-π) and the distribution of electron density in the excited state.
Experimental Protocol: Simulating a UV-Vis Spectrum with TD-DFT
-
Optimized Geometry: Start with the ground-state optimized geometry obtained from a DFT calculation.
-
TD-DFT Calculation:
-
Perform a TD-DFT calculation using the same functional and basis set as the ground-state optimization.
-
Specify the number of excited states to calculate.
-
-
Spectrum Generation:
-
Extract the calculated excitation energies and oscillator strengths.
-
Broaden the transitions using a Gaussian or Lorentzian function to generate a simulated spectrum.
-
-
Analysis:
-
Compare the simulated spectrum with the experimental spectrum.
-
Analyze the molecular orbitals involved in the main electronic transitions.
-
Molecular Docking: Predicting Protein-Ligand Interactions
Molecular docking is a powerful tool for predicting the binding mode and affinity of imidazo[1,2-a]pyrazine derivatives to a biological target, typically a protein.[11][12][13][14] This is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.
The Rationale Behind Molecular Docking:
-
Binding Pose Prediction: Determines the preferred orientation of the ligand within the protein's active site.
-
Binding Affinity Estimation: Calculates a scoring function to estimate the strength of the protein-ligand interaction, often expressed as a binding energy (e.g., in kcal/mol).
-
Interaction Analysis: Identifies key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex.
Experimental Protocol: A Standard Molecular Docking Procedure
-
Protein and Ligand Preparation:
-
Protein: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand: Build the 3D structure of the imidazo[1,2-a]pyrazine derivative and optimize its geometry using a suitable method (e.g., DFT or a molecular mechanics force field).
-
-
Binding Site Definition:
-
Identify the active site of the protein, either from experimental data or using a binding site prediction tool.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock, Glide) to dock the ligand into the defined binding site. The program will generate a set of possible binding poses.
-
-
Pose Selection and Scoring:
-
The docking program will rank the poses based on a scoring function. The top-ranked pose is typically considered the most likely binding mode.
-
-
Interaction Analysis:
-
Visualize the protein-ligand complex and analyze the intermolecular interactions.
-
Quantitative Structure-Activity Relationship (QSAR): Linking Structure to Biological Activity
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[1][6][8] For imidazo[1,2-a]pyrazines, QSAR can be used to predict the activity of new derivatives and to identify the key structural features that govern their biological effects.
Pillars of a QSAR Study:
-
Descriptor Calculation: A wide range of molecular descriptors, including electronic, topological, and steric properties, are calculated for each compound in the series.[8]
-
Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.[6]
-
Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques.
Applications in Drug Discovery and Materials Science
Theoretical and computational studies on imidazo[1,2-a]pyrazines have significant implications for various scientific fields.
Anticancer Drug Design
A substantial body of research has focused on the design of imidazo[1,2-a]pyrazine derivatives as anticancer agents.[4][5] Computational studies have been instrumental in:
-
Identifying Novel Inhibitors: Molecular docking has been used to identify imidazo[1,2-a]pyrazines that can inhibit key cancer targets such as kinases (e.g., PI3K, mTOR) and tubulin.[14][15][16]
-
Understanding Structure-Activity Relationships (SAR): QSAR and DFT studies have helped to elucidate how different substituents on the imidazo[1,2-a]pyrazine scaffold affect cytotoxic activity against various cancer cell lines.[5][6][8]
| Target | Computational Method | Key Findings | Reference |
| Checkpoint kinase-1 (Chk1) | Molecular Docking, CoMSIA | Identified structural requirements for inhibition, with electrostatic and hydrophobic fields being important. | [11] |
| Tubulin | Molecular Docking | Showed that derivatives can fit well into the colchicine binding site. | [14] |
| PI3K/mTOR | Function-Oriented Synthesis and Docking | Led to the discovery of potent dual inhibitors with nanomolar activity. | [15] |
| Various Cancer Cell Lines | DFT and QSAR | Established correlations between electronic descriptors (HOMO, LUMO, etc.) and cytotoxic effects. | [6][8] |
Antimicrobial Drug Discovery
The imidazo[1,2-a]pyrazine scaffold is also a promising starting point for the development of new antimicrobial agents.[1] Computational approaches have been applied to:
-
Predict Antibacterial and Antifungal Activity: QSAR models have been developed to predict the antimicrobial activity of imidazo[1,2-a]pyrazine derivatives.[1]
-
Identify Potential Targets: Pharmacophore modeling and target prediction have suggested that enzymes like Staphylococcus aureus Pyruvate carboxylase (SaPC) could be molecular targets.[1]
Materials Science: Exploring Optoelectronic Properties
The electronic properties of imidazo[1,2-a]pyrazines make them interesting candidates for applications in organic electronics.[9] Computational studies have shown that:
-
Tuning the Band Gap: The HOMO-LUMO gap can be tuned by introducing different electron-donating or electron-withdrawing groups, which is crucial for applications in organic solar cells.[9]
-
Predicting Photovoltaic Properties: Theoretical calculations can predict parameters like the open-circuit voltage (Voc), suggesting their potential as materials for bulk heterojunction solar cells.[9]
Future Directions and Conclusion
The synergy between theoretical and computational chemistry and experimental studies will continue to drive innovation in the field of imidazo[1,2-a]pyrazines. Future research will likely focus on:
-
Advanced Computational Methods: Employing more accurate and sophisticated methods, such as quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD) simulations, to study the dynamic behavior of these molecules in biological systems.
-
Artificial Intelligence and Machine Learning: Utilizing AI and machine learning to develop more predictive QSAR models and to screen large virtual libraries of compounds for desired biological activities.
-
Multi-target Drug Design: Designing single imidazo[1,2-a]pyrazine derivatives that can modulate multiple biological targets, which could be beneficial for treating complex diseases like cancer.
References
-
Prediction of biological activity of imidazo[1,2- a]pyrazine derivatives by combining DFT and QSAR results. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship A. (n.d.). Retrieved January 22, 2026, from [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2022). PubMed. Retrieved January 22, 2026, from [Link]
-
Docking and quantitative structure–activity relationship studies for imidazo[1,2-a]pyrazines as inhibitors of checkpoint kinase-1. (n.d.). CoLab. Retrieved January 22, 2026, from [Link]
-
Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. (2023). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. (2010). PubMed. Retrieved January 22, 2026, from [Link]
-
In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. (2020). Journal of Applied Pharmaceutical Science. Retrieved January 22, 2026, from [Link]
-
Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. (n.d.). ElectronicsAndBooks. Retrieved January 22, 2026, from [Link]
-
Imidazo[1,2-a]pyrazines. (2007). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. (2022). PubMed. Retrieved January 22, 2026, from [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (n.d.). TSI Journals. Retrieved January 22, 2026, from [Link]
-
Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. (2016). PubMed. Retrieved January 22, 2026, from [Link]
-
Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. (1983). Journal of Medicinal Chemistry - ACS Publications. Retrieved January 22, 2026, from [Link]
-
Prediction of biological activity of imidazo[1,2-a]pyrazine derivatives by combining DFT and QSAR results. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]
-
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (2022). PMC - PubMed Central. Retrieved January 22, 2026, from [Link]
-
Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. (2023). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Imidazo[1,2-a]pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Electronic and photovoltaic properties of new materials based on Imidazo[1.2-a]pyrazine. (2014). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Recent synthetic scenario on imidazo[1,2-a]pyridines chemical intermediate. (2021). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines: the role of nitrogen position in inotropic activity. (1988). Journal of Medicinal Chemistry - ACS Publications. Retrieved January 22, 2026, from [Link]
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2024). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Publishing. Retrieved January 22, 2026, from [Link]
-
Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. (2018). ACS Combinatorial Science. Retrieved January 22, 2026, from [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2023). MDPI. Retrieved January 22, 2026, from [Link]
-
Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. (2023). PubMed. Retrieved January 22, 2026, from [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2023). PubMed Central. Retrieved January 22, 2026, from [Link]
-
The synthesis, spectroscopic characterization, DFT/TD-DFT/PCM calculations of the molecular structure and NBO of the novel charge-transfer complexes of pyrazine Schiff base derivatives with aromatic nitro compounds. (2020). New Journal of Chemistry (RSC Publishing). Retrieved January 22, 2026, from [Link]
Sources
- 1. espublisher.com [espublisher.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. The synthesis, spectroscopic characterization, DFT/TD-DFT/PCM calculations of the molecular structure and NBO of the novel charge-transfer complexes of pyrazine Schiff base derivatives with aromatic nitro compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. colab.ws [colab.ws]
- 12. researchgate.net [researchgate.net]
- 13. japsonline.com [japsonline.com]
- 14. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
The Imidazo[1,2-a]pyrazine Core: A Technical Guide to its Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and materials science. Its unique electronic architecture imparts a versatile reactivity profile, making it a valuable building block for the synthesis of diverse and complex molecules. Derivatives of this ring system have demonstrated a wide array of pharmacological activities, including applications as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] This guide provides an in-depth exploration of the chemical reactivity of the imidazo[1,2-a]pyrazine core, offering insights into its electronic properties and a practical examination of key synthetic transformations.
Electronic Landscape and Inherent Reactivity
The reactivity of the imidazo[1,2-a]pyrazine ring system is dictated by the fusion of an electron-rich imidazole ring with an electron-deficient pyrazine ring. This fusion creates a unique distribution of electron density, which in turn governs the regioselectivity of various chemical reactions.
The imidazole portion of the fused system is inherently electron-rich, predisposing it to electrophilic attack. Conversely, the pyrazine ring is electron-deficient and more susceptible to nucleophilic substitution, particularly when appropriately substituted with leaving groups. Computational studies and experimental evidence indicate that the C3 position of the imidazole ring is the most nucleophilic and thus the primary site for electrophilic aromatic substitution.[3][4]
The pyrazine ring, being π-deficient, can undergo nucleophilic attack, especially at the carbon atoms adjacent to the nitrogen atoms (C5, C6, and C8) if a suitable leaving group is present.
dot
graph "Reactivity_of_Imidazo_1_2_a_pyrazine" {
layout=neato;
node [shape=plaintext];
A [label=<
N
N
N
Key Synthetic Transformations
The unique electronic properties of the imidazo[1,2-a]pyrazine core allow for a variety of synthetic transformations, enabling the introduction of diverse functional groups at specific positions.
Electrophilic Aromatic Substitution
As predicted by its electronic structure, the imidazo[1,2-a]pyrazine system readily undergoes electrophilic aromatic substitution, with a strong preference for the C3 position.
Halogenation, particularly bromination and chlorination, is a common and efficient way to functionalize the C3 position.[1][5] These halogenated intermediates serve as versatile handles for further synthetic manipulations, such as cross-coupling reactions.
A widely used reagent for this transformation is N-bromosuccinimide (NBS) for bromination and N-chlorosuccinimide (NCS) for chlorination.[1] The reaction typically proceeds under mild conditions and affords the 3-halo-imidazo[1,2-a]pyrazine in good yields.
Experimental Protocol: Regioselective Bromination of 2-phenylimidazo[1,2-a]pyrazine
-
Dissolution: Dissolve 2-phenylimidazo[1,2-a]pyrazine (1.0 eq) in a suitable solvent such as chloroform or dichloromethane.
-
Reagent Addition: Add N-bromosuccinimide (1.0-1.2 eq) portion-wise to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3-bromo-2-phenylimidazo[1,2-a]pyrazine.
dot graph "Electrophilic_Bromination_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
start [label="2-phenylimidazo[1,2-a]pyrazine in CHCl3", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_nbs [label="Add NBS (1.1 eq)"]; stir_rt [label="Stir at Room Temperature"]; monitor [label="Monitor by TLC"]; quench [label="Quench with Na2S2O3 (aq)"]; extract [label="Extract with CH2Cl2"]; purify [label="Purify by Column Chromatography"]; product [label="3-bromo-2-phenylimidazo[1,2-a]pyrazine", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> add_nbs [label="Step 1"]; add_nbs -> stir_rt [label="Step 2"]; stir_rt -> monitor [label="Step 3"]; monitor -> quench [label="Step 4"]; quench -> extract [label="Step 5"]; extract -> purify [label="Step 6"]; purify -> product [label="Final Product"]; } Caption: Workflow for the electrophilic bromination of 2-phenylimidazo[1,2-a]pyrazine.
Nucleophilic Substitution
Nucleophilic substitution reactions on the imidazo[1,2-a]pyrazine core typically occur on the pyrazine ring, which is rendered electron-deficient by the two nitrogen atoms. These reactions generally require the presence of a good leaving group, such as a halogen, on the ring. The C8 position is a common site for nucleophilic substitution.[1]
A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace a leaving group, leading to the formation of a diverse range of substituted imidazo[1,2-a]pyrazines.
Experimental Protocol: Nucleophilic Amination of 8-bromo-6-methyl-2-phenylimidazo[1,2-a]pyrazine
-
Reactant Mixture: In a sealed tube, combine 8-bromo-6-methyl-2-phenylimidazo[1,2-a]pyrazine (1.0 eq), the desired amine (e.g., morpholine, 2.0-3.0 eq), and a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Catalyst Addition (Optional): In some cases, a palladium catalyst and a ligand may be required to facilitate the reaction.
-
Heating: Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to afford the 8-amino-substituted product.[1]
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the imidazo[1,2-a]pyrazine scaffold, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Halogenated imidazo[1,2-a]pyrazines are common starting materials for these transformations.
The Suzuki-Miyaura coupling is widely used to introduce aryl or heteroaryl substituents. A bromo or chloro-substituted imidazo[1,2-a]pyrazine can be coupled with a boronic acid or ester in the presence of a palladium catalyst and a base.
The Sonogashira coupling allows for the introduction of alkyne moieties. This reaction involves the coupling of a halo-imidazo[1,2-a]pyrazine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[6]
The Heck reaction can be employed to introduce alkenyl groups onto the imidazo[1,2-a]pyrazine ring.[6]
Experimental Protocol: Suzuki-Miyaura Coupling of 3-bromo-2-phenylimidazo[1,2-a]pyrazine
-
Reactant Mixture: To a reaction vessel, add 3-bromo-2-phenylimidazo[1,2-a]pyrazine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base like sodium carbonate or potassium phosphate (2.0-3.0 eq).
-
Solvent Addition: Add a mixture of solvents, typically toluene and water or dioxane and water.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heating: Heat the mixture to reflux for several hours until the reaction is complete as monitored by TLC.
-
Work-up: Cool the reaction to room temperature, add water, and extract with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.
Regioselectivity Summary
The following table summarizes the general regioselectivity observed for key reactions on the imidazo[1,2-a]pyrazine ring system.
| Reaction Type | Primary Position(s) of Reactivity | Notes |
| Electrophilic Aromatic Substitution | C3 | The imidazole ring is electron-rich. |
| Nucleophilic Aromatic Substitution | C8, C6, C5 | Requires a leaving group on the electron-deficient pyrazine ring. |
| Metal-Catalyzed Cross-Coupling | Dependent on pre-functionalization | Typically performed on halo-substituted derivatives. |
Conclusion
The imidazo[1,2-a]pyrazine ring system possesses a rich and versatile chemical reactivity that has been extensively explored for the development of novel compounds with significant biological potential. A thorough understanding of its electronic properties and the regioselectivity of key synthetic transformations is crucial for the rational design and synthesis of new derivatives. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to further exploit the synthetic utility of this important heterocyclic scaffold.
References
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]
-
Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. NIH. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
-
Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. NIH. [Link]
-
SYNTHESIS OF IMIDAZO[1,2-a]PYRAZINE AND IMIDAZO[1,2-a]PYRIMIDINE DERIVATIVES. Chemistry of Heterocyclic Compounds. [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]
-
The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]
-
Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Publishing. [Link]
-
C3‐Functionalization of Imidazo[1,2‐a]pyridines. ResearchGate. [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. PubMed. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]
-
Examples of C3 functionalization of imidazo[1,2-a]pyridines[7]. ResearchGate. [Link]
-
Chlorination of imidazo[1,2-a]pyridines. ResearchGate. [Link]
-
Imidazo[1,2-a]pyrazines. ResearchGate. [Link]
-
Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. PMC - NIH. [Link]
-
Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Stack Exchange. [Link]
-
Functionalization of Imidazo[1,2‐a]pyridines by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Sci-Hub. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
-
Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science. [Link]
-
Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 7. research.utwente.nl [research.utwente.nl]
Methodological & Application
The Strategic Utility of 6-Bromo-5-methylimidazo[1,2-a]pyrazine in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Imidazo[1,2-a]pyrazine Scaffold as a Privileged Structure
In the landscape of contemporary drug discovery, the imidazo[1,2-a]pyrazine core has emerged as a "privileged scaffold." This designation is reserved for molecular frameworks that can serve as ligands for a diverse array of biological targets through strategic functionalization. The inherent physicochemical properties of the imidazo[1,2-a]pyrazine system—a fused heterocyclic structure containing three nitrogen atoms—confer upon it a unique combination of rigidity, hydrogen bonding capabilities, and aromaticity. These features make it an ideal foundation for the design of small molecule therapeutics.[1][2] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including roles as kinase inhibitors, anti-inflammatory agents, and modulators of the central nervous system.[3][4]
This document provides a detailed guide for researchers on the strategic use of a key intermediate, 6-Bromo-5-methylimidazo[1,2-a]pyrazine , in medicinal chemistry campaigns. We will delve into its chemical properties, its role as a versatile building block in parallel synthesis, and provide detailed, field-proven protocols for its elaboration into novel chemical entities.
Physicochemical and Handling Data for 6-Bromo-5-methylimidazo[1,2-a]pyrazine
A thorough understanding of the starting material is paramount for successful and reproducible synthetic outcomes. The properties of 6-Bromo-5-methylimidazo[1,2-a]pyrazine are summarized below.
| Property | Value | Source |
| CAS Number | 1330750-56-5 | [5] |
| Molecular Formula | C₇H₆BrN₃ | [5] |
| Molecular Weight | 212.05 g/mol | [5] |
| Appearance | Solid (Typical) | - |
| Storage Conditions | Inert atmosphere, 2-8°C | [5] |
| SMILES | CC1=C(Br)N=CC2=NC=CN21 | [5] |
Safety and Handling: As with all halogenated heterocyclic compounds, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) from your supplier for comprehensive safety information.
The Rationale for the 6-Bromo-5-methyl Substitution Pattern
The specific substitution pattern of 6-Bromo-5-methylimidazo[1,2-a]pyrazine is not arbitrary; it is a deliberate design feature that offers distinct advantages in a drug discovery context.
-
The 6-Bromo Position as a Synthetic Handle: The bromine atom at the 6-position is a versatile functional group for a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide range of substituents, enabling the exploration of the chemical space around the scaffold to optimize potency, selectivity, and pharmacokinetic properties. The C-Br bond is reactive enough to participate in these reactions under relatively mild conditions, yet stable enough for the compound to be readily handled and stored.
-
The 5-Methyl Group for Metabolic Stability and Selectivity: The methyl group at the 5-position can serve multiple purposes. In some contexts, it can act as a "metabolic blocker," preventing enzymatic degradation at that position and thereby improving the pharmacokinetic profile of the final compound.[6] Additionally, the steric bulk and electronic influence of the methyl group can play a crucial role in directing the binding of the molecule to its biological target, enhancing potency and selectivity.[6]
Application in Target-Oriented Synthesis: Inhibition of the cGAS-STING Pathway
A compelling application of the imidazo[1,2-a]pyrazine scaffold is in the development of inhibitors for Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).[2] ENPP1 is a key negative regulator of the cGAS-STING pathway, an essential component of the innate immune system. By hydrolyzing the second messenger molecule 2'3'-cGAMP, ENPP1 dampens the anti-tumor immune response.[7][8] Therefore, inhibitors of ENPP1 are highly sought after as potential cancer immunotherapeutics.[2]
Recent studies have identified potent and selective ENPP1 inhibitors based on the imidazo[1,2-a]pyrazine core.[2] These inhibitors have demonstrated the ability to enhance the expression of downstream target genes of the STING pathway, such as IFNB1 and CXCL10, leading to an enhanced anti-tumor immune response in preclinical models.[2] The synthesis of these inhibitors often relies on a brominated imidazo[1,2-a]pyrazine intermediate, highlighting the strategic importance of building blocks like 6-Bromo-5-methylimidazo[1,2-a]pyrazine.
Caption: Inhibition of ENPP1 by an imidazo[1,2-a]pyrazine-based inhibitor enhances the cGAS-STING signaling pathway.
Experimental Protocols: Elaboration of the 6-Bromo-5-methylimidazo[1,2-a]pyrazine Core
The true utility of 6-Bromo-5-methylimidazo[1,2-a]pyrazine lies in its capacity for diversification through robust and high-yielding chemical transformations. Below are detailed protocols for two of the most critical reactions in medicinal chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes a typical procedure for the palladium-catalyzed coupling of 6-Bromo-5-methylimidazo[1,2-a]pyrazine with an arylboronic acid. The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance.[9][10]
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reagent Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add 6-Bromo-5-methylimidazo[1,2-a]pyrazine (1.0 eq), the desired arylboronic acid (1.2 eq), palladium(II)dichloride-dppf complex (Pd(dppf)Cl₂, 0.05 eq), and sodium carbonate (Na₂CO₃, 2.0 eq).
-
Causality Explanation: Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is sufficiently electron-rich and bulky to promote both oxidative addition and reductive elimination. Sodium carbonate is the base required to activate the boronic acid for transmetalation.[10]
-
-
Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water (to a concentration of ~0.1 M with respect to the starting bromide). Seal the vial and purge with argon or nitrogen for 15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Place the vial in a microwave reactor and heat to 120°C for 30 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Causality Explanation: Microwave irradiation provides rapid and efficient heating, significantly reducing reaction times compared to conventional heating.
-
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Analysis: Characterize the purified product by ¹H NMR and LC-MS to confirm its identity and purity.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines a general procedure for the palladium-catalyzed amination of 6-Bromo-5-methylimidazo[1,2-a]pyrazine. The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[11][12]
Caption: Workflow for the Buchwald-Hartwig amination reaction.
Step-by-Step Methodology:
-
Reagent Preparation: In an oven-dried sealed tube, combine 6-Bromo-5-methylimidazo[1,2-a]pyrazine (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), Xantphos (0.04 eq), and cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Causality Explanation: Pd₂(dba)₃ is a common Pd(0) source. Xantphos is a bulky, electron-rich phosphine ligand with a wide bite angle, which is highly effective in promoting the reductive elimination step, often the rate-limiting step in C-N coupling reactions. Cesium carbonate is a strong, non-nucleophilic base that facilitates the deprotonation of the amine.[1]
-
-
Addition of Amine and Solvent: Evacuate and backfill the tube with argon or nitrogen. Add the desired amine (1.2 eq) followed by anhydrous, degassed toluene (to a concentration of ~0.1 M).
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath at 110°C for 12-18 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with dichloromethane and filter through a pad of Celite to remove inorganic salts and palladium residues. Wash the Celite pad with additional dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.
-
Analysis: Characterize the final product by ¹H NMR and LC-MS.
Conclusion
6-Bromo-5-methylimidazo[1,2-a]pyrazine is a high-value, strategically designed building block for medicinal chemistry. Its pre-installed bromine and methyl groups provide a clear and efficient path for diversification, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The protocols provided herein for Suzuki-Miyaura and Buchwald-Hartwig reactions are robust, reproducible, and broadly applicable, serving as a solid foundation for any drug discovery program leveraging the privileged imidazo[1,2-a]pyrazine scaffold. By understanding the underlying principles of these reactions and the strategic value of this particular intermediate, researchers can significantly accelerate their efforts to develop novel and effective therapeutics.
References
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). ACS Catalysis. Retrieved January 22, 2026, from [Link]
-
Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. (2024, October 24). PubMed. Retrieved January 22, 2026, from [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. (2025, August 9). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (n.d.). TSI Journals. Retrieved January 22, 2026, from [Link]
-
EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]
-
Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][2][3]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective c-Met Inhibitor. (2014, August 22). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2026, January 7). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 22, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 22, 2026, from [Link]
-
ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1. (2019, November 19). MDPI. Retrieved January 22, 2026, from [Link]
-
Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved January 22, 2026, from [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (2021, January 4). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Identification of 5,7-Dihydro-6 H-pyrrolo[2,3- d]pyrimidin-6-one Derivatives as ENPP1 Inhibitors for STING Pathway-Mediated Immunotherapy. (2025, August 14). PubMed. Retrieved January 22, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014, January 13). NIH. Retrieved January 22, 2026, from [Link]
-
What are the new molecules for ENPP1 inhibitors?. (2025, March 11). Patsnap Synapse. Retrieved January 22, 2026, from [Link]
-
Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. (2025, August 9). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved January 22, 2026, from [Link]
-
6-Bromo-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (2024, May 9). PubMed. Retrieved January 22, 2026, from [Link]
Sources
- 1. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 6-Bromo-5-methylimidazo[1,2-A]pyrazine | 1330750-56-5 | Benchchem [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. What are the new molecules for ENPP1 inhibitors? [synapse.patsnap.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Note: A Validated Protocol for the Synthesis of 6-Bromo-5-methylimidazo[1,2-a]pyrazine Derivatives
Introduction
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry and drug development.[1][2] As structural analogues of deazapurines, these compounds exhibit a vast spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] Recent studies have highlighted their potential as potent inhibitors of enzymes like ENPP1, making them promising candidates for cancer immunotherapy.[4][5]
The targeted molecule, 6-Bromo-5-methylimidazo[1,2-a]pyrazine, serves as a crucial intermediate. The strategic placement of the methyl group and the bromine atom provides a versatile platform for further functionalization through cross-coupling reactions or nucleophilic substitutions, enabling the generation of diverse chemical libraries for drug screening. This document provides a detailed, two-step protocol for the synthesis of this key intermediate, grounded in established chemical principles and supported by literature precedents.
Overall Synthetic Strategy
The construction of the imidazo[1,2-a]pyrazine core is most reliably achieved through the condensation of a substituted 2-aminopyrazine with an α-halocarbonyl compound.[6][7] Our strategy involves two primary stages:
-
Synthesis of the Key Precursor: Regioselective bromination of 2-amino-3-methylpyrazine to produce 2-amino-5-bromo-3-methylpyrazine.
-
Annulation/Cyclization: Condensation of the brominated precursor with chloroacetaldehyde to form the fused bicyclic system, 6-Bromo-5-methylimidazo[1,2-a]pyrazine.
This approach ensures high yields and provides a pure substrate for the final cyclization step.
Diagram 1: Two-step synthesis of the target compound.
Part 1: Synthesis of 2-Amino-5-bromo-3-methylpyrazine
Principle of the Reaction
This step employs an electrophilic aromatic substitution reaction. N-Bromosuccinimide (NBS) is a reliable and selective source of electrophilic bromine.[1] The potent electron-donating amino group on the pyrazine ring activates the aromatic system and directs the incoming electrophile (Br+) primarily to the ortho and para positions. With the C-3 position occupied by a methyl group, bromination occurs exclusively at the C-5 (para) position, ensuring high regioselectivity.[1] Using NBS avoids the harsh conditions and cumbersome workups associated with using molecular bromine.[1]
Materials and Reagents
| Reagent/Solvent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 2-Amino-3-methylpyrazine | C₅H₇N₃ | 109.13 | 5.0 g | 45.8 | 1.0 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 8.98 g | 50.4 | 1.1 |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 100 mL | - | - |
Step-by-Step Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-methylpyrazine (5.0 g, 45.8 mmol) and absolute ethanol (100 mL). Stir the mixture until the solid is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5°C with continuous stirring. This is critical to moderate the reaction rate and prevent potential side reactions.
-
Reagent Addition: Slowly add N-Bromosuccinimide (8.98 g, 50.4 mmol) to the cooled solution in small portions over 15-20 minutes. Maintain the internal temperature below 10°C during the addition.
-
Reaction Progression: After the complete addition of NBS, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexanes. The product spot should appear at a higher Rf value than the starting material.
-
Work-up: Upon completion, remove the solvent under reduced pressure using a rotary evaporator. The resulting residue will be a crude solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Eluent System: A gradient of 5% to 20% ethyl acetate in hexanes.
-
Procedure: Dissolve the crude residue in a minimal amount of dichloromethane and load it onto the column. Collect the fractions containing the desired product.
-
-
Final Product: Combine the pure fractions and evaporate the solvent to yield 2-amino-5-bromo-3-methylpyrazine as a solid. Dry the product under vacuum. The expected yield is typically in the range of 80-90%.
Part 2: Synthesis of 6-Bromo-5-methylimidazo[1,2-a]pyrazine
Principle of the Reaction
This step involves a condensation and intramolecular cyclization, a variation of the Tschitschibabin reaction. The process begins with the formation of an N-alkylated intermediate by the reaction of the endocyclic nitrogen of the pyrazine ring with chloroacetaldehyde. This is followed by an intramolecular nucleophilic attack from the exocyclic amino group onto the adjacent carbon, displacing the chloride ion. The subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic imidazo[1,2-a]pyrazine ring system.[7][8] Sodium bicarbonate is added to act as a mild base, neutralizing the HCl generated during the reaction and facilitating the final elimination step.[8]
Materials and Reagents
| Reagent/Solvent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 2-Amino-5-bromo-3-methylpyrazine | C₅H₆BrN₃ | 188.03 | 5.0 g | 26.6 | 1.0 |
| Chloroacetaldehyde (40% aq. sol.) | C₂H₂ClO | 78.50 | 6.2 mL | 31.9 | 1.2 |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 3.35 g | 39.9 | 1.5 |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 80 mL | - | - |
Step-by-Step Protocol
-
Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and a magnetic stir bar, combine 2-amino-5-bromo-3-methylpyrazine (5.0 g, 26.6 mmol), ethanol (80 mL), and sodium bicarbonate (3.35 g, 39.9 mmol).
-
Reagent Addition: To this stirred suspension, add the 40% aqueous chloroacetaldehyde solution (6.2 mL, 31.9 mmol) dropwise at room temperature.
-
Heating: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain this temperature for 8-12 hours.
-
Monitoring: Track the consumption of the starting material by TLC (Mobile phase: 50% ethyl acetate in hexanes). The product will appear as a new, less polar spot.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Extraction: Dilute the remaining aqueous residue with water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).[8]
-
Washing and Drying: Combine the organic layers and wash them sequentially with water (2 x 40 mL) and brine (1 x 40 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).[9]
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation to obtain the crude product. Purify the solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 6-Bromo-5-methylimidazo[1,2-a]pyrazine.
Diagram 2: Detailed experimental workflow.
Troubleshooting and Key Considerations
| Issue | Possible Cause | Recommended Solution |
| Low Yield in Step 1 | Incomplete reaction. | Increase reaction time. Ensure NBS is not degraded; use a freshly opened bottle if possible. |
| Over-bromination (dibromo product). | Ensure slow, portion-wise addition of NBS at low temperature to control reactivity. | |
| Incomplete Cyclization (Step 2) | Insufficient heating or reaction time. | Ensure the mixture reaches a full reflux and extend the reaction time, monitoring by TLC. |
| Deactivation of reagent. | Use a fresh bottle of chloroacetaldehyde solution, as it can polymerize upon storage. | |
| Purification Difficulties | Close Rf values of product and impurities. | For column chromatography, use a shallower solvent gradient. For recrystallization, try different solvent pairs. |
| Oily product instead of solid. | The product may need further purification. Try triturating the oil with a non-polar solvent like cold hexanes to induce solidification. |
References
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. Available from: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available from: [Link]
-
(PDF) Imidazo[1,2-a]pyrazines. ResearchGate. Available from: [Link]
-
The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. Available from: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available from: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available from: [Link]
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. Available from: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available from: [Link]
-
Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. National Institutes of Health. Available from: [Link]
-
Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed. Available from: [Link]
- CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. Google Patents.
-
Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. Available from: [Link]
-
Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. ACS Publications. Available from: [Link]
-
(PDF) ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. ResearchGate. Available from: [Link]
-
Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide. ResearchGate. Available from: [Link]
- US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. Google Patents.
-
Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. PubMed Central. Available from: [Link]
-
2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. National Institutes of Health. Available from: [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Leveraging 6-Bromo-5-methylimidazo[1,2-A]pyrazine for Kinase Inhibitor Screening
Introduction: The Imperative for Selective Kinase Inhibition in Modern Drug Discovery
Protein kinases, constituting one of the most significant and extensively studied gene families, are pivotal regulators of a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous pathologies, most notably cancer, but also inflammatory and neurodegenerative diseases.[1][2] Consequently, kinases have emerged as a premier class of drug targets.[2][3] The development of small-molecule kinase inhibitors has revolutionized targeted therapy, offering the potential for more precise and less cytotoxic treatments compared to conventional chemotherapy.[2]
The imidazo[1,2-a]pyrazine scaffold has been identified as a "privileged" structure in medicinal chemistry, demonstrating a wide range of biological activities.[4][5] This heterocyclic system is a core component of several clinical and preclinical kinase inhibitors, targeting enzymes such as Spleen Tyrosine Kinase (Syk) and Aurora kinases.[6][7][8][9] Its rigid, planar structure and capacity for diverse substitutions make it an ideal framework for designing potent and selective ATP-competitive inhibitors.[6]
This application note provides a comprehensive guide to utilizing 6-Bromo-5-methylimidazo[1,2-A]pyrazine as a foundational scaffold in kinase inhibitor screening campaigns. We will detail its application in both biochemical and cell-based assays, providing field-proven protocols and explaining the scientific rationale behind experimental design and data interpretation. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel kinase-targeted therapeutics.
The Imidazo[1,2-a]pyrazine Scaffold: A Versatile Tool for Kinase Inhibition
The imidazo[1,2-a]pyrazine core, exemplified by compounds like Entospletinib (GS-9973), a selective Syk inhibitor, has demonstrated significant potential in targeting the ATP-binding pocket of various kinases.[6] The nitrogen atoms in the bicyclic system can act as hydrogen bond acceptors, mimicking the adenine region of ATP and anchoring the molecule within the kinase hinge region.[6] Substitutions at various positions on the ring system allow for the fine-tuning of potency and selectivity.
6-Bromo-5-methylimidazo[1,2-A]pyrazine serves as an excellent starting point for a fragment-based or lead discovery campaign. The bromine atom at the 6-position provides a handle for further chemical modification through cross-coupling reactions, enabling the exploration of chemical space to enhance target engagement and selectivity. The methyl group at the 5-position can influence solubility and interactions with hydrophobic pockets within the kinase active site.
Biochemical Screening: Quantifying Direct Kinase Inhibition
The initial step in identifying a novel kinase inhibitor is typically a direct, in vitro biochemical assay.[10] These assays measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. Among the various available technologies, luminescence-based assays that quantify ATP consumption or ADP production offer a robust, sensitive, and high-throughput-compatible format.[11][12]
Protocol 1: ADP-Glo™ Luminescence-Based Kinase Assay
The ADP-Glo™ Kinase Assay is a universal platform that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[11][13] The assay involves two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase-catalyzed reaction to generate a light signal directly proportional to the initial kinase activity.[11]
Rationale for Method Selection: The ADP-Glo™ assay is chosen for its high sensitivity, broad dynamic range, and resistance to interference from library compounds. By measuring product (ADP) formation, it provides a direct assessment of enzymatic activity and is less prone to false positives arising from ATPases that might be present as contaminants.
Experimental Workflow Diagram:
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 6-Bromo-5-methylimidazo[1,2-A]pyrazine in 100% DMSO.
-
Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a solution of the target kinase in kinase buffer at 2X the final desired concentration.
-
Prepare a solution of the appropriate substrate and ATP in kinase buffer at 2X the final desired concentration. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.[14]
-
-
Compound Plating:
-
Create a serial dilution of the 6-Bromo-5-methylimidazo[1,2-A]pyrazine stock solution in DMSO. A common starting range is from 100 µM to 1 nM.
-
Dispense a small volume (e.g., 1 µL) of the compound dilutions, positive control (a known inhibitor like staurosporine), and DMSO (negative control) into the wells of a 384-well plate.
-
-
Kinase Reaction:
-
Add 10 µL of the 2X kinase solution to each well.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the compound to interact with the kinase.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well. The final reaction volume is 20 µL.
-
Incubate the plate at 30°C for 1 hour. The incubation time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption).
-
-
Signal Detection:
-
Stop the reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis and Interpretation:
The raw luminescence data is converted to percent inhibition relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. The percent inhibition is then plotted against the logarithm of the inhibitor concentration, and the data is fitted to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Hypothetical Data Presentation:
To assess the selectivity of 6-Bromo-5-methylimidazo[1,2-A]pyrazine, it should be screened against a panel of kinases.
| Kinase Target | IC₅₀ (µM) |
| Target Kinase X | 0.5 |
| Kinase A | > 100 |
| Kinase B | 25.3 |
| Kinase C | > 100 |
| Kinase D | 78.1 |
This table illustrates how to present the potency and selectivity profile of the compound. A highly selective compound will show a significantly lower IC₅₀ for the primary target compared to other kinases.
Cell-Based Screening: Assessing Efficacy in a Biological Context
While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to confirm that a compound can penetrate the cell membrane, engage its target in the complex cellular environment, and elicit a functional response.[10]
Protocol 2: Cell Viability Assay to Measure Inhibition of Cancer Cell Proliferation
This protocol uses a luminescence-based cell viability assay (e.g., CellTiter-Glo®) to assess the anti-proliferative effects of 6-Bromo-5-methylimidazo[1,2-A]pyrazine on a cancer cell line known to be dependent on the activity of the target kinase. The assay measures intracellular ATP levels, which correlate with the number of metabolically active, viable cells.
Rationale for Method Selection: Cell viability is a robust and widely accepted endpoint for assessing the efficacy of anti-cancer agents. The CellTiter-Glo® assay is a simple, "add-mix-read" method that is highly amenable to high-throughput screening.
Signaling Pathway Context:
Caption: Simplified MAPK signaling pathway.
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Culture a cancer cell line (e.g., A375 melanoma, which is BRAF-mutant and dependent on the MAPK pathway) in the appropriate growth medium supplemented with fetal bovine serum.
-
Harvest the cells and seed them into a 96-well, white-walled, clear-bottom plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of 6-Bromo-5-methylimidazo[1,2-A]pyrazine in the growth medium.
-
Remove the old medium from the cell plate and add 100 µL of medium containing the compound dilutions, positive control (a clinical inhibitor of the pathway), or vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis and Interpretation:
Similar to the biochemical assay, calculate the percent inhibition of cell viability for each concentration relative to the vehicle control. Plot the data and determine the GI₅₀ (the concentration of inhibitor required to inhibit cell growth by 50%). A potent compound will have a low GI₅₀ value.
Hit Validation and Mechanism of Action
A critical aspect of kinase inhibitor discovery is the validation of promising hits to confirm their mechanism of action.
Logical Flow for Hit Validation:
Caption: A logical workflow for hit validation.
A key validation step is to demonstrate that the compound inhibits the intended signaling pathway within the cell. This can be achieved by Western blotting to measure the phosphorylation status of a downstream substrate of the target kinase. For instance, if targeting MEK, one would expect to see a dose-dependent decrease in the phosphorylation of ERK (p-ERK) upon treatment with 6-Bromo-5-methylimidazo[1,2-A]pyrazine. This provides a direct link between the compound's anti-proliferative effect and its on-target activity.
Conclusion
6-Bromo-5-methylimidazo[1,2-A]pyrazine represents a valuable chemical scaffold for the discovery of novel kinase inhibitors. Its amenability to chemical modification and its presence in known kinase inhibitors underscore its potential. By employing a systematic screening cascade, beginning with robust biochemical assays like ADP-Glo™ and progressing to relevant cell-based models, researchers can effectively identify and characterize potent and selective inhibitors. The protocols and workflows detailed in this application note provide a validated framework for leveraging this promising scaffold in the ongoing quest for new targeted therapies.
References
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
Al-Jubair, K., Al-Amiery, A. A., & Kadhum, A. A. H. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Retrieved from [Link]
-
Eurofins DiscoverX. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved from [Link]
-
Manjula, S. N., Noolvi, M. N., & Parija, S. C. (2014). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. Retrieved from [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Ali, F., Singh, G., & Yaden, B. (2010). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. ResearchGate. Retrieved from [Link]
-
El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Al-Zehoufi, H. A., Al-Shafie, M. A., Al-Omair, M. A., ... & Youssef, K. M. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. National Institutes of Health. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Belanger, D. B., Curran, P. J., Hruza, A., Voigt, J., Meng, Z., Mandal, A. K., ... & Gray, K. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. PubMed. Retrieved from [Link]
-
Ali, F., Singh, G., & Yaden, B. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. PubMed. Retrieved from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
Attwood, M. M., Fabbro, D., Sokolov, A. V., Knapp, S., & Schiöth, H. B. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. Retrieved from [Link]
-
BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
-
Roskoski, R. Jr. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. National Institutes of Health. Retrieved from [Link]
-
Padmaja, P., & Likhitha, K. (2023). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Potential of Kinase Targets in Cancer: Insights from CancerOmicsNet, an AI-Driven Approach to Drug Response Prediction in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Update on Protein Kinases as Therapeutic Targets—Part I: Protein Kinase C Activation and Its Role in Cancer and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. domainex.co.uk [domainex.co.uk]
- 14. news-medical.net [news-medical.net]
6-Bromo-5-methylimidazo[1,2-a]pyrazine: A Versatile Scaffold for Novel Drug Design
Introduction: The Promise of the Imidazo[1,2-a]pyrazine Core
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its wide spectrum of biological activities.[1] Its structural resemblance to purines allows it to interact with a variety of biological targets, making it a fertile ground for the development of novel therapeutics. Derivatives of this core have demonstrated potent anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory activities.[2] Specifically, the 6-bromo-5-methylimidazo[1,2-a]pyrazine scaffold offers a strategic starting point for medicinal chemists. The bromine atom at the 6-position serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, while the methyl group at the 5-position can influence the scaffold's orientation within target binding sites. This guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of 6-bromo-5-methylimidazo[1,2-a]pyrazine as a scaffold for the design of novel drug candidates.
PART 1: Synthesis of the 6-Bromo-5-methylimidazo[1,2-a]pyrazine Scaffold
The synthesis of the target scaffold is a multi-step process that begins with commercially available starting materials. The causality behind this synthetic route lies in the sequential construction of the pyrazine ring followed by the fused imidazole ring, with strategic installation of the bromo and methyl functionalities.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for 6-bromo-5-methylimidazo[1,2-a]pyrazine.
Protocol 1: Synthesis of 2-Amino-5-methylpyrazine
This initial step involves the formation of the pyrazine ring. While several methods exist, one common approach involves the condensation of a dicarbonyl compound with an aminonitrile or a related species.[3]
Materials:
-
2-Aminomalonamide
-
Methylglyoxal (40% in water)
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-aminomalonamide in water.
-
Cool the solution in an ice bath and slowly add methylglyoxal while maintaining the temperature below 10°C.
-
Slowly add a solution of sodium hydroxide, keeping the pH in the basic range.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Neutralize the reaction mixture with hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 2-amino-5-methylpyrazine.
Protocol 2: Synthesis of 2-Amino-3-bromo-5-methylpyrazine
The bromination of the pyrazine ring is a key step to introduce a handle for further derivatization. N-Bromosuccinimide (NBS) is a commonly used reagent for the regioselective bromination of electron-rich aromatic rings.[4]
Materials:
-
2-Amino-5-methylpyrazine
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve 2-amino-5-methylpyrazine in DCM in a round-bottom flask protected from light.
-
Cool the solution to 0°C in an ice bath.
-
Add NBS portion-wise over 30 minutes, ensuring the temperature remains below 5°C.
-
Stir the reaction mixture at 0°C for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 2-amino-3-bromo-5-methylpyrazine can be used in the next step without further purification or can be purified by column chromatography if necessary.
Protocol 3: Synthesis of 6-Bromo-5-methylimidazo[1,2-a]pyrazine
The final step is the construction of the fused imidazole ring. This is typically achieved by reacting the 2-aminopyrazine derivative with an α-halocarbonyl compound.[5]
Materials:
-
2-Amino-3-bromo-5-methylpyrazine
-
Chloroacetaldehyde (50% in water) or Bromoacetaldehyde diethyl acetal
-
Ethanol or n-butanol
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask, dissolve 2-amino-3-bromo-5-methylpyrazine in ethanol.
-
Add chloroacetaldehyde solution and sodium bicarbonate.
-
Reflux the reaction mixture for 6-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 6-bromo-5-methylimidazo[1,2-a]pyrazine.
Table 1: Characterization Data for Key Intermediates and Final Product
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR Signals (δ, ppm) | Expected Mass Spec (m/z) |
| 2-Amino-5-methylpyrazine | C₅H₇N₃ | 109.13 | Singlet for methyl group, signals for aromatic protons, and a broad singlet for the amino group. | [M+H]⁺ = 110.1 |
| 2-Amino-3-bromo-5-methylpyrazine | C₅H₆BrN₃ | 188.03 | Singlet for methyl group, a singlet for the remaining aromatic proton, and a broad singlet for the amino group. | [M+H]⁺ = 188.0, 190.0 |
| 6-Bromo-5-methylimidazo[1,2-a]pyrazine | C₇H₆BrN₃ | 212.05 | Singlet for the methyl group, and distinct signals for the protons on the imidazole and pyrazine rings. | [M+H]⁺ = 211.9, 213.9 |
PART 2: Derivatization of the Scaffold for Library Synthesis
The true power of the 6-bromo-5-methylimidazo[1,2-a]pyrazine scaffold lies in its potential for diversification. The bromine atom at the 6-position is ideally suited for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.
Derivatization Strategy Workflow
Caption: Derivatization of the core scaffold via cross-coupling reactions.
Protocol 4: Suzuki-Miyaura Cross-Coupling
This reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl moieties at the 6-position.
Materials:
-
6-Bromo-5-methylimidazo[1,2-a]pyrazine
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water or DME/water)
Procedure:
-
To a microwave vial or a Schlenk flask, add 6-bromo-5-methylimidazo[1,2-a]pyrazine, the boronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture at 80-120°C for 2-12 hours, monitoring by TLC or LC-MS. Microwave irradiation can often significantly reduce reaction times.[6]
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the 6-aryl/heteroaryl-5-methylimidazo[1,2-a]pyrazine derivative.
Protocol 5: Buchwald-Hartwig Amination
This reaction facilitates the formation of carbon-nitrogen bonds, enabling the introduction of a diverse range of primary and secondary amines at the 6-position.[5]
Materials:
-
6-Bromo-5-methylimidazo[1,2-a]pyrazine
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos or BINAP)
-
Base (e.g., NaOtBu or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry Schlenk flask.
-
Add the 6-bromo-5-methylimidazo[1,2-a]pyrazine and the amine.
-
Add the anhydrous solvent.
-
Heat the reaction mixture at 80-110°C for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the 6-amino-5-methylimidazo[1,2-a]pyrazine derivative.
PART 3: Biological Evaluation of Novel Derivatives
Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. This section provides protocols for common in vitro assays used in the initial stages of drug discovery.
Biological Evaluation Workflow
Caption: Workflow for the biological evaluation of synthesized compounds.
Protocol 6: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized imidazo[1,2-a]pyrazine derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 7: In Vitro Kinase Inhibition (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction, providing a sensitive and high-throughput method for screening kinase inhibitors.[7][8]
Materials:
-
Recombinant kinase (e.g., Aurora A, BTK)
-
Kinase-specific substrate
-
ATP
-
Synthesized imidazo[1,2-a]pyrazine derivatives
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates
Procedure:
-
Set up the kinase reaction in a 384-well plate by adding the kinase, substrate, and test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[8]
-
Convert the ADP to ATP and generate a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.[8]
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition and determine the IC₅₀ value for each compound.
Table 2: Example Data Presentation for Biological Assays
| Compound ID | 6-Substituent | Cytotoxicity (MCF-7, IC₅₀ µM) | Kinase Inhibition (Aurora A, IC₅₀ µM) |
| Scaffold | -Br | > 50 | > 50 |
| Derivative 1 | 4-Fluorophenyl | 15.2 | 2.5 |
| Derivative 2 | 3-Aminophenyl | 8.7 | 0.9 |
| Derivative 3 | Pyridin-4-yl | 5.1 | 0.2 |
| Doxorubicin | (Positive Control) | 0.8 | N/A |
| Staurosporine | (Positive Control) | 0.01 | 0.005 |
Conclusion and Future Directions
The 6-bromo-5-methylimidazo[1,2-a]pyrazine scaffold represents a highly promising starting point for the design and synthesis of novel drug candidates. The synthetic and derivatization protocols outlined in this guide provide a clear path for generating libraries of diverse compounds. The subsequent biological evaluation protocols enable the identification of lead compounds with potent and selective activities. Future work should focus on exploring a wider range of substitutions at the 6-position, as well as modifications at other positions of the imidazo[1,2-a]pyrazine core to further optimize the pharmacological properties of these promising molecules. The integration of computational modeling and structure-based drug design will undoubtedly accelerate the development of clinically viable drug candidates from this versatile scaffold.
References
-
El Akkaoui, A., Koubachi, J., Guillaumet, G., & El Kazzouli, S. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. Available from: [Link]
- Google Patents. (2020). Preparation method, product and application of 2-amino-5-methylpyrazine. CN111925333A.
-
ResearchGate. (2005). Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. Available from: [Link]
-
MDPI. (2019). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 24(21), 3848. Available from: [Link]
-
NIH National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135044055, 5-Bromo-1-methyl-imidazo[4,5-b]pyrazine. Available from: [Link]
-
Organic & Biomolecular Chemistry. (2015). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. 13(12), 3525-3555. Available from: [Link]
-
NIH National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4474. Available from: [Link]
-
NIH National Center for Biotechnology Information. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers (Basel), 10(9), 316. Available from: [Link]
-
NIH National Center for Biotechnology Information. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicol Res, 31(4), 341–346. Available from: [Link]
-
NIH National Center for Biotechnology Information. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Med Chem Lett, 1(3), 110–114. Available from: [Link]
-
MDPI. (2019). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 24(21), 3848. Available from: [Link]
Sources
- 1. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. CN111925333A - Preparation method, product and application of 2-amino-5-methylpyrazine - Google Patents [patents.google.com]
- 4. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 8. promega.com [promega.com]
Application Notes and Protocols for the Suzuki Coupling of 6-Bromo-5-methylimidazo[1,2-a]pyrazine
Introduction: The Strategic Importance of Imidazo[1,2-a]pyrazines and Their Synthesis
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, demonstrating a wide spectrum of therapeutic potential in areas such as oncology, virology, and neurology.[1] Its rigid, planar structure and the specific arrangement of nitrogen atoms make it an ideal framework for designing molecules that can interact with high affinity and selectivity with various biological targets. Consequently, the development of robust and versatile synthetic methods to functionalize this core is of paramount importance to medicinal chemists and drug development professionals.[1]
Among the arsenal of modern synthetic transformations, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and widely used methods for forging carbon-carbon bonds.[2][3][4][5] Its operational simplicity, mild reaction conditions, tolerance of a vast array of functional groups, and the commercial availability of a diverse range of boronic acid coupling partners have cemented its role in the synthesis of complex molecules.[4]
This document provides a detailed experimental guide for the Suzuki coupling of 6-Bromo-5-methylimidazo[1,2-a]pyrazine, a key intermediate for library synthesis. We will delve into the mechanistic underpinnings of the reaction, offer a field-proven, step-by-step protocol, and discuss critical parameters for optimization and troubleshooting, particularly addressing the unique challenges posed by nitrogen-containing heteroaromatic substrates.
Mechanistic Framework: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[6] Understanding this cycle is crucial for rational troubleshooting and optimization.
-
Oxidative Addition: The cycle begins with the oxidative addition of the active Pd(0) species into the carbon-bromine bond of 6-Bromo-5-methylimidazo[1,2-a]pyrazine. This step forms a square planar Pd(II) intermediate. This is often the rate-determining step of the reaction.[7]
-
Transmetalation: This is the key bond-forming step where the organic group from the boronic acid is transferred to the palladium center. This process requires activation of the organoboron species by a base.[7][8] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., a boronate), which then readily transfers its organic moiety to the Pd(II) center, displacing the halide.[2][8][9]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination. The two organic groups couple to form the desired C-C bond, yielding the final product and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[2][6][7]
The choice of phosphine ligand is critical. Ligands stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its electronic and steric properties to facilitate the key steps of the catalytic cycle, especially the often-challenging oxidative addition to heteroaryl halides.[2][6][9]
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of 6-Bromo-5-methylimidazo[1,2-a]pyrazine with a representative arylboronic acid. Reaction conditions may require optimization for different boronic acids.
Materials & Reagents:
-
Substrate: 6-Bromo-5-methylimidazo[1,2-a]pyrazine (1.0 eq)
-
Coupling Partner: Arylboronic acid (1.2 - 1.5 eq)
-
Palladium Precatalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%) or Pd(OAc)₂ (Palladium(II) acetate) (2-4 mol%)
-
Ligand: SPhos (2,6-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol% for Pd₂(dba)₃; 4-8 mol% for Pd(OAc)₂)
-
Base: Potassium carbonate (K₂CO₃) or Potassium phosphate tribasic (K₃PO₄) (2.0 - 3.0 eq)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v)[6]
-
Inert Gas: Argon or Nitrogen
Equipment:
-
Schlenk tube or round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere manifold (Schlenk line)
-
Standard laboratory glassware (syringes, needles, septa)
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure
-
Reaction Setup (Inert Atmosphere):
-
To a dry Schlenk tube, add 6-Bromo-5-methylimidazo[1,2-a]pyrazine (1.0 eq), the arylboronic acid (1.3 eq), the base (e.g., K₂CO₃, 2.5 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), and the phosphine ligand (e.g., SPhos, 0.04 eq).
-
Seal the tube with a rubber septum, and connect it to a Schlenk line.
-
Evacuate the flask under vacuum and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
-
Solvent Addition:
-
Degas the solvents (1,4-dioxane and water) by bubbling Argon or Nitrogen through them for 15-20 minutes.
-
Using a syringe, add the degassed 1,4-dioxane, followed by the degassed water, to the reaction flask under a positive pressure of inert gas. The final concentration should be approximately 0.1-0.2 M with respect to the limiting reagent.
-
-
Reaction Execution:
-
Place the Schlenk tube in a preheated oil bath at the desired temperature (typically 80-100 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
-
Workup:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous phase three times with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.[10]
-
Data Presentation: Typical Reaction Parameters
The optimal conditions can vary depending on the electronic and steric nature of the boronic acid coupling partner. The following table provides a starting point for optimization.
| Coupling Partner (R-B(OH)₂) | Catalyst System (mol%) | Base (eq) | Solvent (v/v) | Temp (°C) | Typical Yield |
| Phenylboronic acid | Pd₂(dba)₃ (2%) / SPhos (4%) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | Good - Excellent |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3%) / XPhos (6%) | K₃PO₄ (2.5) | Toluene/H₂O (5:1) | 100 | Excellent |
| 3-Pyridinylboronic acid | PdCl₂(dppf) (5%) | Cs₂CO₃ (3.0) | DMF/H₂O (5:1) | 100 | Moderate - Good |
| Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 80 | Good |
Note: Yields are illustrative and highly dependent on the specific substrate and precise reaction conditions.
Troubleshooting and Key Considerations
-
Low or No Conversion:
-
Cause: Inactive catalyst due to oxygen exposure.
-
Solution: Ensure rigorous inert atmosphere techniques are used. Degas solvents thoroughly.
-
Cause: Inappropriate ligand or base. Nitrogen-containing heterocycles like imidazo[1,2-a]pyrazine can act as ligands themselves, poisoning the catalyst.[3]
-
Solution: Screen different ligands. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often superior for heteroaryl couplings as they promote fast reductive elimination and prevent catalyst inhibition.[9][11] Also, screen different bases (e.g., K₃PO₄, Cs₂CO₃), as their strength and solubility can significantly impact the reaction rate.[12]
-
-
Formation of Side Products:
-
Protodeboronation (Boronic acid replaced by -H): This can occur if excess water is present or at high temperatures, especially with electron-rich or heteroaryl boronic acids.[6]
-
Solution: Use the minimum required amount of water. Consider using anhydrous conditions with a base like potassium fluoride (KF).[8]
-
Dehalogenation (Bromo- starting material replaced by -H):
-
Solution: This can arise from side reactions in the catalytic cycle. Screening different ligands and lowering the reaction temperature may mitigate this.
-
Homocoupling (R-R from R-B(OH)₂): Often caused by oxygen or Pd(II) species in the reaction mixture.
-
Solution: Maintain a strict inert atmosphere. Ensure the quality of the palladium precatalyst.
-
-
Difficult Purification:
-
Cause: Residual palladium catalyst or boron-containing byproducts co-eluting with the product.
-
Solution: After the workup, filtering the crude organic solution through a small plug of silica gel or Celite can help remove some baseline impurities.[10] For stubborn palladium residues, treatment with a scavenger resin or an aqueous solution of sodium thiocyanate can be effective.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the 6-Bromo-5-methylimidazo[1,2-a]pyrazine core. A rational approach, grounded in a solid understanding of the reaction mechanism and careful attention to experimental detail, is key to success. The protocol and considerations outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to efficiently synthesize diverse libraries of novel imidazo[1,2-a]pyrazine derivatives for biological evaluation.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Retrieved from [Link]
-
Ben-Yahia, I., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(5), 2825-2834. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. Retrieved from [Link]
-
Nagy, V., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(33), 8985-9011. Retrieved from [Link]
-
RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2014). Suzuki–Miyaura Coupling Reaction Product Isolation. Retrieved from [Link]
-
American Chemical Society. (2004). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 126(41), 13234-13235. Retrieved from [Link]
-
American Chemical Society. (2001). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 66(26), 8927-8931. Retrieved from [Link]
-
Trade Science Inc. (2014). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Organic Chemistry: An Indian Journal, 10(5), 189-198. Retrieved from [Link]
-
American Chemical Society. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(20), 3299-3317. Retrieved from [Link]
-
PubMed. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Organic Letters, 14(24), 6298-6301. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 18(31), 5961-5984. Retrieved from [Link]
Sources
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for Cell-Based Assays Involving 6-Bromo-5-methylimidazo[1,2-A]pyrazine
A Guide for Researchers in Drug Discovery and Development
Introduction: The Imidazo[1,2-a]pyrazine Scaffold in Kinase Inhibition
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its versatile biological activities.[1] Derivatives of this core have been successfully developed as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[2][3][4][5] The specific compound, 6-Bromo-5-methylimidazo[1,2-A]pyrazine, belongs to this class of molecules. The bromine atom at the 6-position and the methyl group at the 5-position create unique electronic and steric properties that can influence its binding affinity and selectivity for specific biological targets.[6]
Published research on the broader class of imidazo[1,2-a]pyrazines indicates their prominent role as inhibitors of key oncogenic kinases, including Aurora Kinases [2][3][5], Phosphoinositide 3-kinases (PI3K) [4], and Cyclin-Dependent Kinase 9 (CDK9) [7]. These kinases are central nodes in signaling pathways that control cell cycle progression, proliferation, and survival. Therefore, cell-based assays involving 6-Bromo-5-methylimidazo[1,2-A]pyrazine should be designed to interrogate its effects on these fundamental cancer-related cellular processes.
This guide provides detailed protocols for a tiered approach to characterizing the cellular activity of 6-Bromo-5-methylimidazo[1,2-A]pyrazine, starting from broad cytotoxicity screening and moving towards more specific, mechanism-of-action studies.
Foundational Assay: Assessing Cellular Cytotoxicity and Viability
A primary and essential step in characterizing any potential therapeutic compound is to determine its effect on cell viability and proliferation. This provides a quantitative measure of the compound's potency (e.g., IC50 or EC50) across different cell lines and informs the concentration range for subsequent mechanistic assays.
Scientific Rationale
Assays like the MTT or MTS reduction assay are colorimetric methods that measure the metabolic activity of a cell population.[8][9] Viable, metabolically active cells contain mitochondrial reductase enzymes that can reduce the tetrazolium salt (MTT/MTS) to a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells. This provides a robust and high-throughput method to assess the compound's impact on cell proliferation and/or its cytotoxic effects.[8][10]
Recommended Cell Lines
Given that imidazo[1,2-a]pyrazine derivatives often target pathways dysregulated in cancer, a panel of cancer cell lines is recommended.
| Cell Line | Cancer Type | Rationale & Key Features |
| MCF-7 | Breast Cancer | Commonly used, well-characterized. Expresses estrogen receptors.[8] |
| HCT116 | Colorectal Cancer | p53 wild-type, often used in cell cycle studies.[7] |
| A375 | Malignant Melanoma | Known to be sensitive to kinase inhibitors.[11] |
| Jurkat | T-cell Leukemia | Suspension cell line, useful for studying apoptosis and cell cycle.[10][12] |
| Vero | Normal Kidney | Non-cancerous control to assess general cytotoxicity vs. cancer-specific effects.[8][13] |
Detailed Protocol: MTT Cell Viability Assay
Materials:
-
6-Bromo-5-methylimidazo[1,2-A]pyrazine (stock solution in DMSO, e.g., 10 mM)
-
Selected cell lines (e.g., MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM/RPMI + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
For adherent cells (MCF-7, HCT116), harvest cells using trypsin and resuspend in complete medium.
-
Count cells and adjust the density to 5 x 10⁴ cells/mL.
-
Seed 100 µL of cell suspension per well into a 96-well plate (5,000 cells/well).
-
Causality Insight: Seeding density is critical. Too few cells will result in a low signal; too many will become confluent and exit the logarithmic growth phase, altering their sensitivity to the compound.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of 6-Bromo-5-methylimidazo[1,2-A]pyrazine in complete growth medium. A common starting range is 100 µM to 1 nM. Remember to include a "vehicle control" well containing only DMSO at the same final concentration as the highest compound dose.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Incubate for 48-72 hours. The incubation time should be sufficient for the compound to exert its effect, typically 2-3 cell doubling times.
-
-
MTT Addition and Incubation:
-
After incubation, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Gently pipette up and down or use a plate shaker for 10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of "blank" wells (medium only) from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (DMSO-treated cells), which is set to 100% viability.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Mechanistic Assay: Probing the Cell Cycle
If the cytotoxicity assay reveals a potent anti-proliferative effect, the next logical step is to investigate how the compound is inhibiting cell growth. Since many imidazo[1,2-a]pyrazine derivatives are kinase inhibitors that target cell cycle regulators like Aurora kinases and CDKs[2][3][7], analyzing the cell cycle distribution is a crucial mechanistic experiment.
Scientific Rationale
Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) allows for the quantitative analysis of the cell cycle. The amount of PI that binds to DNA is directly proportional to the amount of DNA in the cell. Therefore, cells in the G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n) can be distinguished. A compound that inhibits a specific phase of the cell cycle will cause an accumulation of cells in that phase. For example, an Aurora kinase inhibitor would be expected to cause a G2/M arrest.[3]
Experimental Workflow Diagram
Caption: Workflow for Cell Cycle Analysis by Flow Cytometry.
Detailed Protocol: Cell Cycle Analysis via PI Staining
Materials:
-
Cells treated with 6-Bromo-5-methylimidazo[1,2-A]pyrazine (e.g., at 1x and 5x the IC50 value) and vehicle control.
-
6-well plates
-
Cold 70% Ethanol
-
Cold PBS
-
PI/RNase Staining Buffer (e.g., from BD Biosciences or prepared in-house: 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the compound for a relevant duration (e.g., 24 hours).
-
Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS, trypsinize, and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.
-
Causality Insight: Dropwise addition of ethanol while vortexing prevents cell clumping and ensures uniform fixation, which is critical for high-quality flow cytometry data.
-
Incubate at 4°C for at least 2 hours (can be stored for up to a week).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with 5 mL of cold PBS.
-
Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.
-
Causality Insight: RNase A is included to degrade any double-stranded RNA, ensuring that PI only intercalates with DNA for accurate cell cycle analysis.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting emission in the appropriate channel for PI (typically ~617 nm).
-
Collect at least 10,000 events per sample.
-
Use software (e.g., FlowJo, FCS Express) to gate on single cells and generate a histogram of DNA content. Model the G1, S, and G2/M populations to quantify the percentage of cells in each phase.
-
Target-Specific Assay: Phospho-Histone H3 (Ser10) Detection
To confirm a G2/M arrest and specifically probe for inhibition of mitosis, a more specific biomarker is needed. Phosphorylation of Histone H3 at Serine 10 (pH3) is a hallmark of condensed chromatin and occurs exclusively during mitosis. Aurora Kinase B is a primary kinase responsible for this phosphorylation event.
Scientific Rationale
A decrease in the pH3 (Ser10) signal in a cell population treated with a compound suggests inhibition of mitotic entry or progression. This can be a direct consequence of inhibiting an upstream kinase like Aurora Kinase. This can be measured effectively using either flow cytometry or Western blotting, providing strong evidence for a specific mechanism of action.
Signaling Pathway Diagram
Caption: Inhibition of Aurora Kinase B blocks Histone H3 phosphorylation.
Protocol: Western Blot for Phospho-Histone H3
Procedure:
-
Protein Extraction:
-
Treat cells in 6-well plates with the compound as described previously.
-
Wash cells with cold PBS and lyse them directly in the plate with 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Causality Insight: Phosphatase inhibitors are absolutely essential to preserve the phosphorylation state of proteins like Histone H3.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel (e.g., 15% acrylamide for low MW proteins like histones).
-
Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate the membrane with a primary antibody against Phospho-Histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.
-
Crucially, strip the membrane and re-probe with an antibody for Total Histone H3 or a loading control like GAPDH/β-actin to ensure equal protein loading.
-
References
-
Bavetsias, V., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-5993. [Link]
-
Hennessy, E.J., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(10), 3047-3051. [Link]
-
Ray, C., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1951-1956. [Link]
-
Ali, F., et al. (2014). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1021-1026. [Link]
-
Abdel-Maksoud, M.S., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4496. [Link]
-
Noolvi, M.N., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 36439-36454. [Link]
-
Al-Harbi, S., et al. (2022). Profiling the Effect of Targeting Wild Isocitrate Dehydrogenase 1 (IDH1) on the Cellular Metabolome of Leukemic Cells. International Journal of Molecular Sciences, 23(12), 6653. [Link]
-
Noolvi, M.N., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
-
Al-Harbi, S., et al. (2022). Profiling the Effect of Targeting Wild Isocitrate Dehydrogenase 1 (IDH1) on the Cellular Metabolome of Leukemic Cells. ResearchGate. [Link]
-
Rohde, J.M., et al. (2015). Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia. Leukemia, 29(11), 2186–2195. [Link]
-
Noolvi, M.N., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
-
Ujj, D., et al. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry, 110, 237-247. [Link]
-
Sharma, A., et al. (2019). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 17(4), 652-678. [Link]
Sources
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 6-Bromo-5-methylimidazo[1,2-A]pyrazine | 1330750-56-5 | Benchchem [benchchem.com]
- 7. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Profiling the Effect of Targeting Wild Isocitrate Dehydrogenase 1 (IDH1) on the Cellular Metabolome of Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Utilizing 6-Bromo-5-methylimidazo[1,2-a]pyrazine as a Versatile Research Chemical
Section 1: Introduction and Strategic Overview
The imidazo[1,2-a]pyrazine core is a nitrogen-bridged heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2][3] Its structural similarity to endogenous purines allows molecules built on this framework to interact with a wide array of biological targets, demonstrating activities ranging from kinase inhibition to antimicrobial and anti-inflammatory effects.[1][4]
Within this valuable class of compounds, 6-Bromo-5-methylimidazo[1,2-a]pyrazine emerges as a particularly strategic starting material. Its utility lies not in its intrinsic biological activity, but in its designed potential for chemical elaboration. The molecule features two key modulators:
-
The C6-Bromo Group: This halogen serves as a highly versatile synthetic "handle" for introducing molecular diversity through a variety of metal-catalyzed cross-coupling reactions.[5]
-
The C5-Methyl Group: This small alkyl group subtly influences the electronic and steric properties of the pyrazine ring, potentially affecting both reactivity and the binding orientation of downstream derivatives.[5]
This guide provides a comprehensive framework for researchers, chemists, and drug development professionals on how to effectively utilize 6-Bromo-5-methylimidazo[1,2-a]pyrazine as a foundational building block for creating novel and diverse chemical libraries aimed at biological screening and lead optimization.
Section 2: Physicochemical Properties and Safe Handling
Before commencing any experimental work, it is crucial to understand the fundamental properties and handling requirements of the reagent.
| Property | Value | Reference |
| CAS Number | 1330750-56-5 | [6] |
| Molecular Formula | C₇H₆BrN₃ | [6] |
| Molecular Weight | 212.05 g/mol | [6] |
| Appearance | Typically a solid at room temperature. | [7] |
| Storage Conditions | Store under an inert atmosphere (e.g., Argon, Nitrogen) at 2-8°C. | [6] |
| Hazard Statements | H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled). | [6] |
| Precautionary Statements | P261, P280, P301+P310, P302+P352. Use in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. | [6] |
Solubility: Solubility should be determined empirically for specific reaction conditions. Common aprotic organic solvents such as Dioxane, Toluene, DMF, and DMSO are typical starting points for cross-coupling reactions.
Section 3: Core Application: A Scaffold for Library Synthesis
The primary application of 6-Bromo-5-methylimidazo[1,2-a]pyrazine is as a versatile scaffold for generating libraries of analogues for Structure-Activity Relationship (SAR) studies. The bromine atom at the C6 position is the key enabler for this strategy, allowing for the systematic introduction of a wide range of chemical moieties. This workflow is central to modern medicinal chemistry for identifying and optimizing lead compounds.
Section 4: Detailed Experimental Protocols
The following protocols are foundational methods for diversifying the 6-Bromo-5-methylimidazo[1,2-a]pyrazine core.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C(sp²)-C(sp²) Bond Formation
Causality and Rationale: The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds. Its selection is based on the commercial availability of a vast array of boronic acids and esters, excellent functional group tolerance, and generally high yields. This protocol allows for the introduction of various aryl and heteroaryl moieties at the C6 position, which is critical for probing interactions with aromatic-binding pockets in target proteins.
Materials:
-
6-Bromo-5-methylimidazo[1,2-a]pyrazine
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Schlenk flask or microwave vial, magnetic stirrer, condenser
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add 6-Bromo-5-methylimidazo[1,2-a]pyrazine (1.0 eq), the selected arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (0.05 eq).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water) to achieve a concentration of approximately 0.1 M with respect to the starting bromide.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-16 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Validation: Purify the crude residue by column chromatography on silica gel. Validate the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Buchwald-Hartwig Amination for C(sp²)-N Bond Formation
Causality and Rationale: The ability to form carbon-nitrogen bonds is paramount in medicinal chemistry, as amine functionalities are key components of many drugs, contributing to solubility and target binding via hydrogen bonds. The Buchwald-Hartwig amination provides a powerful method to couple primary or secondary amines to the C6 position of the scaffold.
Materials:
-
6-Bromo-5-methylimidazo[1,2-a]pyrazine
-
Amine (primary or secondary, 1.2-1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-4 mol%)
-
Ligand (e.g., Xantphos or BINAP, 4-8 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 equivalents)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Glovebox or Schlenk line for handling air-sensitive reagents
Step-by-Step Methodology:
-
Reaction Setup (Glovebox Recommended): In an oven-dried vial, add the palladium pre-catalyst, ligand, and base.
-
Reagent Addition: Add 6-Bromo-5-methylimidazo[1,2-a]pyrazine (1.0 eq) and the desired amine (1.2-1.5 eq).
-
Solvent Addition: Add anhydrous solvent to the vial.
-
Reaction Execution: Seal the vial and heat to 90-110 °C with stirring. Monitor the reaction for completion by LC-MS.
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Purification and Validation: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product via silica gel chromatography and validate its identity and purity as described in Protocol 1.
Section 5: Application in Target-Oriented Drug Discovery: Case Study of ENPP1 Inhibition
The imidazo[1,2-a]pyrazine scaffold has recently been used to develop potent inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a key negative regulator of the cGAS-STING innate immunity pathway.[8] Inhibiting ENPP1 prevents the degradation of the second messenger cGAMP, thereby enhancing STING activation and promoting an anti-tumor immune response.[8] This makes ENPP1 an attractive target for cancer immunotherapy.
Protocol 3: Representative In Vitro ENPP1 Inhibition Assay
Principle: This protocol outlines a common method to assess the inhibitory potential of newly synthesized compounds against ENPP1. The assay measures the hydrolysis of a synthetic substrate, p-nitrophenyl 5’-thymidine monophosphate (pNP-TMP), by recombinant human ENPP1. The product, p-nitrophenolate, is chromogenic and can be quantified by measuring absorbance at 405 nm.
Materials:
-
Recombinant human ENPP1 enzyme
-
Assay Buffer (e.g., Tris-HCl, pH 9.0, with MgCl₂, ZnCl₂)
-
Substrate: pNP-TMP
-
Synthesized inhibitor compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compounds (derived from 6-Bromo-5-methylimidazo[1,2-a]pyrazine) in DMSO. A typical starting concentration is 10 mM.
-
Reaction Mixture: In a 96-well plate, add 50 µL of assay buffer.
-
Inhibitor Addition: Add 1 µL of the diluted test compounds to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme Addition: Add 25 µL of a pre-diluted ENPP1 enzyme solution to all wells except the "no enzyme" control. Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Add 25 µL of the pNP-TMP substrate to all wells to start the reaction.
-
Incubation and Measurement: Incubate the plate at 37 °C for 30-60 minutes. Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Correct the absorbance values by subtracting the background from the "no enzyme" control. Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Example SAR Data Table (Hypothetical):
| Compound | R Group at C6 | ENPP1 IC₅₀ (nM) |
| 1 | -H (de-brominated) | >10,000 |
| 2a | Phenyl | 850 |
| 2b | 4-Fluorophenyl | 420 |
| 2c | 4-Methoxyphenyl | 150 |
| 3a | N-Morpholinyl | 95 |
| 3b | N-Piperazinyl | 35 |
This table illustrates how systematic modification at the C6 position can lead to a significant improvement in potency, guiding the next round of synthesis and optimization.
Section 6: Conclusion and Future Perspectives
6-Bromo-5-methylimidazo[1,2-a]pyrazine is a high-value starting material for any research program focused on nitrogen-containing heterocycles. Its true power is unlocked through strategic application of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions. By enabling the rapid generation of diverse compound libraries, it serves as an ideal platform for exploring the vast chemical space around the imidazo[1,2-a]pyrazine core.
Future work could extend beyond the foundational reactions described here to include Sonogashira couplings (introducing alkynes), Heck couplings (introducing alkenes), or C-H activation at other positions on the ring system, further expanding the diversification possibilities for this remarkable research chemical.
Section 7: References
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]
-
(PDF) Imidazo[1,2-a]pyrazines. ResearchGate. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]
-
Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. ACS Publications. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
-
Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed. [Link]
-
Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. RSC Publishing. [Link]
-
Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. [Link]
-
Synthetic Routes to Coelenterazine and Other Imidazo[1,2-a]pyrazin-3-one Luciferins: Essential Tools for Bioluminescence-Based Investigations. ResearchGate. [Link]
-
Catalyst-Free Construction of Imidazole-Pyrrolo[1,2‐a]pyrazine Hybrid. Y-Scholar Hub@YONSEI. [Link]
-
(PDF) Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity †. ResearchGate. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]
-
Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. NIH National Center for Biotechnology Information. [Link]
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
-
6-Bromo-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine. PubChem. [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Bromo-5-methylimidazo[1,2-A]pyrazine | 1330750-56-5 | Benchchem [benchchem.com]
- 6. 1330750-56-5|6-Bromo-5-methylimidazo[1,2-a]pyrazine|BLD Pharm [bldpharm.com]
- 7. CAS 1276056-84-8: 3-Bromo-6-methylimidazo[1,2-a]pyrazine [cymitquimica.com]
- 8. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Multi-Assay Strategy for the In Vitro Cytotoxicity Profiling of 6-Bromo-5-methylimidazo[1,2-A]pyrazine
Introduction and Scientific Rationale
The evaluation of a compound's cytotoxic potential is a foundational step in the drug discovery and development process.[1] In vitro cytotoxicity assays provide critical, early-stage data on a substance's intrinsic toxicity to cells, which is essential for determining therapeutic windows and understanding mechanisms of action.[2][3] The imidazo[1,2-a]pyrazine scaffold is a recognized "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including potent anticancer effects.[4][5] As such, novel derivatives like 6-Bromo-5-methylimidazo[1,2-A]pyrazine warrant a thorough investigation of their cytotoxic properties.
This application note provides a comprehensive, multi-parametric strategy for the in vitro evaluation of 6-Bromo-5-methylimidazo[1,2-A]pyrazine. Relying on a single cytotoxicity assay can be misleading; for instance, a compound might inhibit cellular metabolism without immediately causing cell death, which could be misinterpreted by assays like the MTT.[6] To mitigate this and build a more complete cytotoxicity profile, we present an integrated workflow employing three distinct, well-validated assays that measure different cellular health indicators:
-
MTT Assay: To assess cell viability by measuring mitochondrial metabolic activity.[7][8]
-
Lactate Dehydrogenase (LDH) Assay: To quantify cytotoxicity by detecting the release of LDH from cells with compromised membrane integrity, a hallmark of necrosis.[9][10]
-
Caspase-3/7 Assay: To specifically measure the induction of apoptosis through the activity of key executioner caspases.[11][12]
By concurrently evaluating metabolic activity, membrane integrity, and apoptotic pathways, this tripartite approach offers a robust and nuanced understanding of the compound's cellular impact. This guide is designed to be a self-validating system, providing researchers with the detailed protocols and scientific causality needed to generate reliable and publication-ready data.
Experimental Design and Workflow
A logical workflow is paramount for achieving reproducible results. The overall process involves culturing cells, treating them with a dose range of the test compound, and then performing the three parallel assays to determine the mode of cell death.
Figure 1: High-level experimental workflow for cytotoxicity profiling.
Core Assay Principles and Mechanistic Insights
Understanding the mechanism of each assay is crucial for accurate data interpretation. A cytotoxic compound may trigger one or multiple cell death pathways.
Figure 2: Relationship between cell death pathways and measured biomarkers.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Principle: This colorimetric assay is a gold standard for measuring cell viability.[13] The foundational principle is that NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells, reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan precipitate.[8][14] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[13] The crystals are then solubilized, and the absorbance is read on a spectrophotometer.
-
LDH (Lactate Dehydrogenase) Assay Principle: This assay quantifies cytotoxicity by measuring the integrity of the plasma membrane.[10] LDH is a stable cytosolic enzyme that is present in all cell types.[15] When the cell membrane is damaged or lysed, LDH is rapidly released into the surrounding culture medium.[9][15] The assay measures the activity of this released LDH, which catalyzes the conversion of lactate to pyruvate, reducing NAD⁺ to NADH. The resulting NADH then drives a reaction that produces a measurable colorimetric or fluorescent signal, which is directly proportional to the number of lysed cells.[10]
-
Caspase-3/7 Assay Principle: This assay is a specific indicator of apoptosis. Caspases are a family of protease enzymes that play a crucial role in programmed cell death.[16] Caspases-3 and -7 are key "executioner" caspases, activated during the apoptotic cascade.[12] The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is a specific target for Caspase-3 and -7.[11][16] In the presence of active Caspase-3/7, the substrate is cleaved, releasing a substrate for luciferase, which in turn generates a luminescent signal proportional to the amount of caspase activity.[11]
Materials and Reagents
-
Compound: 6-Bromo-5-methylimidazo[1,2-A]pyrazine
-
Cell Lines: Human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) and a non-cancerous cell line (e.g., HEK293 human embryonic kidney cells) for selectivity analysis.[2]
-
Cell Culture Media: Appropriate media for the chosen cell lines (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS).[17]
-
MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).
-
Commercially available LDH Cytotoxicity Assay Kit.
-
Commercially available Caspase-Glo® 3/7 Assay Kit.
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Inverted microscope
-
96-well clear, flat-bottom tissue culture plates
-
96-well white-walled, opaque plates (for luminescence)
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance and luminescence)
-
Detailed Experimental Protocols
Protocol 1: Cell Culture and Seeding
Causality: Proper cell culture technique is the foundation of any cell-based assay. Maintaining cells in their exponential growth phase and ensuring a consistent seeding density minimizes variability and ensures that observed effects are due to the compound, not culture conditions.[18][19]
-
Maintain Cells: Culture the selected cell lines according to supplier recommendations in a 37°C, 5% CO₂ incubator. Passage cells when they reach 70-90% confluency to maintain logarithmic growth.[18]
-
Prepare Cell Suspension: On the day of the experiment, aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Count and Seed: Resuspend the cell pellet in fresh medium. Perform a cell count (e.g., using a hemocytometer or automated counter). Dilute the cell suspension to the optimal seeding density (typically 5,000–10,000 cells/well for most cancer lines in a 96-well plate).
-
Plate Seeding: Dispense 100 µL of the cell suspension into each well of the appropriate 96-well plates (clear plates for MTT/LDH, white-walled plates for Caspase).
-
Adhesion: Incubate the plates for 24 hours to allow the cells to adhere and resume normal growth.[13]
Protocol 2: Compound Treatment
Causality: A serial dilution series is essential for determining the dose-dependent effect of the compound and calculating the IC50 value. A vehicle control (DMSO) is critical to ensure that the solvent itself does not cause cytotoxicity.
-
Prepare Stock Solution: Dissolve the 6-Bromo-5-methylimidazo[1,2-A]pyrazine in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Serial Dilutions: Perform serial dilutions of the stock solution in complete culture medium to create a range of treatment concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and low (<0.5%) to avoid solvent-induced toxicity.
-
Treat Cells: After the 24-hour cell adhesion period, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various compound concentrations. Include wells for "untreated" (medium only) and "vehicle control" (medium with the final DMSO concentration).
-
Incubate: Return the plates to the incubator for the desired exposure time (typically 24, 48, or 72 hours).
Protocol 3: MTT Assay for Metabolic Viability
-
Prepare MTT Reagent: At the end of the treatment incubation, prepare a working solution of MTT (0.5 mg/mL) in serum-free medium. Rationale: Serum can interact with the MTT reagent and affect results.[8]
-
Add MTT: Remove the treatment media from the wells and add 100 µL of the MTT working solution to each well.[14]
-
Incubate: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[17]
-
Solubilize Formazan: Carefully remove the MTT solution. Add 150 µL of MTT solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[14] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[8]
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.[7]
Protocol 4: LDH Release Assay for Cytotoxicity
Causality: This protocol requires transferring supernatant to a new plate to ensure that the measurement only reflects the LDH released into the medium and is not contaminated by intracellular LDH from intact cells.[9]
-
Prepare Controls: At the end of the treatment period, prepare a "Maximum LDH Release" control by adding lysis buffer (provided in the kit) to a set of untreated control wells and incubating for 45 minutes.
-
Collect Supernatant: Centrifuge the 96-well plate at ~300 x g for 5 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.[9]
-
Perform Assay: Follow the manufacturer's protocol for the LDH assay kit. This typically involves adding a reaction mixture to the supernatant and incubating at room temperature.[9][20]
-
Measure Absorbance: After the incubation period, add the stop solution (if required by the kit) and measure the absorbance at the specified wavelength (e.g., 490 nm).[9]
Protocol 5: Caspase-Glo® 3/7 Assay for Apoptosis
Causality: This is a homogeneous "add-mix-measure" assay, simplifying the protocol. The plate and its contents must equilibrate to room temperature because the luciferase enzyme's activity is temperature-dependent.[11]
-
Equilibrate Plate: At the end of the treatment period, remove the white-walled 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare Reagent: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add Reagent: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent directly to each well of the 96-well plate.[11]
-
Mix and Incubate: Mix the contents by placing the plate on an orbital shaker at a low speed for 2 minutes. Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure Luminescence: Measure the luminescence of each well using a microplate reader.
Data Presentation and Analysis
The primary output of these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the measured biological process by 50%.
Calculations:
-
MTT Assay (% Viability): % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle_control - Abs_blank)] * 100
-
LDH Assay (% Cytotoxicity): % Cytotoxicity = [(LDH_sample - LDH_spontaneous) / (LDH_maximum - LDH_spontaneous)] * 100
-
Caspase-3/7 Assay (Fold Induction): Fold Induction = (Luminescence_sample / Luminescence_vehicle_control)
Data Summary: The calculated IC50 values should be summarized in a table for clear comparison across different assays and cell lines.
Table 1: Illustrative Cytotoxicity Data for 6-Bromo-5-methylimidazo[1,2-A]pyrazine (48h Incubation)
| Cell Line | Assay Type | Parameter Measured | IC50 (µM) |
|---|---|---|---|
| A549 (Lung Cancer) | MTT | Metabolic Viability | 15.2 |
| LDH | Membrane Integrity | 45.8 | |
| Caspase-3/7 | Apoptosis Induction | 18.5 | |
| MCF-7 (Breast Cancer) | MTT | Metabolic Viability | 22.1 |
| LDH | Membrane Integrity | > 100 | |
| Caspase-3/7 | Apoptosis Induction | 25.3 | |
| HEK293 (Normal Kidney) | MTT | Metabolic Viability | > 100 |
| LDH | Membrane Integrity | > 100 | |
| Caspase-3/7 | Apoptosis Induction | > 100 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Interpretation:
-
In the hypothetical A549 data, the MTT and Caspase-3/7 IC50 values are similar and much lower than the LDH IC50. This suggests the primary mechanism of action at lower concentrations is apoptosis-driven, which also impacts metabolic activity. Necrotic cell death (membrane lysis) occurs only at much higher concentrations.
-
The data for MCF-7 suggests a purely apoptotic mechanism, as no significant membrane damage was detected.
-
The high IC50 values (>100 µM) for the normal HEK293 cell line indicate that the compound has good selectivity for cancer cells over non-cancerous cells, a highly desirable trait for a potential therapeutic agent.[2]
References
-
National Center for Biotechnology Information. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC. NIH. [Link]
-
CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Horizon Discovery. (n.d.). Protocols for Cancer-related cell lines. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
protocols.io. (2022). Quantifying cell viability via LDH cytotoxicity assay. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NIH. [Link]
-
Optical Imaging Core. (n.d.). Essential Techniques of Cancer Cell Culture. [Link]
-
Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
ResearchGate. (2024). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
ResearchGate. (2017). Update on in vitro cytotoxicity assays for drug development. [Link]
-
PubMed Central. (n.d.). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. NIH. [Link]
-
PubMed. (n.d.). Pharmacological activities of imidazo[1,2-alpha]pyrazine derivatives. [Link]
-
PubMed Central. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. NIH. [Link]
-
ResearchGate. (n.d.). Overview of the different cell death pathways triggered by cytotoxic.... [Link]
-
ResearchGate. (n.d.). Cancer+Cell+Culture+Methods+and+Protocols.pdf. [Link]
-
PubMed Central. (n.d.). A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. NIH. [Link]
-
E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. [Link]
-
PubMed. (n.d.). Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase. [Link]
-
Sartorius. (2024). A Kinetic, Multiplexed Approach to Analyzing Drug Effects Using Live-Cell Analysis. [Link]
-
PubMed Central. (n.d.). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. NIH. [Link]
-
ResearchGate. (n.d.). Apoptotic pathway triggered by the cytotoxic drug/TRAIL combination in.... [Link]
-
PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. NIH. [Link]
Sources
- 1. Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies | ToxStrategies [toxstrategies.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 12. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 13. clyte.tech [clyte.tech]
- 14. broadpharm.com [broadpharm.com]
- 15. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. horizondiscovery.com [horizondiscovery.com]
- 19. opticalcore.wisc.edu [opticalcore.wisc.edu]
- 20. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]
Method for introducing substitutions on the imidazo[1,2-a]pyrazine core
An Application Scientist's Guide to the Strategic Functionalization of the Imidazo[1,2-a]pyrazine Core
Introduction: The Privileged Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine ring system is a cornerstone of modern medicinal chemistry. As a "privileged scaffold," its rigid, bicyclic structure and specific arrangement of nitrogen atoms provide an ideal framework for interacting with a wide array of biological targets. This has led to its incorporation into numerous compounds with significant therapeutic potential, including kinase inhibitors, anti-inflammatory agents, and antivirals.[1][2] The biological activity of these molecules is profoundly influenced by the nature and position of substituents on the core. Therefore, the ability to selectively and efficiently introduce functional groups at various positions is paramount for drug discovery and development programs.
This guide provides an in-depth overview of key synthetic strategies for substituting the imidazo[1,2-a]pyrazine core, moving from classical condensation methods to modern C-H functionalization techniques. Each section is designed to provide not just a protocol, but a strategic understanding of the chemistry, empowering researchers to make informed decisions in their synthetic design.
Strategy 1: Foundational Core Synthesis via Cyclocondensation
The most traditional and direct approach to substituted imidazo[1,2-a]pyrazines is through the cyclocondensation of a 2-aminopyrazine with an α-haloketone. This method is robust and allows for the introduction of substituents at the C2 and C5/C6/C8 positions by selecting appropriately substituted starting materials.
Causality and Experimental Choice
The choice of this strategy is dictated by the commercial availability or straightforward synthesis of the required precursors. The reaction proceeds via an initial SN2 reaction between the exocyclic nitrogen of the 2-aminopyrazine and the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyrazine ring. Microwave irradiation has been shown to significantly accelerate this reaction, often leading to higher yields and cleaner product formation in green solvents.[3]
Workflow for Cyclocondensation Synthesis
Caption: Microwave-assisted cyclocondensation workflow.
Protocol 1: Microwave-Assisted Synthesis of 2-Phenylimidazo[1,2-a]pyrazine
This protocol is adapted from a general procedure for the synthesis of imidazo[1,2-a] fused heterocycles.[3]
Materials:
-
2-Aminopyrazine (1.0 mmol, 95 mg)
-
2-Bromoacetophenone (1.0 mmol, 199 mg)
-
Isopropanol (IPA) (2 mL)
-
Water (2 mL)
-
Microwave vial (10 mL) with a magnetic stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave vial, add 2-aminopyrazine, 2-bromoacetophenone, and a magnetic stir bar.
-
Add 2 mL of isopropanol and 2 mL of water to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at 120°C for 20 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature. A precipitate will typically form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water (2 x 5 mL) and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield 2-phenylimidazo[1,2-a]pyrazine.
Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of the desired product is confirmed by 1H NMR, 13C NMR, and mass spectrometry, which will show the characteristic peaks for the fused heterocyclic system.
Strategy 2: Post-Functionalization via Electrophilic Halogenation
Introducing substituents onto a pre-formed imidazo[1,2-a]pyrazine core is a powerful strategy for diversification. The electron-rich nature of the imidazole ring makes it susceptible to electrophilic aromatic substitution. Halogenation, particularly bromination, is a key gateway reaction, as the installed halogen can serve as a handle for subsequent cross-coupling or nucleophilic substitution reactions.
Causality and Experimental Choice
The C3 position of the imidazo[1,2-a]pyrazine core is the most electron-rich and, therefore, the most susceptible to electrophilic attack. N-Bromosuccinimide (NBS) is an excellent choice of reagent for this transformation as it is a mild, solid brominating agent that avoids the hazards of using molecular bromine and often leads to regioselective bromination at C3.[4][5] In some cases, depending on the substitution pattern and reaction conditions, halogenation can also occur at other positions, such as C8.
Protocol 2: Regioselective C3-Bromination of a 2,8-Disubstituted Imidazo[1,2-a]pyrazine
This protocol is based on a reported synthesis of 3-bromo-2,8-disubstituted-imidazo[1,2-a]pyrazine derivatives.[4]
Materials:
-
2,8-Disubstituted-imidazo[1,2-a]pyrazine (e.g., 6-methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine) (1.0 mmol)
-
N-Bromosuccinimide (NBS) (1.1 mmol, 196 mg)
-
Chloroform (CHCl₃) or Dichloromethane (DCM) (10 mL)
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
Procedure:
-
Dissolve the starting imidazo[1,2-a]pyrazine in chloroform in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Add NBS portion-wise to the stirred solution over 5-10 minutes.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (2 x 10 mL) to quench any remaining bromine, followed by water (1 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 3-bromo derivative.
Self-Validation: Successful bromination is confirmed by mass spectrometry, which will show a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks of nearly equal intensity). 1H NMR will show the disappearance of the proton signal at the C3 position.
Strategy 3: Direct C-H Arylation for Atom Economy
Modern synthetic chemistry prioritizes atom economy and step efficiency. Direct C-H functionalization has emerged as a transformative strategy that avoids the need for pre-functionalization (like halogenation), thereby shortening synthetic sequences and reducing waste. Palladium-catalyzed direct arylation allows for the formation of C-C bonds by directly coupling a C-H bond with an aryl halide.
Causality and Experimental Choice
For the imidazo[1,2-a]pyrazine core, the C6 position on the pyrazine ring can be selectively targeted for arylation.[6] This regioselectivity is often achieved through a concerted metalation-deprotonation (CMD) mechanism, where the palladium catalyst coordinates to the heterocyclic nitrogen atoms, directing the C-H activation to a specific site. The choice of ligand, base, and solvent is critical for achieving high yield and selectivity. This method is particularly valuable for synthesizing derivatives that are difficult to access through traditional condensation routes.[6][7]
Mechanism Overview: Palladium-Catalyzed Direct C-H Arylation
Caption: Simplified catalytic cycle for direct C-H arylation.
Protocol 3: Palladium-Catalyzed C6-Arylation of 3-Aminoimidazo[1,2-a]pyrazine
This protocol is an adaptation of the regioselective arylation reported by Guchhait et al.[6]
Materials:
-
3-Aminoimidazo[1,2-a]pyrazine (1.0 mmol, 134 mg)
-
Aryl bromide (e.g., 4-bromotoluene) (2.5 mmol, 427 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (10 mol%, 22.4 mg)
-
Triphenylphosphine (PPh₃) (20 mol%, 52.5 mg)
-
Potassium carbonate (K₂CO₃) (2.0 equiv., 276 mg)
-
Pivalic acid (PivOH) (30 mol%, 30.6 mg)
-
Anhydrous 1,4-dioxane (5 mL)
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
Add 3-aminoimidazo[1,2-a]pyrazine, aryl bromide, Pd(OAc)₂, PPh₃, K₂CO₃, and pivalic acid to a Schlenk tube equipped with a magnetic stir bar.
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and place it in a preheated oil bath at 110°C.
-
Stir the reaction for 24-36 hours. Monitor by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the C6-arylated product.
Data Summary: Optimization of Direct Arylation Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ (10) | PPh₃ (20) | K₂CO₃ (2) | Dioxane | 110 | High |
| PdCl₂(PPh₃)₂ (10) | - | Cs₂CO₃ (2) | DMF | 120 | Moderate |
| Pd(OAc)₂ (10) | XPhos (20) | K₃PO₄ (2) | Toluene | 110 | Moderate-High |
Note: This table represents typical conditions and outcomes. Yields are highly substrate-dependent.
Strategy 4: Rapid Diversification via Multicomponent Reactions (MCRs)
Multicomponent reactions are powerful tools in drug discovery, allowing for the synthesis of complex molecules in a single step from three or more starting materials. This approach is highly convergent and ideal for generating chemical libraries for high-throughput screening.
Causality and Experimental Choice
An iodine-catalyzed three-component reaction of a 2-aminopyrazine, an aldehyde, and an isocyanide provides a rapid and efficient entry to highly substituted imidazo[1,2-a]pyrazines, particularly those with diversity at the C2 and C3 positions.[1][8] Iodine is an attractive catalyst as it is inexpensive, readily available, and environmentally benign. The reaction proceeds through the formation of an in-situ generated intermediate from the aldehyde and 2-aminopyrazine, which then undergoes a [4+1] cycloaddition with the isocyanide to construct the imidazole ring.[8]
Protocol 4: Iodine-Catalyzed Three-Component Synthesis
This protocol is based on the method developed by Fun and colleagues.[1][8]
Materials:
-
2-Aminopyrazine (1.0 mmol, 95 mg)
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde) (1.0 mmol, 151 mg)
-
tert-Butyl isocyanide (1.2 mmol, 136 µL)
-
Iodine (I₂) (10 mol%, 25.4 mg)
-
Ethanol (5 mL)
-
Round-bottom flask with a magnetic stir bar
Procedure:
-
In a round-bottom flask, combine 2-aminopyrazine, the aromatic aldehyde, and iodine in ethanol.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add tert-butyl isocyanide to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. The product often precipitates from the solution.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove impurities.
-
Dry the product to obtain the desired 2-aryl-3-(tert-butylamino)imidazo[1,2-a]pyrazine.
Self-Validation: The one-pot nature of this reaction requires careful characterization of the final product by NMR and mass spectrometry to confirm the incorporation of all three components into the final structure.
Conclusion
The functionalization of the imidazo[1,2-a]pyrazine core is a well-explored but continually evolving field. The choice of synthetic strategy depends heavily on the desired substitution pattern, the availability of starting materials, and the overall goals of the research program. Classical cyclocondensation remains a reliable method for building the core with initial substituents. For further diversification, electrophilic halogenation provides a key intermediate for subsequent transformations. For more advanced applications, direct C-H functionalization offers an elegant and efficient route to novel analogues, while multicomponent reactions provide a powerful platform for the rapid generation of diverse chemical libraries. By understanding the causality behind each method, researchers can strategically navigate the synthesis of novel imidazo[1,2-a]pyrazine derivatives for the development of next-generation therapeutics.
References
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central, National Institutes of Health. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
-
Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. Journal of Medicinal Chemistry, ACS Publications. [Link]
-
Imidazo[1,2-a]pyrazines. ResearchGate. [Link]
-
2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. National Institutes of Health. [Link]
-
C–H Bond Functionalization Under Metalation–Deprotonation Process: Regioselective Direct Arylation of 3-Aminoimidazo[1,2-a]pyrazine. The Journal of Organic Chemistry, ACS Publications. [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, ACS Publications. [Link]
-
Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science, ACS Publications. [Link]
-
Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. PubMed, National Institutes of Health. [Link]
-
Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. National Institutes of Health. [Link]
-
Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. PubMed, National Institutes of Health. [Link]
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tsijournals.com [tsijournals.com]
- 5. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: The Use of 6-Bromo-5-methylimidazo[1,2-A]pyrazine in Fragment-Based Drug Discovery for Kinase Inhibition
Abstract
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds by screening low-molecular-weight fragments that typically exhibit weak but efficient binding to biological targets. This guide provides an in-depth technical overview of the application of 6-Bromo-5-methylimidazo[1,2-A]pyrazine , a privileged heterocyclic scaffold, in FBDD campaigns, with a specific focus on the discovery of kinase inhibitors. We will explore the rationale for its selection, its physicochemical properties, and provide detailed, field-proven protocols for primary screening and hit validation using biophysical techniques. This document is designed to offer both the theoretical basis and the practical steps required to effectively utilize this fragment in early-stage drug discovery.
Introduction: The Strategic Value of the Imidazo[1,2-a]pyrazine Scaffold in FBDD
The imidazo[1,2-a]pyrazine core is a nitrogen-rich heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and the specific arrangement of hydrogen bond donors and acceptors make it an excellent scaffold for interacting with the highly conserved hinge region of protein kinases. The heteroatoms facilitate polar interactions, while the aromatic nature allows for non-polar contacts, providing a versatile binding motif.
Why 6-Bromo-5-methylimidazo[1,2-A]pyrazine?
This specific fragment has been selected based on several key principles of FBDD:
-
Vectorial Complexity: The methyl group at position C5 and the bromine atom at C6 provide defined steric and electronic features. The bromine atom, in particular, serves as a crucial synthetic handle for future fragment elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for systematic exploration of the surrounding chemical space—a core tenet of fragment-to-lead evolution[1].
-
Rule of Three Compliance: Fragments should possess favorable physicochemical properties for efficient binding and subsequent optimization. 6-Bromo-5-methylimidazo[1,2-A]pyrazine aligns well with Lipinski's "Rule of Three" for fragments (MW < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).
-
Privileged Scaffold: The imidazo[1,2-a]pyrazine core is present in numerous potent and selective kinase inhibitors targeting therapeutically relevant proteins such as Aurora kinases and Pim kinases[2][3][4][5][6]. This track record establishes it as a "privileged scaffold," increasing the probability of identifying meaningful biological interactions.
This guide will use the Pim-1 kinase , a serine/threonine kinase implicated in oncology and immunoinflammatory diseases, as a representative target to illustrate the application of this fragment[7][8].
Physicochemical and Structural Properties of the Fragment
A thorough understanding of the fragment's properties is critical for designing effective screening experiments and interpreting results.
| Property | Value | Source / Method | Rationale for FBDD Relevance |
| Molecular Weight | 212.05 g/mol | BLD Pharm[9] | Complies with the "Rule of Three" (<300 Da), ensuring higher ligand efficiency. |
| Calculated LogP (XLogP3) | 2.1 | PubChemLite[10] | Within the desired range (≤3) to ensure adequate solubility while retaining membrane permeability. |
| Hydrogen Bond Donors | 0 | Computed | The absence of donors simplifies initial binding interactions and reduces desolvation penalties. |
| Hydrogen Bond Acceptors | 3 | Computed | The nitrogen atoms in the bicyclic system can act as key hydrogen bond acceptors, often crucial for binding to the kinase hinge region. |
| Synthetic Tractability | High | Benchchem[11] | The bromine at C6 is a well-established handle for Suzuki, Buchwald-Hartwig, and other cross-coupling reactions, enabling rapid analogue synthesis. |
FBDD Workflow: From Fragment Screening to Hit Validation
A successful FBDD campaign follows a structured workflow designed to identify true binders and provide a clear path for optimization. The following sections detail the protocols for screening 6-Bromo-5-methylimidazo[1,2-A]pyrazine against a target like Pim-1 kinase.
Caption: A typical FBDD workflow for identifying and validating fragment hits.
Detailed Experimental Protocols
Protocol 1: Primary Screening via Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay (TSA), is a rapid and cost-effective method for primary screening. It measures the change in a protein's melting temperature (Tm) upon ligand binding. A positive shift (ΔTm) indicates that the fragment stabilizes the protein.[2][7][8][12][13]
Causality: This method is chosen for primary screening due to its high throughput, low protein consumption, and its ability to detect weak binding events typical of fragments (high µM to low mM affinity)[12]. The stabilization of the protein, reflected by an increased Tm, is a direct consequence of the favorable energetic contribution of the fragment binding to the folded state.
Materials:
-
Target Protein (e.g., recombinant human Pim-1 kinase) at 2-5 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
6-Bromo-5-methylimidazo[1,2-A]pyrazine stock solution (100 mM in 100% DMSO).
-
SYPRO Orange dye (5000x stock in DMSO).
-
96- or 384-well qPCR plates.
-
Real-time PCR instrument capable of thermal ramping.
Procedure:
-
Assay Plate Preparation:
-
Prepare the final assay buffer.
-
In each well of the plate, add the assay buffer.
-
Add the target protein to a final concentration of 2 µM.
-
Add SYPRO Orange dye to a final concentration of 5x.
-
-
Fragment Addition:
-
Add 6-Bromo-5-methylimidazo[1,2-A]pyrazine to the designated wells to a final concentration of 200 µM. Ensure the final DMSO concentration is constant across all wells (typically ≤ 1%).
-
Include "protein + buffer + DMSO" wells as a negative control (no fragment) and "buffer only" wells for background correction.
-
-
Measurement:
-
Seal the plate and centrifuge briefly.
-
Place the plate in the qPCR instrument.
-
Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min, acquiring fluorescence data at each interval.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature. The Tm is the temperature at the midpoint of the unfolding transition, often calculated from the peak of the first derivative.
-
Calculate the thermal shift: ΔTm = Tm (protein + fragment) - Tm (protein + DMSO) .
-
Hit Criteria: A ΔTm of ≥ 1.5 °C is generally considered a significant stabilizing effect and warrants further investigation.
-
Protocol 2: Hit Validation and Affinity Determination by Surface Plasmon Resonance (SPR)
SPR is an essential orthogonal method to confirm direct binding and determine the binding affinity (KD) of hits from the primary screen. It is a label-free technique that measures changes in mass on a sensor surface in real time.[14][15][16][17][18]
Causality: This technique provides definitive evidence of a direct interaction between the fragment and the immobilized target, eliminating artifacts from the DSF assay (e.g., dye interactions). By measuring association (kon) and dissociation (koff) rates, it provides a true equilibrium dissociation constant (KD), which is crucial for ranking fragments and guiding initial SAR.[16]
Materials:
-
SPR instrument (e.g., Biacore, Cytiva).
-
CM5 sensor chip.
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Target Protein (e.g., Pim-1 kinase) at 50 µg/mL in 10 mM sodium acetate, pH 4.5.
-
Running Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% P20 surfactant, 1% DMSO.
-
6-Bromo-5-methylimidazo[1,2-A]pyrazine serial dilutions in running buffer (e.g., 500 µM, 250 µM, 125 µM, 62.5 µM, 31.25 µM, 0 µM).
Procedure:
-
Target Immobilization:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of EDC/NHS for 7 minutes.
-
Inject the target protein over the surface to achieve an immobilization level of ~10,000 Response Units (RU). High immobilization is necessary for detecting low-molecular-weight fragments.
-
Deactivate excess reactive groups with a 7-minute injection of ethanolamine.
-
A reference flow cell should be prepared similarly but without protein immobilization to allow for background subtraction.
-
-
Binding Analysis:
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
Inject the serial dilutions of 6-Bromo-5-methylimidazo[1,2-A]pyrazine over both the target and reference flow cells. Use a contact time of 60 seconds and a dissociation time of 120 seconds.
-
Perform a buffer-only (0 µM fragment) injection for double referencing.
-
-
Data Analysis:
-
Subtract the reference flow cell data and the buffer blank injection data from the active flow cell sensorgrams.
-
Plot the steady-state response units (RU) against the fragment concentration.
-
Fit the data to a steady-state affinity model to determine the KD. For fragments, this is often in the 10 µM - 1 mM range.
-
Contextualizing Hits: The Pim-1 Kinase Signaling Pathway
Understanding the biological context of the target is paramount. Pim-1 kinase is a key downstream effector of the JAK/STAT signaling pathway and plays a crucial role in cell survival and proliferation by phosphorylating numerous substrates, including the pro-apoptotic protein BAD and the cell cycle regulator p21.[7][13] Inhibiting Pim-1 with a fragment-derived compound could therefore block these oncogenic signals.
Caption: The Pim-1 signaling pathway and the point of therapeutic intervention.
Conclusion and Future Directions
6-Bromo-5-methylimidazo[1,2-A]pyrazine represents a high-value starting point for an FBDD campaign against protein kinases like Pim-1. Its favorable physicochemical properties, coupled with the proven track record of its core scaffold and inherent synthetic tractability, make it an ideal candidate for screening. The biophysical methods detailed herein—DSF for high-throughput primary screening and SPR for robust, quantitative hit validation—provide a reliable workflow for identifying and characterizing initial fragment hits.
Following the confirmation of a binding event, the critical next steps involve obtaining a high-resolution crystal structure of the fragment bound to the target protein. This structural information is indispensable for guiding the structure-based design of more potent compounds by "growing" the fragment into adjacent pockets of the active site, leveraging the bromine atom as a key anchor point for chemical elaboration.
References
-
Wurz, R. P., Sastri, C., D'Amico, D. C., Herberich, B., Jackson, C. L. M., Pettus, L. H., Tasker, A. S., Wu, B., Guerrero, N., Lipford, J. R., Winston, J. T., Yang, Y., Wang, P., Nguyen, Y., Andrews, K. L., Huang, X., Lee, M. R., Mohr, C., Zhang, J. D., … Wang, H.-L. (2016). Discovery of imidazopyridazines as potent Pim-1/2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(22), 5580–5590. [Link]
-
O'Connell, J., O'Neill, H., Stack, J., Moynagh, P. N., & Reen, D. (2021). Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors. Cancer Chemotherapy and Pharmacology, 88(4), 633-644. [Link]
-
Xia, Y., Liu, X., Li, Y., & Wang, J. (2022). PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. Frontiers in Immunology, 13, 988597. [Link]
-
Wikipedia contributors. (2023). PIM1. Wikipedia. [Link]
-
Nawijn, M. C., Alendar, A., & Berns, A. (2011). PIM kinase (and Akt) biology and signaling in tumors. Journal of Cell Science, 124(Pt 21), 3589-3590. [Link]
-
Huber, W. (2010). SPR-based fragment screening: advantages and applications. Current Opinion in Chemical Biology, 14(3), 396-402. [Link]
-
Cytiva. (n.d.). Screening and analysis of fragments using Biacore systems. Cytiva. [Link]
-
Neumann, L., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. [Link]
-
Zhu, X. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(5), 349–353. [Link]
-
Sawaguchi, M., et al. (2021). Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure Exert Potent Antitumor Activities. Frontiers in Oncology, 11, 663458. [Link]
-
Belanger, D. B., et al. (2010). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170-5174. [Link]
-
Bouloc, N., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-5993. [Link]
-
The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. [Link]
-
Siddiqui, M. A., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters, 1(5), 214-218. [Link]
-
PubChem. (n.d.). 6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Kumar, B. V., et al. (2014). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]
-
Belanger, D. B., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170-5174. [Link]
-
PubChem. (n.d.). 6-Bromo-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine. National Center for Biotechnology Information. [Link]
-
PubChemLite. (n.d.). 6-bromo-2-methylimidazo[1,2-a]pyrazine. University of Luxembourg. [Link]
-
Scott, J. S., et al. (2020). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. MedChemComm, 11(8), 1391-1397. [Link]
-
Zitko, J. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Chemical Information and Modeling, 60(7), 3372-3382. [Link]
-
Huang, B., et al. (2010). 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1723. [Link]
-
ResearchGate. (2010). 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2- a ]pyrazine. ResearchGate. [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Discovery of imidazopyridazines as potent Pim-1/2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 8. PIM1 - Wikipedia [en.wikipedia.org]
- 9. 1330750-56-5|6-Bromo-5-methylimidazo[1,2-a]pyrazine|BLD Pharm [bldpharm.com]
- 10. PubChemLite - 6-bromo-2-methylimidazo[1,2-a]pyrazine (C7H6BrN3) [pubchemlite.lcsb.uni.lu]
- 11. 6-Bromo-5-methylimidazo[1,2-A]pyrazine | 1330750-56-5 | Benchchem [benchchem.com]
- 12. Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors [openresearch-repository.anu.edu.au]
- 13. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-5-methylimidazo[1,2-A]pyrazine
Welcome to the technical support center for the synthesis of 6-Bromo-5-methylimidazo[1,2-A]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues encountered in the laboratory. The imidazo[1,2-a]pyrazine scaffold is a privileged core in medicinal chemistry, and mastering its synthesis is crucial for the rapid advancement of drug discovery programs.[1][2] This resource provides in-depth technical guidance, troubleshooting FAQs, and detailed experimental protocols based on established literature and field-proven insights.
Overview of Synthetic Strategies
The synthesis of 6-Bromo-5-methylimidazo[1,2-A]pyrazine can be approached through two primary routes, each with its own set of advantages and challenges.
Route A: Two-Step Synthesis from 2-Amino-5-methylpyrazine
This is the most common and generally more regioselective method. It involves:
-
Bromination of 2-amino-5-methylpyrazine to yield 2-amino-6-bromo-5-methylpyrazine.
-
Cyclization of the brominated intermediate with an α-haloaldehyde, typically chloroacetaldehyde, to form the final product.
Route B: Direct Bromination of 5-methylimidazo[1,2-A]pyrazine
This route involves the direct electrophilic bromination of the pre-formed imidazo[1,2-a]pyrazine core. However, this method is often plagued by low yields and the formation of a mixture of regioisomers, making it a less favorable approach.[3]
Below is a workflow diagram illustrating the primary synthetic pathway.
Caption: Logic diagram for troubleshooting poor regioselectivity in the bromination step.
-
Detailed Protocol Adjustment: Ensure the complete protonation of the starting material by using a sufficient excess of HBr and allowing for adequate stirring time before the addition of the brominating agent. This is the most critical parameter for directing the bromination to the C6 position.
Part 2: Cyclization to form the Imidazo[1,2-A]pyrazine Ring
Q3: The cyclization reaction with chloroacetaldehyde is giving a low yield of 6-Bromo-5-methylimidazo[1,2-A]pyrazine.
A3: Low yields in this step can be attributed to several factors, including incomplete reaction, side reactions, or product degradation.
-
Causality: The cyclization reaction is a condensation followed by an intramolecular nucleophilic substitution. The nucleophilicity of the second pyrazine nitrogen is crucial for the final ring closure. The reaction is often sensitive to pH and temperature. Chloroacetaldehyde itself can be unstable and prone to polymerization, especially under basic conditions.
-
Optimization Table:
| Parameter | Issue | Recommended Action | Rationale |
| Reaction Time & Temperature | Incomplete reaction | Increase reaction time and/or temperature (e.g., reflux). Monitor reaction progress by TLC. | Ensures the reaction goes to completion. |
| pH | Sub-optimal for cyclization | The reaction is typically performed under neutral to slightly acidic conditions. The use of a base like sodium bicarbonate can facilitate the initial condensation but may also promote chloroacetaldehyde polymerization. | Optimizes the nucleophilicity of the pyrazine nitrogen for cyclization. |
| Purity of Chloroacetaldehyde | Polymerization of the reagent | Use freshly prepared or commercially available chloroacetaldehyde solution. | Impurities can inhibit the reaction or lead to side products. |
| Solvent | Poor solubility or side reactions | Ethanol or a mixture of ethanol and water is commonly used. Methanol has also been reported to give high yields in similar cyclizations. [3] | A suitable solvent ensures all reactants are in solution and can facilitate the reaction. |
Q4: I am having difficulty purifying the final product. What are the common impurities and recommended purification methods?
A4: Purification can be challenging due to the presence of unreacted starting materials, the 3-bromo isomer if carried through from the first step, and potential side products from the cyclization.
-
Common Impurities:
-
Unreacted 2-amino-6-bromo-5-methylpyrazine.
-
The isomeric 8-Bromo-7-methylimidazo[1,2-A]pyrazine (if the 3-bromo starting material was present).
-
Polymeric materials from chloroacetaldehyde.
-
-
Purification Strategy:
-
Aqueous Workup: After the reaction, a standard aqueous workup can help remove some of the more polar impurities.
-
Column Chromatography: This is the most effective method for separating the desired product from its isomers and other byproducts.
-
Stationary Phase: Silica gel is standard.
-
Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. For more polar impurities, a small percentage of methanol can be added to the eluent system.
-
-
Recrystallization: If the product is obtained as a solid, recrystallization can be an excellent final purification step.
-
Solvent System: A mixture of ethyl acetate and petroleum ether or ethanol and water can be effective. Experiment with different solvent systems to find the optimal conditions for your product.
-
-
Frequently Asked Questions (FAQs)
Q: Are there any alternative, higher-yielding methods for this synthesis?
A: Yes, modern synthetic methods can offer improvements in yield and efficiency.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields for the cyclization step. [4][5]This is due to efficient and uniform heating.
-
Multicomponent Reactions (MCRs): The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot method for synthesizing substituted imidazo[1,2-a]pyrazines. [6][7][8]This reaction combines an aminopyrazine, an aldehyde, and an isocyanide to rapidly generate molecular diversity. While this would produce a 3-amino substituted derivative, it represents a modern alternative for accessing the core scaffold.
-
Iodine-Catalyzed Reactions: Iodine has been used as a cost-effective and environmentally friendly catalyst for the synthesis of imidazo[1,2-a]pyrazines via a three-component condensation. [1][9] Q: I need to perform a Suzuki coupling with the 6-bromo product. Are there any known issues?
A: Yes, Suzuki couplings with bromo-substituted imidazo[1,2-a]pyrazines can be prone to a side reaction known as debromination , where the bromine atom is replaced by a hydrogen atom.
-
Mechanism of Debromination: This can occur through a competing reaction pathway where a hydride species, sometimes generated from the base or solvent, reacts with the palladium intermediate instead of the boronic acid. [10][11]
-
Troubleshooting Debromination in Suzuki Coupling:
-
Choice of Base: Use a milder base. Strong bases like alkoxides are more likely to promote debromination. Weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often better choices. [12] * Catalyst and Ligand: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can stabilize the palladium catalyst and accelerate the desired cross-coupling pathway.
-
Reaction Conditions: Running the reaction at the lowest effective temperature can help to minimize side reactions. Ensure the reaction is performed under a strictly inert atmosphere to prevent catalyst degradation.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-bromo-5-methylpyrazine
-
Suspend 2-amino-5-methylpyrazine (1.0 eq) in 48% aqueous hydrobromic acid (HBr).
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add molecular bromine (Br₂) (1.1 eq) dropwise to the suspension, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-amino-6-bromo-5-methylpyrazine.
Protocol 2: Synthesis of 6-Bromo-5-methylimidazo[1,2-A]pyrazine
-
To a solution of 2-amino-6-bromo-5-methylpyrazine (1.0 eq) in ethanol, add a 40% aqueous solution of chloroacetaldehyde (1.2 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Add water to the residue and neutralize with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 6-Bromo-5-methylimidazo[1,2-A]pyrazine.
References
-
Sayer, J. (n.d.). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. Retrieved from [Link]
-
Pujol, M. D., et al. (2011). Efficient Halogenation of 2-Aminopyrazine. ResearchGate. Retrieved from [Link]
-
Haigh, L. M., et al. (2012). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. National Institutes of Health. Retrieved from [Link]
- Zhu, D.-J., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005.
- Kumar, A., et al. (2016). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent.
-
Rodríguez, J. C., et al. (2020). Microwave-assisted synthesis and luminescent activity of imidazo[1,2-a]pyridine derivatives. ResearchGate. Retrieved from [Link]
-
Hernández-Vázquez, E., et al. (2022). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Semantic Scholar. Retrieved from [Link]
-
Kumar, A., et al. (2016). Efficient Access to Imidazo[1, 2- a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. Semantic Scholar. Retrieved from [Link]
-
(n.d.). Bromination of imidazo[1,2-a]pyridines. ResearchGate. Retrieved from [Link]
-
Krishnamoorthy, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Retrieved from [Link]
-
(n.d.). Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Abid, M., et al. (2018). Synthesis of Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrazines and Imidazo[1,2-b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate. Retrieved from [Link]
- Zhang, H., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(5), 1269-1277.
- Cîrcu, V., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35237-35253.
-
Krishnamoorthy, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. ResearchGate. Retrieved from [Link]
-
Hernández-Vázquez, E., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Retrieved from [Link]
-
Borisov, A. V., et al. (2013). Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. ResearchGate. Retrieved from [Link]
-
(n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Cîrcu, V., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. National Institutes of Health. Retrieved from [Link]
-
Zhang, H., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. RSC Publishing. Retrieved from [Link]
-
(n.d.). How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Retrieved from [Link]
-
(n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
-
(2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
-
Smith, A. B., et al. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. ACS Publications. Retrieved from [Link]
- Dömling, A., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839-1879.
-
(2010). 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2- a ]pyrazine. ResearchGate. Retrieved from [Link]
-
Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. YouTube. Retrieved from [Link]
-
Dömling, A., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). National Institutes of Health. Retrieved from [Link]
- Kaur, H., et al. (2021). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 19(31), 6748-6775.
-
Dömling, A., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). ResearchGate. Retrieved from [Link]
-
(n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal. Retrieved from [Link]
-
(n.d.). 6-Bromo-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine. PubChem. Retrieved from [Link]
-
(2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Chemia. Retrieved from [Link]
-
(2010). 2-(6-Bromo-3-pyrid-yl)-8-methyl-imidazo[1,2-a]pyrazine. PubMed. Retrieved from [Link]
-
(n.d.). N-Bromosuccinimide. Wikipedia. Retrieved from [Link]
-
(n.d.). 6-bromo-2-methylimidazo[1,2-a]pyrazine. PubChemLite. Retrieved from [Link]
-
(2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Chemistry LibreTexts. Retrieved from [Link]
-
(n.d.). 6-Bromo-8-chloroimidazo[1,2-a]pyrazine. PubChem. Retrieved from [Link]
-
(n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]
-
(n.d.). 8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine. AMERICAN ELEMENTS. Retrieved from [Link]
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hpxia.xmu.edu.cn [hpxia.xmu.edu.cn]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki Coupling [organic-chemistry.org]
Purification challenges of 6-Bromo-5-methylimidazo[1,2-A]pyrazine
Technical Support Center: 6-Bromo-5-methylimidazo[1,2-A]pyrazine
Introduction: Welcome to the dedicated technical support guide for the purification of 6-Bromo-5-methylimidazo[1,2-A]pyrazine (CAS 1330750-56-5). This molecule is a valuable heterocyclic building block in medicinal chemistry and drug discovery programs. However, its synthesis often yields a mixture of products and unreacted starting materials that present unique purification challenges. This guide provides in-depth, experience-based troubleshooting advice and detailed protocols to help you achieve high purity for your downstream applications.
Section 1: Frequently Asked Questions - Understanding the Impurity Profile
This section addresses the most common questions regarding the types of impurities encountered during the synthesis of 6-Bromo-5-methylimidazo[1,2-A]pyrazine and the chemical reasoning behind their formation.
Q1: What are the most common impurities I should expect from the synthesis of 6-Bromo-5-methylimidazo[1,2-A]pyrazine?
A1: The impurity profile is intrinsically linked to the synthetic route employed. The most common method is the condensation reaction between an aminopyrazine and an α-halocarbonyl compound.
-
Unreacted Starting Materials: The most prevalent impurities are typically residual 2-amino-6-methylpyrazine and the halogenated ketone (e.g., bromoacetone or a similar reagent). Their presence is usually due to incomplete reaction kinetics or non-stoichiometric addition.
-
Regioisomers: The formation of the imidazo[1,2-a]pyrazine core involves the cyclization of an N-alkylated aminopyrazine intermediate. Depending on the precise precursors, there is a potential for the formation of positional isomers, such as 7-bromo-5-methylimidazo[1,2-a]pyrazine, although the electronic and steric environment typically favors the desired 6-bromo product. The reaction of 2-amino-3-methylpyrazine with 2-bromo-1-(6-bromo-3-pyridyl)ethanone, for instance, can potentially yield two major products.[1][2]
-
Byproducts from Reagents: When using brominating agents like N-Bromosuccinimide (NBS), residual succinimide is a common byproduct that must be removed.[3]
-
Over-brominated Species: In some synthetic pathways, particularly those involving direct bromination of the imidazopyrazine core, di-brominated species such as 3,6-dibromo-5-methylimidazo[1,2-a]pyrazine can form.[4]
Q2: Why is regioisomer formation a significant challenge in the synthesis of the imidazo[1,2-a]pyrazine scaffold?
A2: Regioisomerism arises from the initial nucleophilic attack of the 2-aminopyrazine derivative on the α-halocarbonyl. The 2-aminopyrazine ring has two nitrogen atoms (N1 and N4) that can potentially act as nucleophiles. The initial reaction typically occurs at the more nucleophilic exocyclic amino group. However, the subsequent intramolecular cyclization step, which forms the imidazole ring, can be complex. The intermediate can, in theory, cyclize in different ways, leading to isomers. The specific substitution pattern on the pyrazine ring dictates the electronic and steric factors that guide the regioselectivity of this cyclization, but minor isomeric products are often unavoidable.[1][2][4]
Section 2: Troubleshooting Purification by Column Chromatography
Flash column chromatography is the workhorse for purifying 6-Bromo-5-methylimidazo[1,2-A]pyrazine from crude reaction mixtures. However, its polar nature and potential for co-elution with impurities requires a systematic approach to optimization.
Q3: My compound is co-eluting with a closely-related impurity on my silica gel column. What steps can I take to improve separation?
A3: Co-elution is a common problem, especially with regioisomers or byproducts of similar polarity. Here is a systematic troubleshooting workflow:
-
Re-evaluate Your Solvent System: The choice of eluent is the most critical factor. If you are using a standard system like Hexane/Ethyl Acetate and seeing poor separation, the polarity jump may be too large or insufficient.
-
Introduce a Third Solvent (Ternary System): Adding a small amount of a third solvent can fine-tune polarity and introduce different intermolecular interactions. For example, in a Hexane/EtOAc system, adding 1-5% dichloromethane or methanol can significantly alter selectivity.
-
Switch Solvent Classes: Move from a protic/aprotic mixture to a completely different system. For example, switching from an ethyl acetate-based system to one using dichloromethane and methanol (DCM/MeOH) can change the elution order. DCM is an excellent solvent for many heterocyles, and methanol acts as a strong polar modifier.
-
-
Decrease the Polarity Gradient Slope: If you are running a gradient elution, make it shallower. A slower increase in polarity over a larger column volume gives the compounds more "time" on the stationary phase to resolve.
-
Check Compound Stability on Silica: Imidazo[1,2-a]pyrazines are generally stable, but highly acidic or basic impurities in your crude mixture can cause streaking or degradation on standard silica gel. You can neutralize the crude sample with a mild base wash (e.g., saturated NaHCO₃ solution) during workup or use silica gel that has been pre-treated with a base like triethylamine (by adding ~1% to your eluent).
-
Consider an Alternative Stationary Phase: If silica gel fails, consider other options. Alumina (basic or neutral) can offer different selectivity for nitrogen-containing compounds. For very difficult separations, reversed-phase (C18) flash chromatography may be necessary, although this requires different solvent systems (e.g., Water/Acetonitrile or Water/Methanol).
Q4: How do I choose an initial solvent system for purifying 6-Bromo-5-methylimidazo[1,2-A]pyrazine?
A4: The best starting point is Thin Layer Chromatography (TLC). The goal is to find a solvent system that gives your desired product an Rf (retention factor) value between 0.2 and 0.4, with clear separation from major impurities.
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Solvent System | Ratio (v/v) | Characteristics & Typical Use |
| Hexane / Ethyl Acetate | 9:1 to 1:1 | Excellent starting point. Good for separating compounds of low to medium polarity. |
| Dichloromethane / Methanol | 99:1 to 95:5 | Powerful system for polar heterocycles. The high polarity of methanol effectively elutes polar compounds. |
| Toluene / Acetone | 8:2 to 1:1 | An alternative non-halogenated system that can offer different selectivity compared to Hexane/EtOAc. |
Experimental Workflow: Chromatography Optimization
The following diagram illustrates a logical workflow for developing a robust chromatography purification method.
Sources
Technical Support Center: Synthesis of Imidazo[1,2-a]pyrazines
Welcome to the technical support center for the synthesis of imidazo[1,a]pyrazines. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic scaffold. Imidazo[1,2-a]pyrazines are privileged structures in drug discovery, but their synthesis, particularly through multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, can be accompanied by challenging side reactions.
This document provides in-depth, experience-driven answers to common problems, explaining the causality behind these issues and offering validated protocols to troubleshoot and optimize your reactions.
Section 1: General Troubleshooting & FAQs
This section addresses high-level questions and provides a logical framework for diagnosing issues in your synthesis.
Q1: My overall yield is very low, and I see a complex mixture of products by TLC/LC-MS. Where do I start?
A1: A complex product mixture with low yield of the desired imidazo[1,2-a]pyrazine is a common but solvable issue, often stemming from suboptimal reaction conditions or reagent quality. Before diving into specific side reactions, it's crucial to establish a systematic troubleshooting workflow.
Expert Insight: The root cause is often a competition between the desired cyclization pathway and various decomposition or side reaction pathways. The key is to identify conditions that kinetically favor the formation of the target molecule.
Troubleshooting Workflow: A Systematic Approach
dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.6, ranksep=0.8, bgcolor="#F1F3F4"]; node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} idot Caption: General troubleshooting workflow for low-yield reactions.
Q2: Which reaction parameters have the most significant impact on the success of an imidazo[1,2-a]pyrazine synthesis?
A2: In multicomponent reactions leading to this scaffold, the catalyst, solvent, and temperature are critically interconnected.
-
Catalyst Choice: The reaction is typically acid-catalyzed to activate the aldehyde and promote imine formation.[1] However, excessively strong acids or high catalyst loading can accelerate the decomposition of sensitive reagents, particularly the isocyanide.[2]
-
Solvent Polarity: The solvent choice affects reagent solubility and the stability of charged intermediates. Protic solvents like ethanol can participate in the reaction and may be beneficial, while aprotic solvents like DCM or toluene are also common.[2]
-
Temperature: Higher temperatures can increase reaction rates but may also promote side reactions or lead to the decomposition of thermally labile components, such as certain isocyanides.[2] Room temperature conditions are often preferable if a suitable catalyst is used.[3]
Section 2: Troubleshooting Specific Side Reactions
This section details the most frequently encountered side reactions, their mechanisms, and targeted solutions.
Side Reaction 1: Isocyanide Decomposition or Polymerization
Q3: I notice a significant amount of a tar-like substance, and my isocyanide seems to be consumed rapidly. What's happening?
A3: This is a classic sign of isocyanide decomposition or polymerization. Isocyanides, especially simple alkyl isocyanides, can be unstable under strongly acidic or high-temperature conditions.[2] The desired [4+1] cycloaddition is a delicate step, and if the conditions are too harsh, the isocyanide will react with itself or other species in unproductive ways.
Causality & Mechanism: Strong Lewis or Brønsted acids can protonate the isocyanide, making it highly electrophilic and susceptible to polymerization. High heat provides the activation energy for this decomposition pathway, which competes directly with the nucleophilic attack on the iminium intermediate.
dot graph { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} idot Caption: Competing pathways for isocyanide consumption.
Troubleshooting Protocol: Minimizing Isocyanide Decomposition
-
Catalyst Screening: Switch from a strong Brønsted acid (like HClO₄) to a milder Lewis acid. Scandium triflate (Sc(OTf)₃) is often effective, but even simpler, cost-effective catalysts like molecular iodine (I₂) can provide excellent yields at room temperature.[1][2]
-
Temperature Control: If using elevated temperatures, reduce the temperature to room temperature or 40-50 °C. The use of a more active catalyst can compensate for the lower thermal energy.
-
Order of Addition: Consider pre-activating the aldehyde with the catalyst for a few minutes before adding the aminopyrazine and, lastly, the isocyanide. This can favor the rapid formation of the imine, providing a productive reaction partner for the isocyanide before it can decompose.[1]
| Catalyst | Typical Loading | Temperature | Common Outcome | Reference |
| Perchloric Acid (HClO₄) | 5-10 mol% | RT to 100 °C | Effective, but can be harsh | [1] |
| Scandium Triflate (Sc(OTf)₃) | 5 mol% | RT to 100 °C | Milder, good yields | [1] |
| Iodine (I₂) (Recommended) | 5 mol% | Room Temp. | Excellent yields, mild, cost-effective | [2] |
| Ferric Chloride (FeCl₃) | 5 mol% | Room Temp. | Often gives poor yields | [2] |
Side Reaction 2: Formation of Uncyclized Intermediates
Q4: My reaction stalls, and LC-MS shows a major peak corresponding to the mass of (aminopyrazine + aldehyde - H₂O). Why isn't the cyclization completing?
A4: You are observing the formation and accumulation of the Schiff base (imine) intermediate. This indicates that the initial condensation is successful, but the subsequent nucleophilic attack by the isocyanide and the final intramolecular cyclization are the rate-limiting or failing steps.
Causality & Mechanism: The formation of the imidazo[1,2-a]pyrazine core involves a sequence of steps: imine formation, nucleophilic attack by the isocyanide, and a final intramolecular cyclization.[3] If the system lacks a sufficiently active catalyst or if the nucleophilicity of the pyrazine ring nitrogen is low, the reaction can stall after the initial imine formation.
Expert Insight: The catalyst plays a dual role: it first activates the aldehyde for imine formation and then activates the resulting imine for the subsequent [4+1] cycloaddition with the isocyanide.[3] An inadequate catalyst may only be effective for the first step.
Troubleshooting Protocol: Driving the Cyclization to Completion
-
Increase Catalyst Loading or Switch Catalyst: If using a very mild catalyst, a modest increase in loading (e.g., from 5 mol% to 10 mol%) may be sufficient. Alternatively, switching to a more efficient catalyst like iodine in ethanol has been shown to be highly effective in promoting the full reaction sequence.[2][3]
-
Solvent Optimization: A switch in solvent can dramatically affect the final cyclization step. Ethanol is often an excellent choice as it can stabilize the charged intermediates involved in the cyclization process.[2] In a screen of solvents, ethanol often provides superior yields compared to MeOH, H₂O, ACN, DCM, or toluene for iodine-catalyzed reactions.[2]
-
Check Electronic Effects: If your aminopyrazine or aldehyde contains strong electron-withdrawing groups, this can deactivate the system. The pyrazine ring nitrogen may be less nucleophilic, or the imine intermediate may be less electrophilic. In these challenging cases, a more robust catalytic system and slightly elevated temperatures may be necessary.
Side Reaction 3: Formation of Regioisomers or Telesubstitution Products
Q5: I am using a substituted aminopyrazine and obtaining isomeric products. How can I control the regioselectivity?
A5: Regioisomeric outcomes are a known challenge, especially with substituted heterocyclic systems. In the context of imidazo[1,2-a]pyrazines, this can manifest as the formation of an undesired isomer or, in more complex cases with leaving groups on the ring, as a "telesubstitution" product.
Causality & Mechanism:
-
Ambident Nucleophilicity: If the starting aminopyrazine has more than one nitrogen atom that can participate in the initial cyclization, a mixture of regioisomers can result. This is less common for the imidazo[1,2-a]pyrazine core itself but is a key consideration for related heterocycles.
-
Telesubstitution: This is a more complex side reaction where a nucleophile attacks a position on the ring remote from a leaving group, leading to a rearranged product. For instance, with a 3,5-dibromoimidazo[1,2-a]pyrazine, nucleophilic attack can sometimes occur at the C8 position, facilitated by the electron-withdrawing nature of the N7 nitrogen, competing with the expected substitution at C5.[4]
Troubleshooting Protocol: Enhancing Regiocontrol
-
Steric Hindrance: Judicious use of sterically bulky groups on the aminopyrazine starting material can block undesired reaction sites and direct the cyclization to the intended position.
-
Electronic Control: The electronic nature of substituents on the pyrazine ring dictates the nucleophilicity of the ring nitrogens. Electron-donating groups can enhance the reactivity of the desired nitrogen atom.
-
Careful Selection of Reaction Conditions: For substitution reactions on a pre-formed imidazo[1,2-a]pyrazine core, lowering the reaction temperature and using less aggressive nucleophiles can sometimes favor the direct substitution pathway over the telesubstitution pathway.
References
-
Sayer, J. (2015). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]
-
Gedela, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36503-36513. [Link]
-
Sreekanth, U., et al. (2015). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc.[Link]
-
Guchhait, S. K., et al. (2010). Imidazo[1,2-a]pyrazines. ResearchGate. [Link]
-
Gedela, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. ResearchGate. [Link]
-
El Qami, A., et al. (2025). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. [Link]
-
Gedela, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
-
Majumdar, P., et al. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]
Sources
Optimization of reaction conditions for 6-Bromo-5-methylimidazo[1,2-A]pyrazine functionalization
Introduction: The imidazo[1,2-a]pyrazine core is a privileged scaffold in modern medicinal chemistry and drug development due to its versatile biological activities.[1][2] The strategic functionalization of this heterocycle is paramount for generating novel molecular entities with tailored pharmacological profiles. This guide provides in-depth technical support, troubleshooting advice, and optimized protocols for the functionalization of a key building block: 6-Bromo-5-methylimidazo[1,2-a]pyrazine. Our focus is to move beyond simple procedural steps and delve into the chemical rationale behind optimizing these critical transformations.
Section 1: General Troubleshooting Workflow for Cross-Coupling Reactions
Before diving into specific reaction types, it's crucial to have a systematic approach to troubleshooting. When a reaction delivers low or no yield, a logical diagnostic process can save significant time and resources.
}
Figure 1. A systematic workflow for diagnosing common issues in palladium-catalyzed cross-coupling reactions.
Section 2: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation due to the stability and low toxicity of its organoboron reagents.[3][4] However, coupling with electron-rich, nitrogen-containing heterocycles like imidazo[1,2-a]pyrazines can present unique challenges.[3]
Suzuki-Miyaura: Frequently Asked Questions & Troubleshooting
Question 1: My Suzuki coupling yield is poor, and I'm observing significant starting material. What are the primary factors to investigate?
Answer: When encountering low conversion, systematically evaluate the following four critical parameters:
-
Catalyst Activity: The active catalyst is a Pd(0) species. If you are using a Pd(II) salt like Pd(OAc)₂, it must be reduced in situ. This process can be inefficient and lead to catalyst deactivation.[5][6]
-
Oxygen Contamination: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Oxygen can lead to the oxidative degradation of phosphine ligands and promote the unwanted homocoupling of the boronic acid partner.[6]
-
Expert Recommendation: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction setup and duration.
-
-
Base Selection & Strength: The base is crucial for activating the boronic acid in the transmetalation step. Its strength and solubility can dramatically impact the reaction rate.[6]
-
Expert Recommendation: For heteroaromatic halides, K₃PO₄ is often an excellent starting point. It has sufficient basicity and good solubility in mixed aqueous-organic solvent systems. If you observe base-sensitive functional group degradation, consider weaker bases like K₂CO₃ or Cs₂CO₃. The physical form matters; ensure the base is a fine powder to maximize surface area.[6]
-
-
Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. For challenging substrates like 6-Bromo-5-methylimidazo[1,2-a]pyrazine, a bulky, electron-rich phosphine ligand is often required to facilitate the rate-determining oxidative addition step.[8][9]
Question 2: I'm seeing a significant amount of debromination, resulting in 5-methylimidazo[1,2-a]pyrazine. How can I suppress this side reaction?
Answer: Debromination (protodebromination) is a common side reaction, particularly with electron-rich heterocycles. It occurs when the aryl-palladium intermediate is protonated before it can undergo transmetalation.
-
Causality: This is often exacerbated by high temperatures, the presence of water (the proton source), and a slow transmetalation step.
-
Expert Recommendation:
-
Lower the Reaction Temperature: Try running the reaction at a lower temperature (e.g., 80-90 °C instead of >100 °C) for a longer period.
-
Use a Milder Base: Strong bases can sometimes accelerate this pathway. Switching from K₃PO₄ to a weaker base like K₂CO₃ or even KF can be beneficial.[6]
-
Optimize the Ligand: A more electron-donating and bulky ligand can accelerate the desired transmetalation and reductive elimination steps, outcompeting the debromination pathway. If you are using a simpler ligand like PPh₃, switching to a Buchwald-type ligand (e.g., XPhos) is highly recommended.[7]
-
Optimized Suzuki-Miyaura Protocol
This protocol provides a robust starting point for coupling aryl or heteroaryl boronic acids with 6-Bromo-5-methylimidazo[1,2-a]pyrazine.
| Component | Stoichiometry (eq.) | Role | Key Considerations |
| 6-Bromo-5-methylimidazo[1,2-a]pyrazine | 1.0 | Electrophile | Ensure high purity. |
| Arylboronic Acid | 1.2 - 1.5 | Nucleophile | Excess drives reaction to completion. Can degrade on storage. |
| Pd Precatalyst (e.g., XPhos Pd G3) | 0.01 - 0.05 (1-5 mol%) | Catalyst | Lower loadings for reactive partners; higher for challenging ones. |
| Ligand (e.g., XPhos) | 1:1 or 2:1 ratio to Pd | Ligand | Included in G3 precatalyst; add extra if needed. |
| Base (e.g., K₃PO₄) | 2.0 - 3.0 | Activator | Must be finely powdered. |
| Solvent | 0.1 - 0.2 M | Medium | 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene/H₂O are common. |
Step-by-Step Procedure:
-
To a dry reaction vessel, add 6-Bromo-5-methylimidazo[1,2-a]pyrazine (1.0 eq), the arylboronic acid (1.3 eq), K₃PO₄ (2.5 eq), and the XPhos Pd G3 precatalyst (2 mol%).
-
Seal the vessel with a septum and purge with inert gas (N₂ or Ar) for 10-15 minutes.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water 10:1) via syringe to achieve a concentration of ~0.1 M.
-
Place the vessel in a preheated oil bath or heating block set to 90-100 °C.
-
Stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.[6]
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[6]
Section 3: Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[11][12] Coupling amines with heteroaryl halides requires careful selection of the catalyst system to overcome potential catalyst inhibition by the nitrogen-rich substrate.[13]
}
Figure 2. Simplified catalytic cycle for the Buchwald-Hartwig amination, highlighting key stages.
Buchwald-Hartwig: Frequently Asked Questions & Troubleshooting
Question 1: I'm trying to couple a secondary amine, but the reaction is sluggish. What adjustments should I make?
Answer: Secondary amines are generally less nucleophilic and more sterically hindered than primary amines, often requiring a more tailored catalyst system.
-
Causality: The key challenges are slower rates of amine coordination and the subsequent reductive elimination step. A standard catalyst system may not be active enough.
-
Expert Recommendation:
-
Ligand Choice is Critical: For secondary amines, ligands like RuPhos or BrettPhos are often superior.[14] They possess the right balance of steric bulk and electron-donating properties to promote the difficult reductive elimination step.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the common choices.[14] Be aware that these bases are very moisture-sensitive.
-
Solvent: Anhydrous, non-protic solvents like toluene, DME, or THF are preferred. Avoid protic solvents which will quench the strong base.
-
Question 2: My reaction is not working with an aniline (aryl amine) derivative. Are there special considerations?
Answer: Yes, anilines are less basic and can be poor nucleophiles. The C-N bond-forming reductive elimination from an arylamido-palladium complex can be particularly slow.
-
Causality: The equilibrium for amine coordination is less favorable, and the final bond-forming step can be the rate-limiting bottleneck.
-
Expert Recommendation:
-
Use a Josiphos-type Ligand or cataCXium A: These ligands have been shown to be highly effective for coupling anilines.
-
Increase Temperature: These couplings often require higher temperatures (e.g., 100-110 °C) to drive the reductive elimination.
-
Strong Base is Key: NaOtBu is typically the base of choice to ensure deprotonation of the aniline nucleophile.
-
Optimized Buchwald-Hartwig Protocol
| Component | Stoichiometry (eq.) | Role | Key Considerations |
| 6-Bromo-5-methylimidazo[1,2-a]pyrazine | 1.0 | Electrophile | Must be dry. |
| Amine (Primary or Secondary) | 1.1 - 1.2 | Nucleophile | Ensure it is pure and dry. |
| Pd Precatalyst (e.g., RuPhos Pd G3) | 0.01 - 0.05 (1-5 mol%) | Catalyst | Precatalyst choice depends on the amine class. |
| Base (e.g., NaOtBu) | 1.4 - 2.0 | Deprotonating Agent | Highly hygroscopic; handle in a glovebox if possible. |
| Solvent (e.g., Toluene) | 0.1 - 0.2 M | Medium | Must be anhydrous and degassed. |
Step-by-Step Procedure:
-
Inside a glovebox, add 6-Bromo-5-methylimidazo[1,2-a]pyrazine (1.0 eq), NaOtBu (1.5 eq), and the appropriate Pd precatalyst (e.g., RuPhos Pd G3 for a secondary amine, 2 mol%) to a dry reaction vessel equipped with a stir bar.
-
Seal the vessel, remove it from the glovebox, and add the anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Add the amine (1.2 eq) via syringe.
-
Place the vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).[14]
-
Stir for 12-24 hours, monitoring progress by LC-MS.[14]
-
Cool to room temperature and carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.[14]
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Section 4: Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira reaction provides a direct route to alkynylated heterocycles, which are valuable intermediates for further transformations or as final products.[15] It typically involves a dual catalyst system of palladium and copper.[16]
Sonogashira: Frequently Asked Questions & Troubleshooting
Question: My Sonogashira coupling is giving low yields and a lot of alkyne homocoupling (Glaser coupling). How do I fix this?
Answer: Glaser coupling is the most common side reaction in Sonogashira couplings and is indicative of an imbalance in the catalytic cycle.
-
Causality: This side reaction is catalyzed by the copper co-catalyst in the presence of oxygen. It becomes dominant if the palladium-catalyzed cross-coupling is slow.
-
Expert Recommendation:
-
Rigorous Degassing: This is the most critical factor. Oxygen promotes Glaser coupling. Ensure all reagents, solvents, and the reaction headspace are scrupulously free of oxygen.
-
Reduce Copper Loading: Use the minimum amount of copper salt (e.g., CuI) necessary, typically 1-5 mol%. Too much copper will accelerate homocoupling.
-
Amine Base: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is essential. It acts as both a base and a solvent and helps to keep the copper species in a soluble, active state. Ensure it is distilled and degassed.
-
Consider Copper-Free Conditions: For some sensitive substrates, copper-free Sonogashira protocols have been developed. These typically require a higher palladium catalyst loading and a specific ligand but can completely eliminate the Glaser coupling issue.
-
References
-
El Akkaoui, A., Koubachi, J., Guillaumet, G., & El Kazzouli, S. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(35), 8985-9011. [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Kashani, S. K., Jessiman, J. E., & Steiner, S. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Wang, C., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. Royal Society of Chemistry. [Link]
-
Perez-L'Hoeste, C., et al. (2019). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications. [Link]
-
Scott, J. S., et al. (2021). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. [Link]
-
Chen, Q., et al. (2023). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science. [Link]
-
O'Hara, F., et al. (2013). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]
-
Kaur, N., et al. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]
-
Various Authors. (n.d.). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. ResearchGate. [Link]
-
Chemspeed Technologies. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Leeds. [Link]
-
Chen, Q., et al. (2023). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. National Institutes of Health. [Link]
-
Various Authors. (n.d.). Sonogashira cross-coupling of 3-bromo-2-imidazo[1,2-b]pyridazine 39. ResearchGate. [Link]
-
Kumar, M. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. National Institutes of Health. [Link]
-
Chanda, K., et al. (2018). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science. [Link]
-
Toubi, Y., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. National Institutes of Health. [Link]
-
Newman-Stonebraker, A. D., et al. (2022). Univariate classification of phosphine ligation state and reactivity in cross-coupling catalysis. ResearchGate. [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Kumar, M. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. ResearchGate. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Martin, A. R., et al. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. PubMed. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
El-Ghanam, A. M., et al. (2022). Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. PubMed. [Link]
-
Hajra, A., et al. (2019). Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation. ResearchGate. [Link]
-
LibreTexts Chemistry. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances. [Link]
-
Various Authors. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Cape Town. [Link]
-
Kamp, M., et al. (2023). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]
-
Toubi, Y., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]
-
Various Authors. (n.d.). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. [Link]
-
The Doyle Group. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Princeton University. [Link]
-
Munday, R. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. National Institutes of Health. [Link]
-
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
-
Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]
-
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]
-
Various Authors. (n.d.). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. ResearchGate. [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]
-
Various Authors. (2023). Calculation-Assisted Regioselective Functionalization of the Imidazo[1,2- a ]pyrazine Scaffold via Zinc and Magnesium Organometallic Intermediates. ResearchGate. [Link]
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting unexpected NMR peaks in 6-Bromo-5-methylimidazo[1,2-A]pyrazine
Welcome to the technical support guide for 6-Bromo-5-methylimidazo[1,2-a]pyrazine. This resource is designed for researchers, medicinal chemists, and drug development professionals who use Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization of this important heterocyclic scaffold. The appearance of unexpected peaks in an NMR spectrum can be a significant roadblock, consuming valuable time and resources. This guide provides a systematic, experience-driven approach to troubleshooting these issues, moving from common artifacts to compound-specific chemical phenomena.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries when encountering anomalous NMR data for 6-Bromo-5-methylimidazo[1,2-a]pyrazine.
Q1: My NMR spectrum shows signals that don't match my target molecule. Where should I start?
A: Begin with the most common sources of contamination. Unexpected peaks are frequently due to residual solvents from your reaction workup or purification, or common laboratory contaminants. Cross-reference the chemical shifts of your unknown peaks with the provided reference tables for common solvents (see Table 2). Solvents like ethyl acetate, acetone, and dichloromethane are frequent culprits.[1]
Q2: I have a broad singlet in my spectrum that disappears after shaking the NMR sample with a drop of deuterium oxide (D₂O). What is it?
A: This is the classic signature of an exchangeable proton. The peak is most likely residual water (H₂O) in your deuterated solvent or sample.[1] The acidic protons of water rapidly exchange with the deuterium from D₂O, rendering them invisible in the ¹H NMR spectrum. Less commonly, it could indicate an acidic N-H proton if your molecule has undergone an unexpected reaction, but for this specific scaffold, water is the primary suspect.
Q3: The chemical shifts for my aromatic protons are significantly different from expected values, and the peaks appear broader than usual. What could cause this?
A: This is a strong indication of protonation of the imidazo[1,2-a]pyrazine ring system.[2] The nitrogen atoms in the ring (specifically N-1 and N-7) are basic and can be protonated by trace acidic impurities (e.g., trifluoroacetic acid from HPLC purification). This protonation dramatically alters the electronic structure of the aromatic system, leading to significant downfield shifts of the ring protons. The broadening can be caused by an intermediate rate of exchange between the protonated and non-protonated forms. A multinuclear magnetic resonance study has shown that while some derivatives protonate at N-7, the parent imidazo[1,2-a]pyrazine protonates at N-1.[2]
Q4: I observe small satellite peaks around a large solvent or TMS peak. What are these?
A: These are likely ¹³C satellites. They arise from the small fraction (~1.1%) of molecules where a proton is coupled to an adjacent ¹³C nucleus instead of the much more abundant, NMR-inactive ¹²C nucleus. They appear as small doublets symmetrically flanking the main peak with a spacing equal to the one-bond ¹³C-¹H coupling constant (J-coupling), typically 120-250 Hz.
Q5: My reaction seems clean by TLC, but the ¹H NMR spectrum is very complex after purification. Why?
A: This scenario suggests several possibilities. Your compound might be unstable on the purification media (e.g., silica gel), leading to degradation products. Alternatively, you may have a mixture of regioisomers that were not resolved by TLC. For instance, in syntheses involving bromination, it's possible to get bromination at an alternative position on the ring system.[3] Finally, concentration effects can sometimes alter chemical shifts, so if the sample is highly concentrated, intermolecular interactions might complicate the spectrum.[1]
Troubleshooting Guide: A Systematic Workflow
When faced with an unidentifiable peak, a structured approach is the most efficient path to a solution. Follow this workflow to diagnose the issue.
Workflow Diagram: Identifying Unexpected NMR Peaks
Caption: A step-by-step workflow for diagnosing unexpected NMR signals.
Step-by-Step Methodologies
Step 1: Foundational Checks Before investigating the sample's chemistry, verify the experiment itself.
-
Protocol:
-
Reference Check: Confirm that the Tetramethylsilane (TMS) peak is calibrated to exactly 0.00 ppm. If TMS is not present, calibrate the residual solvent peak to its known literature value (e.g., CDCl₃ at 7.26 ppm).
-
Solvent Peak Identification: Identify the residual proton signal of your deuterated solvent and any associated water peak. Their chemical shifts can vary slightly with temperature.[4]
-
Integration Sanity Check: Integrate all the peaks. Does the ratio of your expected product peaks to the unknown peaks make sense? Is the unknown a trace impurity or a major component?
-
Step 2: Identification of Common Contaminants Most unexpected peaks are from simple, non-reacting contaminants.
-
Protocol:
-
Solvent Comparison: Using the chemical shift(s) and multiplicity of the unknown peak, consult Table 2 . Pay close attention to solvents used in the final purification steps (e.g., ethyl acetate from column chromatography, diethyl ether from precipitation).
-
Other Contaminants: Check for common lab contaminants like silicone grease (broad singlets, often near 0 ppm) or plasticizers.
-
Step 3: Probing Compound-Specific Behavior If common contaminants are ruled out, the peaks may originate from the chemical nature of your target molecule.
-
Protocol 3.1: D₂O Exchange for Labile Protons
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O, 99.9%).
-
Cap the tube and shake vigorously for 30-60 seconds to ensure mixing.
-
Re-acquire the ¹H NMR spectrum.
-
Analysis: Compare the two spectra. Any peak that has disappeared or significantly decreased in intensity corresponds to a proton that exchanges with deuterium, such as water or an acidic N-H or O-H group.[1]
-
-
Protocol 3.2: Basification to Test for Protonation
-
Acquire a standard ¹H NMR spectrum.
-
Add a single drop of deuterated pyridine (pyridine-d₅) or a small speck of anhydrous potassium carbonate (K₂CO₃) to the NMR tube.
-
Shake well and re-acquire the spectrum.
-
Analysis: If your compound was protonated by trace acid, the added base will neutralize it. This should cause the shifted and broadened aromatic peaks to return to their expected chemical shifts and become sharper.
-
-
Protocol 3.3: Variable Temperature (VT) NMR for Dynamic Processes
-
Acquire spectra at a range of temperatures (e.g., 25 °C, 50 °C, 75 °C).
-
Analysis: Temperature changes can affect conformational equilibria or rates of chemical exchange.[5] If peaks sharpen, coalesce, or shift non-linearly with temperature, it suggests a dynamic process is occurring on the NMR timescale.[6]
-
Step 4: Advanced Structural Elucidation If the source of the peak remains elusive, it is likely a structurally related but unexpected compound, requiring more powerful techniques.
-
Protocol 4.1: Comparison with Starting Materials
-
Review the ¹H NMR spectra of all starting materials and reagents used in the synthesis.
-
Compare these spectra to the unknown peaks in your product spectrum. It is common for a small amount of unreacted starting material to persist through purification.
-
-
Protocol 4.2: 2D NMR Experiments
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This helps establish the spin systems within the unknown molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This is invaluable for assigning both ¹H and ¹³C signals of the impurity.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over longer ranges (typically 2-4 bonds). This is the key experiment for piecing together the carbon skeleton of an unknown structure and identifying isomers.
-
Reference Data
Table 1: Predicted ¹H and ¹³C NMR Data for 6-Bromo-5-methylimidazo[1,2-a]pyrazine (Predicted values based on related structures in DMSO-d₆. Actual values may vary.)
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| H-2 | 8.0 – 8.2 | Singlet | 115 – 120 |
| H-3 | 7.8 – 8.0 | Singlet | 112 – 117 |
| H-8 | 9.0 – 9.2 | Singlet | 135 – 140 |
| -CH₃ (at C5) | 2.5 – 2.7 | Singlet | 18 – 22 |
| C-2 | - | - | 115 – 120 |
| C-3 | - | - | 112 – 117 |
| C-5 | - | - | 138 – 143 |
| C-6 | - | - | 118 – 123 |
| C-8 | - | - | 135 – 140 |
| C-8a | - | - | 145 – 150 |
Note: Data for related imidazo[1,2-a]pyrazine derivatives show aromatic protons in the 7.98–9.18 ppm range and methyl protons around 2.19–3.72 ppm.[7]
Table 2: Common Laboratory Solvents and Impurities in ¹H NMR (CDCl₃) (Data compiled from authoritative sources.[4][8])
| Compound | Chemical Shift (δ, ppm) | Multiplicity |
| Water | ~1.56 | broad s |
| Acetone | 2.17 | s |
| Acetonitrile | 2.10 | s |
| Dichloromethane | 5.30 | s |
| Diethyl Ether | 3.48 (q), 1.21 (t) | q, t |
| N,N-Dimethylformamide (DMF) | 8.02 (s), 2.92 (s), 2.75 (s) | s, s, s |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | q, s, t |
| Hexane | 1.25 (m), 0.88 (t) | m, t |
| Methanol | 3.49 | s |
| Toluene | 7.27-7.17 (m), 2.36 (s) | m, s |
| Silicone Grease | ~0.07 | broad s |
Table 3: Potential Reaction-Related Impurities (Based on common synthetic routes to imidazo[1,2-a]pyrazines.[3][9])
| Compound | Potential ¹H NMR Signals (Approx. δ, ppm) | Notes |
| 2-Amino-5-methylpyrazine | Aromatic protons ~7.8-8.0, CH₃ ~2.4, NH₂ broad | Starting material for cyclization. |
| N-Bromosuccinimide (NBS) | Singlet ~2.8-3.0 (in CDCl₃) | Common brominating agent. |
| Succinimide | Singlet ~2.7 (in CDCl₃) | Byproduct from reactions using NBS. |
| 2-Amino-3-bromo-5-methylpyrazine | Aromatic proton ~7.9, CH₃ ~2.5, NH₂ broad | A key intermediate or potential regioisomeric impurity.[3] |
References
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc. Available at: [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Available at: [Link]
-
Sanderson, P. N., Farrant, R. D., Lindon, J. C., & Barraclough, P. (1990). A multinuclear magnetic resonance study of protonation in imidazo[1,2-a]pyrazine. Magnetic Resonance in Chemistry, 28(10), 868-872. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available at: [Link]
-
Imidazo[1,2-a]pyrazines. ResearchGate. Available at: [Link]
-
Investigation of novel imidazo[1,2-a]pyrazine derivatives as antiproliferative agents and their enzymatic inhibition effect against matrix metalloproteinase-9. Taylor & Francis Online. Available at: [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
-
Meier, B., Fiaux, J., Bertoncini, C. W., et al. (2017). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Journal of Biomolecular NMR, 68, 149-159. Available at: [Link]
-
Chemistry For Everyone. (2023). How Does Temperature Affect NMR? YouTube. Available at: [Link]
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. sci-hub.se [sci-hub.se]
- 3. tsijournals.com [tsijournals.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Stability issues of 6-Bromo-5-methylimidazo[1,2-A]pyrazine in solution
Welcome to the dedicated technical support center for 6-Bromo-5-methylimidazo[1,2-A]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stability of this compound in solution. Drawing from established principles of organic chemistry and data on analogous heterocyclic compounds, this resource offers practical troubleshooting and frequently asked questions to ensure the integrity of your experiments.
Introduction to the Stability of 6-Bromo-5-methylimidazo[1,2-A]pyrazine
6-Bromo-5-methylimidazo[1,2-A]pyrazine is a heterocyclic compound with a fused imidazole and pyrazine ring system. Such structures are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] However, the reactivity of the imidazopyrazine core, coupled with the presence of a bromine substituent, can lead to stability challenges in solution. This guide will address these potential issues in a practical question-and-answer format.
Frequently Asked Questions (FAQs) and Troubleshooting
FAQ 1: My 6-Bromo-5-methylimidazo[1,2-A]pyrazine solution appears to be degrading. What are the likely causes?
Degradation of 6-Bromo-5-methylimidazo[1,2-A]pyrazine in solution can be attributed to several factors, including:
-
Hydrolysis: The imidazo[1,2-a]pyrazine ring system can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions.
-
Photodegradation: Exposure to light, especially UV light, can induce photochemical reactions in heterocyclic compounds, leading to the formation of degradation products.
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the oxidation of the molecule.
-
Reaction with Solvents: Certain solvents, particularly protic solvents or those containing impurities, may react with the compound over time.
To identify the specific cause, a systematic approach is recommended. Consider the storage conditions, the solvent used, and the pH of the solution.
Troubleshooting Guide 1: Investigating Solution Degradation
If you suspect your solution of 6-Bromo-5-methylimidazo[1,2-A]pyrazine is degrading, follow these steps to diagnose the issue:
Step 1: Analytical Assessment
-
LC-MS Analysis: The most effective method for detecting degradation is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[3] This technique can separate the parent compound from any degradation products and provide information on their molecular weights, aiding in their identification.
-
Appearance of New Peaks: The emergence of new peaks in your chromatogram that are not present in a freshly prepared standard solution is a clear indicator of degradation.
Step 2: Environmental Factor Evaluation
-
Light Exposure: Compare a sample of your solution that has been protected from light (e.g., wrapped in aluminum foil) with a sample that has been exposed to ambient light. A significant difference in the degradation profile will point to photosensitivity.
-
Temperature Effects: Analyze samples that have been stored at different temperatures (e.g., -20°C, 4°C, and room temperature). Accelerated degradation at higher temperatures suggests thermal instability.
Step 3: Solution Condition Analysis
-
pH Measurement: If using an aqueous or protic solvent, measure the pH of your solution. Extremes in pH can accelerate hydrolysis.
-
Solvent Purity: Ensure the solvent used is of high purity and free from contaminants, such as peroxides in ethers, which can be reactive.
The following diagram outlines a logical workflow for troubleshooting degradation issues:
Caption: Troubleshooting workflow for investigating degradation of 6-Bromo-5-methylimidazo[1,2-A]pyrazine in solution.
FAQ 2: What is the recommended solvent for preparing stock solutions of 6-Bromo-5-methylimidazo[1,2-A]pyrazine?
The choice of solvent is critical for maintaining the stability of 6-Bromo-5-methylimidazo[1,2-A]pyrazine.
-
Recommended Solvents: Anhydrous and aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are generally preferred for preparing stock solutions. These solvents are less likely to participate in degradation reactions.
-
Solvents to Use with Caution: Protic solvents like ethanol and methanol can potentially react with the compound, especially over long-term storage. If their use is unavoidable, prepare fresh solutions and use them promptly.
-
Aqueous Solutions: Due to the potential for hydrolysis, preparing stock solutions in aqueous buffers is not recommended for long-term storage. If aqueous solutions are required for an experiment, they should be prepared fresh from a stock solution in an appropriate organic solvent.
Troubleshooting Guide 2: Solvent Selection and Solution Preparation
To minimize solvent-related degradation, adhere to the following best practices:
Protocol for Solution Preparation:
-
Select an Appropriate Solvent: Choose a high-purity, anhydrous, aprotic solvent like DMSO or DMF.
-
Use an Inert Atmosphere: When preparing solutions for long-term storage, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and moisture.
-
Sonicate to Dissolve: If the compound is slow to dissolve, use brief sonication in a water bath. Avoid excessive heating.
-
Filter Sterilize (if necessary): For biological applications, filter the solution through a 0.22 µm PTFE syringe filter.
-
Aliquot and Store: Dispense the solution into small, single-use aliquots to avoid repeated freeze-thaw cycles.
| Solvent | Suitability for Stock Solutions | Key Considerations |
| DMSO | High | Anhydrous grade is recommended. Hygroscopic, so handle accordingly. |
| DMF | High | Anhydrous grade is recommended. Can be more reactive than DMSO. |
| Ethanol/Methanol | Moderate | Use with caution for short-term storage. Prepare solutions fresh. |
| Aqueous Buffers | Low | Not recommended for stock solutions. Prepare fresh for immediate use. |
FAQ 3: How should I store solutions of 6-Bromo-5-methylimidazo[1,2-A]pyrazine to ensure stability?
Proper storage is paramount for preventing degradation.
-
Temperature: Store stock solutions at -20°C or -80°C for long-term stability. For short-term storage (a few days), 4°C is acceptable.
-
Light: Protect solutions from light at all times by using amber vials or by wrapping clear vials in aluminum foil.
-
Inert Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing the vial.
| Storage Condition | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Slows down the rate of chemical degradation. |
| Light Exposure | Protect from light (amber vials or foil) | Prevents photodegradation. |
| Atmosphere | Store under inert gas (Ar or N₂) | Minimizes oxidation and reaction with atmospheric moisture. |
FAQ 4: I am observing inconsistent results in my biological assays. Could this be related to the stability of my compound?
Yes, inconsistent assay results are a common consequence of compound instability. If the concentration of the active compound is decreasing over the course of an experiment due to degradation, it will lead to variability in the observed biological effects.
Troubleshooting Guide 3: Addressing Inconsistent Assay Results
If you suspect compound instability is affecting your assay results, consider the following:
Experimental Workflow for Stability Assessment in Assays:
Caption: Workflow for assessing the impact of compound stability on biological assay results.
Stability Controls in Your Assays:
-
Time-Course Analysis: Analyze the concentration of your compound in the assay medium at the beginning (t=0) and at the end of the experiment. A significant decrease in concentration indicates degradation under assay conditions.
-
Fresh vs. Aged Solutions: Compare the biological activity of a freshly prepared solution with that of a solution that has been stored under your typical experimental conditions.
-
Spike-Recovery Experiments: Add a known amount of the compound to your assay matrix (e.g., cell culture medium with cells) and measure the recovery at different time points.
By implementing these troubleshooting guides and adhering to the recommended handling and storage procedures, you can significantly enhance the reliability and reproducibility of your experiments involving 6-Bromo-5-methylimidazo[1,2-A]pyrazine.
References
-
Jadhav, S. B., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. International Journal of Chemical Sciences, 16(3), 276. [Link]
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37053–37067. [Link]
-
Sharma, A., & Kumar, V. (2021). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 19(44), 9625–9656. [Link]
-
Hernández-López, M., et al. (2023). Stability of N-Heterocyclic Carbene Monolayers under Continuous Voltammetric Interrogation. ACS Applied Materials & Interfaces, 15(29), 35467–35476. [Link]
-
Thompson, A. M., et al. (2014). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry Letters, 24(15), 3429–3433. [Link]
-
Wang, Y., et al. (2018). Evaluation of Substituent Effect in Z-Isomer Stability of Arylazo-1H-3,5-dimethylpyrazoles – Interplay of Steric, Electronic Effects and Hydrogen Bonding. The Journal of Organic Chemistry, 83(8), 4581-4588. [Link]
-
Noolvi, M. N., et al. (2012). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 54, 56-69. [Link]
-
Karver, C. E., et al. (2016). Variation of the aryl substituent on the piperazine ring within the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold unveils potent, non-competitive inhibitors of the inflammatory caspases. Bioorganic & Medicinal Chemistry Letters, 26(23), 5758-5763. [Link]
-
G. Jones, D. (2015). Imidazo[1,2-a]pyrazines. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 569-571). Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). Bromination of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Szafraniec-Szczęsny, J., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 27(19), 6268. [Link]
-
Yakimova, L. S., et al. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Journal of Analytical Chemistry, 75(8), 1014-1024. [Link]
-
Hernández-López, M., et al. (2023). Stability of N-Heterocyclic Carbene Monolayers under Continuous Voltammetric Interrogation. ACS Applied Materials & Interfaces, 15(29), 35467–35476. [Link]
-
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: A Guide to the Scalable Synthesis of 6-Bromo-5-methylimidazo[1,2-a]pyrazine
Welcome to the technical support center for the synthesis of 6-Bromo-5-methylimidazo[1,2-a]pyrazine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up the production of this key heterocyclic intermediate. Here, we provide not just a protocol, but a deeper understanding of the reaction's nuances, potential pitfalls, and strategies for successful scale-up, ensuring a robust and reproducible process.
Overview of the Synthetic Strategy
The synthesis of 6-Bromo-5-methylimidazo[1,2-a]pyrazine is most effectively achieved through a two-step process. This strategy is selected for its reliability, scalability, and the commercial availability of the starting materials. The overall workflow involves:
-
Electrophilic Bromination: The synthesis commences with the selective bromination of 2-amino-5-methylpyrazine at the C3 position to yield the key intermediate, 2-amino-3-bromo-5-methylpyrazine.
-
Condensation and Cyclization: The subsequent and final step is the condensation of the brominated intermediate with an α-haloaldehyde, such as chloroacetaldehyde or bromoacetaldehyde, which upon intramolecular cyclization, furnishes the target molecule, 6-Bromo-5-methylimidazo[1,2-a]pyrazine.
This approach is advantageous as it allows for the controlled introduction of the bromine substituent at an early stage, minimizing the potential for side reactions on the fused bicyclic system.
Visualizing the Synthesis Workflow
Caption: A diagram illustrating the two-step synthesis of 6-Bromo-5-methylimidazo[1,2-a]pyrazine.
Troubleshooting Guide and FAQs
This section addresses common issues that may arise during the synthesis and scale-up of 6-Bromo-5-methylimidazo[1,2-a]pyrazine, presented in a question-and-answer format.
Step 1: Bromination of 2-Amino-5-methylpyrazine
Question: My bromination reaction is producing significant amounts of di-brominated byproducts. How can I improve the selectivity for the mono-brominated product?
Answer: The formation of di-brominated species is a common issue when the reaction is not carefully controlled. The pyrazine ring is activated by the amino group, making it susceptible to over-bromination. Here are several strategies to enhance selectivity:
-
Choice of Brominating Agent: While molecular bromine can be used, N-bromosuccinimide (NBS) is often a more selective and easier-to-handle reagent for this type of transformation.[1]
-
Stoichiometry and Addition Rate: Use a slight excess (1.05-1.1 equivalents) of the brominating agent. Crucially, add the brominating agent slowly and portion-wise to the solution of 2-amino-5-methylpyrazine. This maintains a low concentration of the electrophile in the reaction mixture, favoring mono-substitution.
-
Temperature Control: Perform the reaction at a reduced temperature, typically between 0°C and room temperature. Lower temperatures decrease the reaction rate and can improve selectivity.
-
Solvent Choice: Dichloromethane (DCM) or chloroform are suitable solvents for this reaction.[2][3]
Question: The work-up of my bromination reaction is problematic, leading to product loss. What is a robust work-up procedure?
Answer: A well-executed work-up is critical for isolating the 2-amino-3-bromo-5-methylpyrazine in high purity and yield.
-
Quenching: After the reaction is complete (as monitored by TLC or LC-MS), quench any remaining brominating agent with a reducing agent like aqueous sodium thiosulfate or sodium bisulfite solution until the color of bromine disappears.
-
pH Adjustment: The reaction mixture might be acidic. Carefully neutralize it with a base such as sodium bicarbonate solution. This will ensure the product is in its free base form and will be extracted efficiently into the organic layer.
-
Extraction: Extract the product into a suitable organic solvent like DCM or ethyl acetate. Perform multiple extractions to ensure complete recovery.
-
Washing: Wash the combined organic layers with brine to remove any remaining water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a moderate temperature to avoid product degradation.
Step 2: Cyclization to 6-Bromo-5-methylimidazo[1,2-a]pyrazine
Question: The yield of my cyclization reaction is low. What are the critical parameters to optimize?
Answer: Low yields in the cyclization step often point to incomplete reaction, side product formation, or product degradation.
-
Reagent Quality: The α-haloaldehyde (e.g., chloroacetaldehyde) is a key reagent. It is often supplied as an aqueous solution and can be unstable. Use a fresh, high-quality source.
-
Solvent: The choice of solvent is crucial. While DMF has been used, it can lead to lower yields.[4] Methanol or ethanol are often better choices for this type of condensation.[4]
-
Temperature and Reaction Time: The reaction typically requires heating. A systematic optimization of the reaction temperature (e.g., from 60°C to reflux) and time is recommended. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint and avoid product degradation from prolonged heating.
-
Stoichiometry: A slight excess of the α-haloaldehyde (1.1-1.2 equivalents) is generally used to drive the reaction to completion.
Question: I am observing the formation of dark, tarry byproducts during the cyclization at a larger scale. What is the cause and how can I prevent this?
Answer: The formation of tarry materials is a common challenge during the scale-up of this reaction, often due to the self-polymerization of the α-haloaldehyde, especially at elevated temperatures.
-
Controlled Addition: Instead of adding all the α-haloaldehyde at once, add it portion-wise or via a syringe pump over a period of time. This keeps the instantaneous concentration of the aldehyde low, minimizing self-polymerization.
-
Efficient Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture and prevent localized overheating.
-
Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (nitrogen or argon) can prevent oxidative side reactions that may contribute to the formation of colored impurities.
Question: What is the most effective method for purifying the final product, 6-Bromo-5-methylimidazo[1,2-a]pyrazine, at scale?
Answer: Purification at scale requires moving beyond standard laboratory column chromatography.
-
Crystallization: This is the most cost-effective and scalable purification method. A systematic screening of solvents (e.g., isopropanol, ethanol, ethyl acetate/heptane mixtures) should be performed to find conditions that provide good recovery and high purity.
-
Slurry Washes: If the crude product is a solid, washing it with a solvent in which the impurities are soluble but the product has low solubility can be a simple and effective purification step.
-
Activated Carbon Treatment: If colored impurities are present, a treatment with activated carbon in a suitable solvent can be effective in removing them before crystallization.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Amino-3-bromo-5-methylpyrazine
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (per 10g of starting material) | Moles | Equivalents |
| 2-Amino-5-methylpyrazine | 109.13 | - | 10.0 g | 0.0916 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | - | 17.0 g | 0.0955 | 1.05 |
| Dichloromethane (DCM) | 84.93 | 1.33 | 200 mL | - | - |
Procedure:
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-amino-5-methylpyrazine (10.0 g, 0.0916 mol) and dichloromethane (200 mL).
-
Cool the mixture to 0-5°C using an ice bath.
-
In a separate beaker, dissolve N-bromosuccinimide (17.0 g, 0.0955 mol) in DCM (100 mL).
-
Add the NBS solution dropwise to the cooled pyrazine solution over 1-2 hours, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0-5°C and quench by the slow addition of 10% aqueous sodium thiosulfate solution (50 mL).
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-amino-3-bromo-5-methylpyrazine as a solid. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water if necessary.
Step 2: Synthesis of 6-Bromo-5-methylimidazo[1,2-a]pyrazine
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (per 10g of starting material) | Moles | Equivalents |
| 2-Amino-3-bromo-5-methylpyrazine | 188.03 | - | 10.0 g | 0.0532 | 1.0 |
| Chloroacetaldehyde (50% in H₂O) | 78.50 | 1.19 | 9.1 mL | 0.0585 | 1.1 |
| Ethanol | 46.07 | 0.789 | 100 mL | - | - |
| Sodium Bicarbonate | 84.01 | - | 9.0 g | 0.107 | 2.0 |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3-bromo-5-methylpyrazine (10.0 g, 0.0532 mol), ethanol (100 mL), and sodium bicarbonate (9.0 g, 0.107 mol).
-
Heat the mixture to reflux with vigorous stirring.
-
Add chloroacetaldehyde solution (9.1 mL, 0.0585 mol) dropwise over 30 minutes.
-
Continue to heat the reaction at reflux for 4-6 hours, monitoring the progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent such as isopropanol or an ethyl acetate/heptane mixture.
Mechanism of Cyclization
The formation of the imidazo[1,2-a]pyrazine ring system proceeds through an initial nucleophilic attack of the endocyclic nitrogen of the pyrazine ring onto the carbonyl carbon of the α-haloaldehyde, followed by an intramolecular SN2 reaction.
Caption: A simplified mechanism for the cyclization step.
Safety Considerations
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Bromine: Bromine is highly corrosive and toxic. It should be handled with extreme care in a fume hood, and appropriate respiratory protection should be used.
-
Chloroacetaldehyde: This reagent is toxic, corrosive, and a suspected mutagen.[5][6] It should be handled in a fume hood with appropriate PPE. Avoid inhalation and skin contact.
-
Scale-up Operations: When scaling up, be mindful of potential exotherms, especially during the bromination step and the quenching process. Ensure that the cooling capacity of the reactor is sufficient to control the reaction temperature.
References
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (2016). TSI Journals. Retrieved from [Link]
- Google Patents. (n.d.). CN111925333A - Preparation method, product and application of 2-amino-5-methylpyrazine.
-
PubChem. (n.d.). 2-Amino-3-bromo-5-methylpyrazine. Retrieved from [Link]
-
Goel, R., & Luxami, V. (2021). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Krishnamoorthy, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Retrieved from [Link]
-
ACS Combinatorial Science. (2018). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Publications. Retrieved from [Link]
-
MDPI. (2020). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]
-
Mutz, C. A., et al. (2013). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
UCL Discovery. (n.d.). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Imidazo[1,2-a]pyrazines. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). CHLOROACETALDEHYDE HAZARD SUMMARY. Retrieved from [Link]
-
ResearchGate. (2021). Study on the Safety Design of 3-Amino-6-Bromo-1,2,4-Triazine Drying Process Based on Thermal Analysis Technology. Retrieved from [Link]
-
Y-Scholar Hub@YONSEI. (n.d.). Catalyst-Free Construction of Imidazole-Pyrrolo[1,2‐a]pyrazine Hybrid, 2,6-Disubstituted Imidazo[1,2. Retrieved from [Link]
-
ResearchGate. (2015). Automated flow synthesis and purification of imidazo[1,2-a]-pyridine.... Retrieved from [Link]
-
MDPI. (2020). Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]
-
ResearchGate. (2014). ChemInform Abstract: Base-Catalyzed Cyclization Reaction of 2-Chloroquinoline-3-carbonitriles and Guanidine Hydrochloride: A Rapid Synthesis of 2-Amino-3H-pyrimido[4,5-b]quinolin-4-ones.. Retrieved from [Link]
-
NIH. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Retrieved from [Link]
-
MySkinRecipes. (n.d.). methyl 5-amino-6-bromo-3-methylpyrazine-2-carboxylate. Retrieved from [Link]
-
RSC Publishing. (2011). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Retrieved from [Link]
-
ResearchGate. (2024). Modification of 2-amino-5-bromomethyl-3-(ethoxycarbonyl)pyrazine 1-oxide using SNH and click reactions. Retrieved from [Link]_and_click_reactions)
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICSC 0706 - CHLOROACETALDEHYDE (40% SOLUTION) [chemicalsafety.ilo.org]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Technical Support Center: Refinement of Protocols for Biological Screening of Imidazo[1,2-a]pyrazines
Welcome to the technical support center for the biological screening of imidazo[1,2-a]pyrazines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the experimental workflow. Imidazo[1,2-a]pyrazines are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antiviral, and kinase inhibitory effects.[1][2] However, their unique physicochemical properties can present challenges in biological screening. This guide provides practical, field-proven insights to help you refine your protocols and ensure the generation of high-quality, reproducible data.
Section 1: Foundational Knowledge and Initial Assay Considerations
Before embarking on a screening campaign, it is crucial to understand the chemical nature of your imidazo[1,2-a]pyrazine library and how it may impact your assay design.
Frequently Asked Questions (FAQs)
Q1: What are the most common biological activities reported for imidazo[1,2-a]pyrazines?
A1: Imidazo[1,2-a]pyrazines are a versatile class of heterocyclic compounds with a broad spectrum of reported biological activities. These include, but are not limited to:
-
Anticancer: Inhibition of various cancer cell lines through mechanisms such as kinase inhibition (e.g., PI3K, mTOR, Aurora kinases) and induction of apoptosis.[3]
-
Antiviral: Activity against a range of viruses, including human coronavirus.[2]
-
Antibacterial and Antifungal: Efficacy against various bacterial and fungal strains.[4]
-
Anti-inflammatory: Modulation of inflammatory pathways.
-
Kinase Inhibition: They are potent inhibitors of several kinases, making them attractive for oncology and immunology research.[3]
Q2: I am planning a primary screen. What are the key considerations for handling imidazo[1,2-a]pyrazine libraries?
A2: Proper handling of your compound library is the first step toward a successful screening campaign. Key considerations include:
-
Solubility: Many heterocyclic compounds, including imidazo[1,2-a]pyrazines, have poor aqueous solubility. It is standard practice to prepare high-concentration stock solutions in 100% dimethyl sulfoxide (DMSO).
-
Storage: Store DMSO stock solutions at -20°C or -80°C in low-binding plates or tubes to minimize degradation and precipitation. Avoid repeated freeze-thaw cycles.
-
Purity and Integrity: Ensure the purity of your compounds before screening, as impurities can lead to misleading results.
Section 2: Troubleshooting Common Issues in Primary Screening
This section addresses specific problems that can arise during primary screening and provides actionable solutions.
Troubleshooting Guide: A Question-and-Answer Approach
Q3: My imidazo[1,2-a]pyrazine compounds are precipitating in the cell culture medium upon addition from the DMSO stock. How can I resolve this?
A3: Compound precipitation is a common issue that can lead to inaccurate potency measurements and cellular stress artifacts. Here’s a systematic approach to troubleshoot this:
-
Underlying Cause: The "solvent shock" of adding a concentrated DMSO stock to an aqueous medium can cause compounds with low aqueous solubility to crash out of solution.[5]
-
Immediate Actions:
-
Reduce Final DMSO Concentration: Aim for a final DMSO concentration of ≤0.5% in your assay. While some cell lines can tolerate up to 1%, lower concentrations are always preferable.
-
Optimize Dilution Protocol: Instead of a single large dilution step, perform a serial dilution of your DMSO stock in an intermediate solvent or directly in the assay medium. Gentle mixing is crucial.
-
Pre-warm Media: Adding compounds to pre-warmed (37°C) media can sometimes improve solubility.
-
-
Advanced Strategies:
-
Solubility Assessment: Before screening, determine the kinetic solubility of your compounds in the assay buffer. This can be done by nephelometry or by visual inspection of serial dilutions.[6] This will define the maximum reliable concentration for your screen.
-
Alternative Solvents: For particularly challenging compounds, consider co-solvents like polyethylene glycol (PEG) or glycerol, but be aware that these can also affect protein stability and assay performance.[7]
-
Table 1: Recommended DMSO Concentrations for Cell-Based Assays
| Final DMSO Concentration | Recommendation | Potential Issues |
| ≤ 0.1% | Ideal for most cell-based assays. Minimizes solvent-induced artifacts. | May limit the highest compound concentration achievable. |
| 0.1% - 0.5% | Generally well-tolerated by most cell lines. A good starting point. | Minor solvent effects may be observed. |
| > 0.5% | Use with caution. Requires careful validation of solvent tolerance. | Increased risk of cytotoxicity and off-target effects. |
Q4: I am observing high background or false positives in my fluorescence-based assay. Could my imidazo[1,2-a]pyrazine compounds be interfering?
A4: Yes, this is a critical point to consider. Many imidazo[1,2-a]pyrazine derivatives are inherently fluorescent.[1][8] This autofluorescence can directly interfere with fluorescence-based assays, leading to false positives.
-
Causality: The planar, conjugated ring system of imidazo[1,2-a]pyrazines can absorb light at wavelengths commonly used for excitation in fluorescence assays and emit light that overlaps with the detection wavelength.[1]
-
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for fluorescence interference.
-
Detailed Mitigation Strategies:
-
Pre-read Plates: Before adding your fluorescent detection reagent, read the plate with your compounds at the assay's excitation and emission wavelengths. This will identify any autofluorescent compounds.
-
Switch to a Luminescence-Based Assay: Luminescence assays, such as those using luciferase, are generally less susceptible to compound interference because they measure emitted light from a chemical reaction, and very few compounds are chemiluminescent.[9] For kinase assays, ADP-Glo™ is an excellent luminescent alternative.[10]
-
Use Red-Shifted Fluorophores: If you must use a fluorescence-based assay, select fluorophores that excite and emit at longer wavelengths (red-shifted), as fewer library compounds tend to fluoresce in this region of the spectrum.[11]
-
Implement a Counterscreen: Run a parallel assay without the biological target to identify compounds that directly interfere with the detection reagents.
-
Q5: My MTT assay results are not correlating with visual observations of cell death. What could be the problem?
A5: The MTT assay, while widely used, is a metabolic assay, not a direct measure of cell viability. Discrepancies can arise from several factors.
-
Mechanism of MTT Assay: The assay measures the activity of mitochondrial reductases, which convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Potential Pitfalls:
-
Metabolic Inhibition vs. Cytotoxicity: Your compound may be inhibiting mitochondrial respiration without being cytotoxic, leading to a decrease in the MTT signal that is not reflective of cell death.
-
Interference with Formazan Crystal Formation or Solubilization: Some compounds can directly interfere with the reduction of MTT or the solubilization of the formazan product.
-
Apoptosis vs. Necrosis: Cells undergoing apoptosis can sometimes show an initial increase in metabolic activity, which can mask the cytotoxic effects in an MTT assay.[12]
-
-
Recommended Actions:
-
Orthogonal Viability Assays: Confirm your hits with an orthogonal assay that measures a different aspect of cell health. Good alternatives include:
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, a direct indicator of metabolically active cells.[5]
-
Real-Time Cytotoxicity Assays: Use membrane-impermeable dyes (e.g., CellTox™ Green) that only enter and stain the DNA of dead cells.
-
-
Visual Confirmation: Always correlate your assay data with microscopic examination of the cells for morphological changes indicative of cell death (e.g., blebbing, detachment).
-
Section 3: Hit Validation and Mechanism of Action Studies
Once you have identified initial hits from your primary screen, the next critical phase is to validate these hits and begin to understand their mechanism of action.
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Orthogonal Screening for Hit Confirmation
This protocol outlines a general workflow for validating hits from a primary cell viability screen.
-
Re-test Hits: Re-test the initial hits in the primary assay in a full dose-response format to confirm their activity and determine their IC50 values.
-
Select an Orthogonal Assay: Choose a secondary assay with a different detection method (e.g., if the primary assay was fluorescence-based, use a luminescence-based assay for confirmation).
-
Perform Dose-Response in Orthogonal Assay: Test the confirmed hits in the orthogonal assay across a range of concentrations to generate a dose-response curve.
-
Counterscreen for Assay Interference: As described in Q4, perform a counterscreen to rule out assay artifacts.
-
Analyze and Compare Data: True hits should show consistent activity and similar potency across both the primary and orthogonal assays.
Protocol 2: Target Engagement using Cellular Thermal Shift Assay (CETSA)
For target-based screens, confirming that your compound binds to its intended target within the cell is crucial. CETSA is a powerful technique for this purpose.[3][8][13]
-
Cell Treatment: Treat intact cells with your imidazo[1,2-a]pyrazine compound at various concentrations, alongside a vehicle control (e.g., DMSO).
-
Heating Step: Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation. Ligand-bound proteins will be more thermally stable.[12]
-
Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Detection: Quantify the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of your compound indicates target engagement.[12]
Figure 2: A typical hit validation workflow.
Section 4: Advanced Topics and Final Considerations
Q6: I've identified a potent imidazo[1,2-a]pyrazine kinase inhibitor. What are the next steps to characterize its mechanism?
A6: For kinase inhibitors, a deep understanding of their mechanism of action is essential for further development.
-
Kinase Selectivity Profiling: Screen your inhibitor against a broad panel of kinases to determine its selectivity. This is crucial to identify potential off-target effects.
-
Biophysical Binding Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the binding affinity (KD) and kinetics of your compound to the purified kinase.[4]
-
Mechanism of Inhibition Studies: Determine if your inhibitor is ATP-competitive, non-competitive, or uncompetitive. This can be done by performing enzyme kinetics experiments at varying concentrations of both the inhibitor and ATP.
-
Cellular Target Engagement: Use CETSA (as described above) or NanoBRET™ assays to confirm that the inhibitor engages the target kinase in a cellular context.[14]
Q7: Are there any known liabilities associated with the imidazo[1,2-a]pyrazine scaffold that I should be aware of?
A7: While a powerful scaffold, it's important to be aware of potential liabilities. The related imidazo[1,2-a]pyridine scaffold has been flagged for potential Pan-Assay Interference Compounds (PAINS) behavior in some contexts.[11] PAINS are compounds that show activity in multiple assays through non-specific mechanisms. While this does not mean all imidazo[1,2-a]pyrazines are problematic, it highlights the importance of rigorous hit validation, including:
-
Orthogonal Assays: As emphasized throughout this guide, confirming activity in multiple, distinct assays is key.
-
Structure-Activity Relationship (SAR) Analysis: A clear and rational SAR can provide confidence that the observed activity is due to specific interactions with the target.
-
Exclusion of Non-specific Mechanisms: For example, in kinase assays, ensure your compound is not a promiscuous aggregator. This can be tested by including a non-ionic detergent like Triton X-100 in the assay buffer.
By following the guidance and troubleshooting strategies outlined in this technical support center, researchers can navigate the complexities of screening imidazo[1,2-a]pyrazine libraries and generate high-quality, reliable data to advance their drug discovery programs.
References
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]
-
Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology. Available at: [Link]
-
Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. National Institutes of Health. Available at: [Link]
-
Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis. ResearchGate. Available at: [Link]
-
Orthogonal Assay Service. Creative Biolabs. Available at: [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link]
-
Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. PubMed. Available at: [Link]
-
Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Springer Link. Available at: [Link]
-
Target Engagement. Selvita. Available at: [Link]
-
Interference and Artifacts in High-content Screening. National Institutes of Health. Available at: [Link]
-
(PDF) Imidazo[1,2-a]pyrazines. ResearchGate. Available at: [Link]
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. National Institutes of Health. Available at: [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available at: [Link]
-
Why MTT assay not working ?. ResearchGate. Available at: [Link]
-
Target deconvolution techniques in modern phenotypic profiling. National Institutes of Health. Available at: [Link]
-
Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. National Institutes of Health. Available at: [Link]
-
Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. PubMed. Available at: [Link]
-
Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. Available at: [Link]
-
Interference with Fluorescence and Absorbance. PubMed. Available at: [Link]
-
Biophysical methods in early drug discovery. National Institutes of Health. Available at: [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. National Institutes of Health. Available at: [Link]
-
(PDF) A novel approach for target deconvolution from phenotype-based screening using knowledge graph. ResearchGate. Available at: [Link]
-
What Is the Best Kinase Assay?. BellBrook Labs. Available at: [Link]
-
Bioluminescence vs. Fluorescence: Which should I choose to assay my compounds?. INDIGO Biosciences. Available at: [Link]
-
Validation guidelines for drug-target prediction methods. ResearchGate. Available at: [Link]
-
How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate. Available at: [Link]
-
How to enhance drug solubility for in vitro assays?. ResearchGate. Available at: [Link]
-
Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. National Institutes of Health. Available at: [Link]
-
High-Throughput Screening to Predict Chemical-Assay Interference. National Institutes of Health. Available at: [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. Available at: [Link]
-
Assay Guidance Manual for Drug Discovery: Robust or Go Bust. National Institutes of Health. Available at: [Link]
-
Hit Identification. Vipergen. Available at: [Link]
-
Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. ResearchGate. Available at: [Link]
-
Phenotypic deconvolution in heterogeneous cancer cell populations using drug screening data. bioRxiv. Available at: [Link]
-
Interference with Fluorescence and Absorbance. ResearchGate. Available at: [Link]
-
Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Wiley Online Library. Available at: [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Institutes of Health. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins Discovery. Available at: [Link]
-
Kinase assays. BMG LABTECH. Available at: [Link]
Sources
- 1. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. selvita.com [selvita.com]
- 5. novabio.lt [novabio.lt]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. stratech.co.uk [stratech.co.uk]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 6-Bromo-5-methylimidazo[1,2-a]pyrazine and Other Imidazo[1,2-a]pyrazine Derivatives in Kinase Inhibition
This guide provides an in-depth comparison of 6-Bromo-5-methylimidazo[1,2-a]pyrazine with other derivatives of the imidazo[1,2-a]pyrazine scaffold, a class of heterocyclic compounds of significant interest in medicinal chemistry. We will delve into their synthesis, comparative biological activity with a focus on kinase inhibition, and the underlying structure-activity relationships that govern their potency and selectivity. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this versatile chemical scaffold.
The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Structure in Drug Discovery
The imidazo[1,2-a]pyrazine core is a nitrogen-fused bicyclic heteroaromatic system that has garnered substantial attention in pharmaceutical research. Its structural resemblance to purines allows it to interact with a wide range of biological targets, particularly protein kinases.[1] The planar nature of the ring system and the strategic placement of nitrogen atoms, which can act as hydrogen bond acceptors, make it an ideal framework for designing ATP-competitive inhibitors.[2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[3][4]
Synthesis of Imidazo[1,2-a]pyrazine Derivatives: A Representative Protocol
The synthesis of imidazo[1,2-a]pyrazines generally involves the condensation of an α-aminopyrazine with an α-halocarbonyl compound.[4] Halogenated derivatives, such as 6-Bromo-5-methylimidazo[1,2-a]pyrazine, serve as versatile intermediates for further functionalization through cross-coupling reactions, enabling the exploration of a wide chemical space.[5]
Experimental Protocol: Synthesis of 2-Substituted-6-bromo-5-methylimidazo[1,2-a]pyrazines
This protocol describes a general method for synthesizing 6-bromo-5-methylimidazo[1,2-a]pyrazine derivatives, which can be adapted for various substitutions.
Step 1: Bromination of 2-Amino-5-methylpyrazine
-
To a solution of 2-amino-5-methylpyrazine (1 mmol) in ethanol, add N-bromosuccinimide (NBS) (1.1 mmol) portion-wise at 0-5 °C.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, the precipitated product, 2-amino-3-bromo-5-methylpyrazine, is filtered, washed with cold ethanol, and dried under vacuum.
Causality: The use of NBS provides a regioselective and milder alternative to liquid bromine for the bromination of the electron-rich pyrazine ring. The directing effect of the amino group favors bromination at the ortho position.
Step 2: Cyclization to form the Imidazo[1,2-a]pyrazine Core
-
Dissolve the 2-amino-3-bromo-5-methylpyrazine (1 mmol) in a suitable solvent such as acetone or ethanol.
-
Add the desired α-bromoacetophenone derivative (1 mmol) to the solution.
-
Reflux the mixture and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The resulting solid, the corresponding 6-bromo-5-methyl-2-aryl-imidazo[1,2-a]pyrazine, is collected by filtration, washed with a cold solvent, and dried.
Causality: This condensation reaction, a variation of the Tschitschibabin reaction, proceeds via an initial N-alkylation of the pyrazine ring nitrogen by the α-bromoacetophenone, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring.
Comparative Biological Activity: Focus on Aurora Kinase Inhibition
Imidazo[1,2-a]pyrazine derivatives have emerged as potent inhibitors of various protein kinases, including Aurora kinases, which are key regulators of mitosis and are frequently overexpressed in cancer.[6] The following table summarizes the inhibitory activities of several imidazo[1,2-a]pyrazine derivatives against Aurora A and Aurora B kinases, providing a basis for a comparative analysis. It is important to note that direct comparison should be made with caution when data is collated from different studies.
| Compound ID | R2 Substituent | R3 Substituent | R6 Substituent | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Reference |
| 1 | Phenyl | H | H | - | - | [6] |
| 12k (SCH 1473759) | Complex acyclic amino alcohol | H | H | 0.02 (Kd) | 0.03 (Kd) | [6] |
| TB-25 | 3,4,5-trimethoxyphenyl | H | - | Not Reported | Not Reported | [1] |
| Representative Derivative | Pyridin-4-yl | Benzyl | - | - | - | [2] |
Note: The table above is a representative summary. A comprehensive, direct comparative study with 6-Bromo-5-methylimidazo[1,2-a]pyrazine and its immediate derivatives under identical assay conditions is needed for a definitive structure-activity relationship analysis.
Structure-Activity Relationship (SAR) Insights
The biological activity of imidazo[1,2-a]pyrazine derivatives is highly dependent on the nature and position of substituents on the bicyclic core.
-
Substitution at C2: The C2 position is a key site for modification to influence potency and selectivity. Aryl groups, often substituted with hydrogen bond donors or acceptors, can occupy the ATP-binding pocket and form crucial interactions with the kinase. For instance, the 3,4,5-trimethoxyphenyl group in some derivatives is known to interact with the colchicine binding site of tubulin, showcasing that this scaffold can be tailored for different targets.[1]
-
Substitution at C3: The introduction of substituents at the C3 position can further enhance binding affinity. For example, a benzyl group at C3 in conjunction with a pyridin-4-yl group at C2 resulted in a potent CDK9 inhibitor.[2]
-
Substitution at C6 and C5: The 6-bromo and 5-methyl substitutions on the pyrazine ring of the core scaffold play a significant role. The bromine atom at the C6 position serves as a valuable synthetic handle for introducing further diversity via cross-coupling reactions. Both the bromine and methyl groups can influence the electronic properties of the ring system and create steric interactions that can be exploited to achieve selectivity for a particular kinase.
The general mechanism of action for these kinase inhibitors is ATP-competitive inhibition. The imidazo[1,2-a]pyrazine core mimics the adenine region of ATP, while the substituents at various positions project into the hydrophobic and solvent-exposed regions of the ATP-binding pocket, conferring potency and selectivity.[7]
Experimental Protocol: In Vitro Aurora Kinase Inhibition Assay
This protocol outlines a luminescence-based assay to determine the in vitro inhibitory activity of test compounds against Aurora kinases.[8]
Materials:
-
Recombinant human Aurora A or Aurora B kinase
-
Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT)
-
ATP
-
Peptide substrate (e.g., Kemptide)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer with a final DMSO concentration not exceeding 1%.
-
In a 384-well plate, add 1 µL of the test compound dilution or DMSO (for control).
-
Add 2 µL of the Aurora kinase enzyme solution.
-
Initiate the kinase reaction by adding 2 µL of a mixture of the peptide substrate and ATP. The final ATP concentration should be close to its Km for the respective kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent and following the manufacturer's instructions. This involves a two-step process of ATP depletion followed by conversion of ADP to ATP and a subsequent luciferase/luciferin reaction.[8]
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Visualization of the Aurora Kinase Signaling Pathway and Experimental Workflow
Aurora Kinase Signaling in the Cell Cycle
Aurora kinases are critical for the proper execution of mitosis. Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B, as part of the chromosomal passenger complex, ensures correct chromosome-microtubule attachments and cytokinesis.[9] Their dysregulation can lead to aneuploidy and tumorigenesis.
Caption: Role of Aurora A and B kinases in the cell cycle and the inhibitory action of imidazo[1,2-a]pyrazine derivatives.
Experimental Workflow for Kinase Inhibitor Evaluation
The following diagram illustrates a typical workflow for the synthesis and evaluation of novel kinase inhibitors based on the imidazo[1,2-a]pyrazine scaffold.
Caption: A streamlined workflow for the discovery and optimization of imidazo[1,2-a]pyrazine-based kinase inhibitors.
Conclusion
6-Bromo-5-methylimidazo[1,2-a]pyrazine and its analogs represent a highly promising class of compounds for the development of targeted therapies, particularly as kinase inhibitors. The synthetic accessibility of the imidazo[1,2-a]pyrazine scaffold, coupled with the potential for diverse functionalization, allows for the fine-tuning of their biological activity. While this guide provides a comparative overview based on available data, it also highlights the need for comprehensive head-to-head studies to fully elucidate the structure-activity relationships and to identify lead candidates with optimal potency, selectivity, and drug-like properties. The provided protocols and conceptual frameworks are intended to empower researchers in their efforts to explore the full therapeutic potential of this remarkable heterocyclic system.
References
-
The Aurora Kinases in Cell Cycle and Leukemia. National Institutes of Health. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). National Institutes of Health. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. National Institutes of Health. [Link]
-
Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. PubMed. [Link]
-
Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. PubMed. [Link]
-
An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. ResearchGate. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
-
Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. National Institutes of Health. [Link]
-
Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. National Institutes of Health. [Link]
-
Aurora kinases signaling in cancer: from molecular perception to targeted therapies. National Institutes of Health. [Link]
-
A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. National Institutes of Health. [Link]
-
Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry. [Link]
-
Roles of Aurora kinases in directly. Online Inhibitor. [Link]
-
Aurora Kinase Signaling Pathway. Creative Diagnostics. [Link]
-
Aurora Kinases: Their Role in Cancer and Cellular Processes. DergiPark. [Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. ACS Publications. [Link]
-
Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. ACS Publications. [Link]
-
Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. Frontiers. [Link]
-
The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). National Institutes of Health. [Link]
Sources
- 1. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. 6-Bromo-5-methylimidazo[1,2-A]pyrazine | 1330750-56-5 | Benchchem [benchchem.com]
- 6. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Unambiguous Structural Validation of 6-Bromo-5-methylimidazo[1,2-A]pyrazine: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the imidazo[1,2-a]pyrazine scaffold is a cornerstone for the development of novel therapeutic agents, exhibiting a wide range of biological activities. The precise structural characterization of these molecules is paramount, as subtle changes in their three-dimensional arrangement can profoundly impact their pharmacological profiles. This guide provides an in-depth technical comparison of X-ray crystallography as the definitive method for the structural elucidation of 6-Bromo-5-methylimidazo[1,2-A]pyrazine, benchmarked against spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
The Imperative of Structural Integrity in Drug Discovery
The journey of a drug candidate from a laboratory curiosity to a clinical reality is paved with rigorous validation at every step. An unambiguous determination of the molecular structure is the bedrock of this process. It influences everything from understanding the mechanism of action at a molecular level to optimizing lead compounds for enhanced efficacy and reduced off-target effects. For substituted imidazo[1,2-a]pyrazines, where positional isomerism can lead to vastly different biological outcomes, an unassailable structural proof is not just a matter of scientific rigor but a prerequisite for further development.
Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the three-dimensional structure of small molecules. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, we can generate a detailed electron density map, which in turn reveals the precise spatial arrangement of every atom in the molecule. This technique provides irrefutable evidence of connectivity, stereochemistry, and intermolecular interactions in the solid state.
Experimental Workflow: From Powder to Picture
The journey to a crystal structure is a multi-step process that demands meticulous execution. The following is a detailed protocol for the structural validation of 6-Bromo-5-methylimidazo[1,2-A]pyrazine.
A plausible synthetic route to 6-Bromo-5-methylimidazo[1,2-A]pyrazine involves a cyclocondensation reaction. A general and efficient method for the synthesis of similar imidazo[1,2-a]pyrazine derivatives has been reported, which can be adapted for this specific compound.[1][2][3][4][5]
Step-by-Step Protocol:
-
Starting Materials: 2-amino-3-bromo-5-methylpyrazine and a suitable α-haloketone (e.g., bromoacetaldehyde or a precursor).
-
Reaction Setup: To a solution of 2-amino-3-bromo-5-methylpyrazine in a suitable solvent like ethanol or isopropanol, add the α-haloketone.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 6-Bromo-5-methylimidazo[1,2-A]pyrazine.
Diagram of the Synthesis Workflow
Caption: Synthetic workflow for 6-Bromo-5-methylimidazo[1,2-A]pyrazine.
Obtaining high-quality single crystals is often the most challenging step.[6] Several techniques can be employed, with slow evaporation being a common starting point for small organic molecules.
Step-by-Step Protocol:
-
Solvent Selection: Dissolve the purified 6-Bromo-5-methylimidazo[1,2-A]pyrazine in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, ethyl acetate, or a mixture). The ideal solvent is one in which the compound is moderately soluble.
-
Slow Evaporation: Loosely cap the vial containing the solution to allow for slow evaporation of the solvent at room temperature.
-
Crystal Growth: Over a period of days to weeks, as the solvent evaporates, the concentration of the compound will increase, leading to supersaturation and subsequent crystal formation.
-
Crystal Harvesting: Carefully select a well-formed, single crystal of suitable size (typically >0.1 mm in all dimensions) for X-ray diffraction analysis.
Step-by-Step Protocol:
-
Mounting the Crystal: The selected crystal is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an intense, monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data to achieve the best possible fit.
Diagram of the X-ray Crystallography Workflow
Caption: From synthesized compound to final crystal structure.
Orthogonal Validation: Spectroscopic Techniques
While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods like NMR and Mass Spectrometry are indispensable for confirming the molecular structure in solution and providing complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. ¹H and ¹³C NMR are routinely used to confirm the presence of specific functional groups and to piece together the carbon-hydrogen framework.[4][7][8]
Expected ¹H and ¹³C NMR Spectral Features for 6-Bromo-5-methylimidazo[1,2-A]pyrazine:
| Technique | Expected Chemical Shifts (ppm) and Multiplicities | Information Gained |
| ¹H NMR | Aromatic protons on the imidazo[1,2-a]pyrazine core, a singlet for the methyl group protons. | Confirms the presence and electronic environment of protons. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the methyl carbon and the carbon atom bearing the bromine. | Provides a carbon count and information about the electronic environment of each carbon atom. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern can also offer clues about the structure. For a brominated compound, the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a characteristic signature.[9][10][11][12][13]
Expected Mass Spectrum Features for 6-Bromo-5-methylimidazo[1,2-A]pyrazine:
| Technique | Expected m/z Values | Information Gained |
| ESI-MS | A pair of molecular ion peaks [M]+ and [M+2]+ of roughly equal intensity, corresponding to the two isotopes of bromine. | Confirms the molecular weight and the presence of one bromine atom. |
| HRMS | An exact mass measurement that corresponds to the molecular formula C₈H₇BrN₄. | Unambiguously determines the elemental composition. |
Comparative Analysis: The Power of Synergy
While each technique provides valuable information, their combined application offers a comprehensive and self-validating system for structural elucidation.
| Technique | Strengths | Limitations |
| X-ray Crystallography | Unambiguous 3D structure, stereochemistry, and intermolecular interactions.[6] | Requires a high-quality single crystal, which can be difficult to obtain. Provides a static picture of the molecule in the solid state. |
| NMR Spectroscopy | Provides detailed information about the molecular structure and connectivity in solution.[14][15] | Can be complex to interpret for molecules with many overlapping signals. Does not directly provide 3D spatial arrangement. |
| Mass Spectrometry | Determines molecular weight and elemental composition with high accuracy.[9][10] | Provides limited information about the connectivity and stereochemistry of the molecule. |
Diagram of the Structural Validation Logic
Caption: A multi-technique approach to structural validation.
Conclusion: A Triad of Trustworthiness for Structural Elucidation
In the rigorous world of drug development, ambiguity is a liability. While NMR and Mass Spectrometry are powerful tools for routine characterization, they provide circumstantial evidence of a molecule's structure. X-ray crystallography, in contrast, delivers a direct and unambiguous visualization of the atomic arrangement. The synergistic use of these three techniques provides a self-validating system that ensures the absolute structural integrity of a compound like 6-Bromo-5-methylimidazo[1,2-A]pyrazine. This multi-faceted approach is not just good scientific practice; it is a critical step in building a robust foundation for the development of new and effective medicines.
References
-
Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. Retrieved from [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central. Retrieved from [Link]
-
X-ray Crystallography. (n.d.). Creative BioMart. Retrieved from [Link]
-
Imidazo[1,2-a]pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Publishing. Retrieved from [Link]
-
(2025). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate. Retrieved from [Link]
-
Comparison of NMR and X-ray crystallography. (n.d.). Retrieved from [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (2018). TSI Journals. Retrieved from [Link]
-
Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. (n.d.). ACS Publications. Retrieved from [Link]
-
Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.). Retrieved from [Link]
-
Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure. Retrieved from [Link]
-
Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. (n.d.). Retrieved from [Link]
-
Difference Between NMR and X-Ray Crystallography. (2020). Pediaa.Com. Retrieved from [Link]
-
X-Ray Crystallography – Dartmouth Undergraduate Journal of Science. (2009). Dartmouth Undergraduate Journal of Science. Retrieved from [Link]
-
X-ray crystallography. (n.d.). Wikipedia. Retrieved from [Link]
-
X-Ray Crystallography vs. NMR Spectroscopy. (2019). News-Medical.Net. Retrieved from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]
-
mass spectrum & fragmentation of 1-bromobutane. (2022). YouTube. Retrieved from [Link]
-
Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025). Save My Exams. Retrieved from [Link]
-
Mass spectral fragmentation modes of some heterocyclically substituted chromones-II. (2025). ResearchGate. Retrieved from [Link]
-
7.3: X-ray Crystallography. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
1H and13C NMR Spectra of Imidazo[1,2-a]pyrazines. (n.d.). Sci-Hub. Retrieved from [Link]
-
Imidazo[1,2-a]pyrazine, bromo and methoxy derivatives: a 13C N.M.R. determination applied to nucleophilic substitution studies. (1984). ConnectSci. Retrieved from [Link]
-
Understanding x-ray crystallography structures. (2021). YouTube. Retrieved from [Link]
-
6-Bromo-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine. (n.d.). PubChem. Retrieved from [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. Retrieved from [Link]
-
Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. (n.d.). RSC Publishing. Retrieved from [Link]
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. tsijournals.com [tsijournals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 7. rsc.org [rsc.org]
- 8. sci-hub.st [sci-hub.st]
- 9. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. youtube.com [youtube.com]
- 12. savemyexams.com [savemyexams.com]
- 13. researchgate.net [researchgate.net]
- 14. differencebetween.com [differencebetween.com]
- 15. news-medical.net [news-medical.net]
Comparing the efficacy of 6-Bromo-5-methylimidazo[1,2-A]pyrazine with known inhibitors
A Technical Guide for Researchers in Oncology and Drug Discovery
Introduction
The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a multitude of potent kinase inhibitors. While the specific compound 6-Bromo-5-methylimidazo[1,2-A]pyrazine is primarily a synthetic intermediate, its core structure is integral to a class of highly effective therapeutic agents. This guide delves into the efficacy of advanced imidazo[1,2-a]pyrazine derivatives, specifically focusing on their potent inhibition of the Phosphoinositide 3-Kinase (PI3K) pathway—a critical signaling cascade frequently dysregulated in cancer.
This document provides a comparative analysis of a representative imidazo[1,2-a]pyrazine-based PI3K inhibitor against established, clinically relevant pan-PI3K inhibitors. We will explore the underlying scientific rationale for targeting the PI3K pathway, present head-to-head biochemical and cellular efficacy data, and provide detailed, field-proven experimental protocols to enable researchers to validate and expand upon these findings.
The PI3K/Akt/mTOR Signaling Pathway: A Prime Oncogenic Target
The PI3K/Akt/mTOR pathway is a central regulator of diverse cellular functions, including proliferation, growth, survival, and metabolism.[1] In normal physiology, its activity is tightly controlled. However, in a vast number of human cancers, this pathway is rendered constitutively active through various mechanisms, such as activating mutations in the PI3K catalytic subunit (PIK3CA), loss of the tumor suppressor PTEN, or upstream activation by receptor tyrosine kinases.[2][3] This aberrant signaling promotes uncontrolled cell division and resistance to apoptosis, making PI3K an attractive target for cancer therapeutics.
The Class I PI3K family, the primary focus of cancer drug development, consists of four isoforms: p110α, p110β, p110γ, and p110δ. While the α and β isoforms are ubiquitously expressed, the γ and δ isoforms are found predominantly in hematopoietic cells. This differential expression allows for the development of both pan-inhibitors, which target all isoforms, and isoform-selective inhibitors, which can offer a more targeted therapeutic approach with potentially fewer side effects.
Figure 1: Simplified PI3K/Akt/mTOR signaling cascade and the point of intervention for imidazo[1,2-a]pyrazine inhibitors.
Comparative Efficacy: Imidazo[1,2-a]pyrazines vs. Known Pan-PI3K Inhibitors
To provide a robust comparison, we will evaluate a representative advanced imidazo[1,2-a]pyrazine derivative, Compound 8q , a novel tricyclic molecule developed through conformational restriction strategies.[4] We will compare its biochemical potency against two well-characterized pan-Class I PI3K inhibitors that have undergone extensive clinical investigation: Pictilisib (GDC-0941) and Buparlisib (BKM120) .
Biochemical Potency (IC50) Against Class I PI3K Isoforms
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The data below was generated using in vitro kinase assays, which directly measure the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms.
| Compound | PI3Kα (p110α) IC50 (nM) | PI3Kβ (p110β) IC50 (nM) | PI3Kδ (p110δ) IC50 (nM) | PI3Kγ (p110γ) IC50 (nM) | Reference |
| Compound 8q (Imidazo[1,2-a]pyrazine) | 60 | >10,000 | 2.8 | >10,000 | [4] |
| Pictilisib (GDC-0941) | 3 | 33 | 3 | 75 | [3][5] |
| Buparlisib (BKM120) | 52 | 166 | 116 | 262 | [6] |
Expert Analysis & Interpretation:
The data clearly illustrates the distinct profiles of these inhibitors.
-
Compound 8q demonstrates remarkable isoform selectivity. It is a highly potent inhibitor of PI3Kδ (IC50 = 2.8 nM) and a moderately potent inhibitor of PI3Kα (IC50 = 60 nM).[4] Crucially, it shows minimal activity against the β and γ isoforms, suggesting a more targeted mechanism of action.[4] This dual α/δ profile is highly desirable, as it can target both the ubiquitous oncogenic signaling driven by PI3Kα and the B-cell specific pathways mediated by PI3Kδ, potentially offering efficacy in both solid tumors and hematological malignancies.
-
Pictilisib (GDC-0941) is a potent pan-inhibitor with low nanomolar activity against PI3Kα and PI3Kδ, and slightly less potency against PI3Kβ and PI3Kγ.[3][5] Its broad-spectrum activity ensures comprehensive pathway blockade but can also contribute to off-target effects and a challenging toxicity profile.
-
Buparlisib (BKM120) is another pan-inhibitor, though generally less potent than Pictilisib across all isoforms.[6] Its ability to cross the blood-brain barrier has made it a candidate for brain tumor therapies.[2]
The high selectivity of the imidazo[1,2-a]pyrazine Compound 8q for PI3Kδ, coupled with potent PI3Kα inhibition, represents a potentially superior therapeutic strategy, aiming to maximize on-target efficacy while minimizing the side effects associated with broad pan-PI3K inhibition.
Experimental Methodologies: A Guide to Efficacy Validation
To ensure scientific integrity, the protocols used to generate comparative efficacy data must be robust and reproducible. Below are detailed, step-by-step methodologies for key biochemical and cellular assays.
Biochemical Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a luminescent, homogeneous assay format ideal for high-throughput screening and IC50 determination.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal directly proportional to kinase activity.[7][8]
Figure 2: Workflow for the ADP-Glo™ Kinase Assay.
Detailed Protocol:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., Compound 8q) in a 384-well plate. Typically, an 11-point, 3-fold dilution series is used, starting from 10 µM. Include vehicle-only (DMSO) controls for 0% inhibition and a control without enzyme for 100% inhibition.
-
Reaction Mix Preparation: Prepare a master mix containing the specific PI3K isoform (e.g., p110α/p85α), the lipid substrate (e.g., PIP2), and Kinase Assay Buffer.
-
Kinase Reaction Initiation: Add the reaction mix to the wells containing the diluted compounds. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The duration should be optimized to ensure the reaction is within the linear range.
-
Reaction Termination: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate for another 40-60 minutes at room temperature to stabilize the signal.[9]
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Pathway Inhibition Assay (Western Blot for p-Akt)
This assay provides a direct measure of the inhibitor's ability to block PI3K signaling within a cellular context. It quantifies the phosphorylation of Akt at Serine 473 (p-Akt S473), a key downstream node in the pathway, as a biomarker of pathway activity.
Principle: Cancer cells are treated with the inhibitor, and cell lysates are then analyzed by Western blot. Antibodies specific to the phosphorylated form of Akt (p-Akt) and total Akt are used to determine the ratio of active to total protein, providing a quantitative measure of pathway inhibition.[10]
Detailed Protocol:
-
Cell Culture and Plating: Plate a relevant cancer cell line (e.g., a PIK3CA-mutant breast cancer line like T47D) in 6-well plates and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal pathway activity, serum-starve the cells for 12-24 hours in a low-serum medium (e.g., 0.1% FBS).
-
Inhibitor Treatment: Treat the cells with a serial dilution of the test inhibitor for a specified time (e.g., 2-4 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, place plates on ice, wash cells with cold PBS, and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cells, collect the lysate, and clarify by centrifugation. Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli sample buffer, and denature by boiling. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with a primary antibody for total Akt, followed by the secondary antibody and detection steps.
-
Data Analysis: Quantify the band intensity for p-Akt and total Akt using densitometry software. Calculate the ratio of p-Akt to total Akt for each treatment condition and express it as a percentage of the vehicle control to determine the cellular IC50.
Conclusion and Future Directions
The imidazo[1,2-a]pyrazine scaffold is a highly validated and versatile platform for the development of potent and selective kinase inhibitors. While the initially discussed 6-Bromo-5-methylimidazo[1,2-A]pyrazine serves as a foundational building block, advanced derivatives like Compound 8q demonstrate significant therapeutic potential. The remarkable selectivity of Compound 8q for PI3Kδ, combined with its potent activity against the oncogenic PI3Kα isoform, distinguishes it from broader pan-PI3K inhibitors like Pictilisib and Buparlisib.[4] This targeted profile may translate into an improved therapeutic window, offering enhanced efficacy with a more manageable safety profile.
The experimental protocols detailed in this guide provide a robust framework for researchers to conduct their own comparative efficacy studies. By employing standardized biochemical and cellular assays, the scientific community can continue to build upon these findings, further optimizing the imidazo[1,2-a]pyrazine scaffold to develop next-generation targeted therapies for cancer and other diseases driven by aberrant kinase signaling.
References
-
Martínez González, S., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1874-8. Available at: [Link]
-
Maira, S. M., et al. (2016). Treatment with the PI3K inhibitor buparlisib (NVP-BKM120) suppresses the growth of established patient-derived GBM xenografts and prolongs survival in nude rats. Oncotarget, 7(39), 62933–62947. Available at: [Link]
-
Sarkis, L. G., et al. (2014). First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Clinical Cancer Research, 21(1), 77-86. Available at: [Link]
-
Pastor, J., et al. (2017). Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy. Bioorganic & Medicinal Chemistry Letters, 27(11), 2415-2420. Available at: [Link]
-
Rockland Immunochemicals Inc. (n.d.). AKT/PI3K Signaling Pathway. Rockland. Available at: [Link]
-
RayBiotech, Inc. (n.d.). PI3K-Akt Signaling Pathway. RayBiotech. Available at: [Link]
-
Sugita, H., et al. (2008). A new evaluation method for quantifying PI3K activity by HTRF assay. Biochemical and Biophysical Research Communications, 377(3), 941-5. Available at: [Link]
-
MilliporeSigma. (n.d.). PI 3-Kinase 3-step HTRF™ Assay. Merck Millipore. Available at: [Link]
Sources
- 1. raybiotech.com [raybiotech.com]
- 2. Treatment with the PI3K inhibitor buparlisib (NVP-BKM120) suppresses the growth of established patient-derived GBM xenografts and prolongs survival in nude rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. promega.com [promega.com]
- 8. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 9. carnabio.com [carnabio.com]
- 10. AKT/PI3K Signaling Pathway | Rockland [rockland.com]
A Researcher's Guide to Cross-Reactivity Profiling: The Case of 6-Bromo-5-methylimidazo[1,2-A]pyrazine
Introduction: Beyond the Primary Target
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors with applications ranging from oncology to inflammatory diseases.[1][2][3] The compound 6-Bromo-5-methylimidazo[1,2-A]pyrazine is a key intermediate in the synthesis of such inhibitors, with published data suggesting its derivatives may target enzymes like Spleen Tyrosine Kinase (Syk), a crucial mediator in immune cell signaling.[4]
However, the therapeutic success of any kinase inhibitor is intrinsically linked to its selectivity. The human kinome is vast, and off-target activity can lead to unforeseen toxicities or polypharmacological effects that can either be detrimental or, in some cases, beneficial. Therefore, a rigorous and multi-faceted cross-reactivity profiling campaign is not merely a regulatory checkbox but a fundamental step in understanding the compound's true biological activity.
This guide provides an in-depth comparison of methodologies for characterizing the selectivity of 6-Bromo-5-methylimidazo[1,2-A]pyrazine. We will move from broad, in vitro screening to targeted, cell-based validation, explaining the causality behind our experimental choices and providing actionable protocols for researchers in the field.
Part 1: Initial Selectivity Mapping via In Vitro Kinome-Wide Binding Assay
The first step in profiling a new chemical entity is to cast a wide net. We need to understand the compound's binding potential against a large, representative panel of human kinases. While enzymatic activity assays are the gold standard for assessing functional inhibition, competitive binding assays offer a rapid, cost-effective, and ATP-independent method to quantitatively measure interactions across the kinome.[5][6]
The Principle of Competitive Binding
These assays measure the ability of a test compound to displace a known, high-affinity ligand (the "probe") from the ATP-binding site of a kinase.[7][8] The amount of probe displaced is inversely proportional to the binding affinity of the test compound. This approach allows for the screening of hundreds of kinases simultaneously, providing a comprehensive map of potential interactions.[6]
Experimental Protocol: Kinome-Wide Competitive Binding Screen
-
Compound Preparation : Dissolve 6-Bromo-5-methylimidazo[1,2-A]pyrazine in 100% DMSO to create a 10 mM stock solution. Perform serial dilutions to achieve the desired final screening concentration (e.g., 1 µM).
-
Assay Plate Preparation : Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate containing a panel of 400+ unique human kinases fused to a T7 phage tag.
-
Competition Reaction : Add an immobilized, broadly active kinase inhibitor (the "bait") to each well.[8] The test compound will compete with the bait for binding to the kinases.
-
Incubation : Allow the plates to incubate at room temperature for 1 hour to ensure the binding reactions reach equilibrium.
-
Washing and Elution : Wash the plates to remove any unbound kinases. The kinases that remain bound to the immobilized bait are retained.
-
Quantification : Elute the bound kinase-phage constructs and quantify the amount of phage DNA using quantitative PCR (qPCR). The signal is inversely proportional to the test compound's binding affinity.
-
Data Analysis : Calculate the percent inhibition for each kinase relative to the DMSO control. For primary hits, determine the dissociation constant (Kd) by running a dose-response curve.
Interpreting the Data: A Hypothetical Profile
The primary output is a list of binding interactions. Strong binders are identified as those with high percent inhibition or low Kd values. This allows for the calculation of selectivity scores, providing a snapshot of the compound's specificity.
| Target Kinase | Dissociation Constant (Kd) (nM) | Kinase Family | % Inhibition @ 1µM | Comments |
| SYK | 15 | Tyrosine Kinase | 99.2% | Primary Target |
| LYN | 250 | Tyrosine Kinase (Src Family) | 85.1% | Off-Target |
| FYN | 480 | Tyrosine Kinase (Src Family) | 72.5% | Off-Target |
| BTK | 1,200 | Tyrosine Kinase (Tec Family) | 45.3% | Weak Off-Target |
| AURKA | >10,000 | Serine/Threonine Kinase | <10% | No significant binding |
| EGFR | >10,000 | Tyrosine Kinase | <10% | No significant binding |
Table 1: Hypothetical in vitro binding data for 6-Bromo-5-methylimidazo[1,2-A]pyrazine against a selection of kinases. The data indicates high affinity for the primary target SYK with moderate off-target activity against Src family kinases.
Part 2: Validating Target Engagement in a Cellular Environment
While in vitro binding data is essential, it doesn't guarantee that a compound will engage its target in the complex milieu of a living cell. Factors like cell permeability, efflux pumps, and intracellular ATP concentrations can drastically alter a compound's activity. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm direct target engagement within intact cells.[9][10]
The Principle of CETSA
CETSA is based on the principle of ligand-induced thermal stabilization.[11] When a protein binds to a ligand (our test compound), its tertiary structure is often stabilized. This stabilization makes the protein more resistant to heat-induced unfolding and aggregation. By heating cells treated with the compound across a temperature gradient, we can measure the amount of soluble target protein remaining. A shift in the melting temperature (Tagg) to the right indicates target engagement.[9][12]
Experimental Protocol: CETSA for SYK Target Engagement
This protocol is designed to first determine the melting curve and then to generate an isothermal dose-response curve to quantify cellular potency.
A. CETSA Melt Curve
-
Cell Culture and Treatment : Culture a suitable cell line expressing endogenous SYK (e.g., Ramos B-cells) to ~80% confluency. Treat cells with a saturating concentration (e.g., 10 µM) of 6-Bromo-5-methylimidazo[1,2-A]pyrazine or DMSO vehicle for 1 hour.
-
Heating : Aliquot the treated cell suspensions into PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[13]
-
Cell Lysis : Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.[13]
-
Fractionation : Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[13]
-
Protein Quantification : Carefully collect the supernatant. Quantify the amount of soluble SYK protein in each sample using a standard method like Western Blotting or an ELISA.
-
Data Analysis : Plot the percentage of soluble SYK remaining versus temperature for both the vehicle and compound-treated samples to generate melt curves. The shift between the curves (ΔTagg) confirms target engagement.
B. Isothermal Dose-Response (ITDR)
-
Determine Optimal Temperature : From the melt curve, select a temperature that results in significant but not complete protein aggregation in the vehicle-treated group (e.g., 54°C).
-
Dose-Response Treatment : Treat cells with a serial dilution of 6-Bromo-5-methylimidazo[1,2-A]pyrazine (e.g., 0.1 nM to 30 µM) for 1 hour.
-
Heating and Processing : Heat all samples at the single, pre-determined temperature (54°C) for 3 minutes. Process the samples as described in steps 3-5 of the melt curve protocol.
-
Data Analysis : Plot the amount of soluble SYK as a function of compound concentration. Fit the data to a sigmoidal dose-response curve to determine the cellular IC50, which reflects the compound's potency in engaging its target in a cellular context.
Data Summary: Cellular Validation
The CETSA results provide critical validation of the in vitro data, confirming that the compound can access and bind to its intended target(s) inside a cell.
| Target | Apparent Tagg (Vehicle) | Apparent Tagg (10µM Compound) | Thermal Shift (ΔTagg) | Cellular IC50 (ITDR) |
| SYK | 50.1°C | 56.3°C | +6.2°C | 75 nM |
| LYN | 48.5°C | 50.2°C | +1.7°C | 850 nM |
| FYN | 49.2°C | 49.9°C | +0.7°C | >5 µM |
Table 2: Hypothetical CETSA data for key targets. The significant thermal shift and potent cellular IC50 for SYK confirm it as the primary intracellular target. The smaller shift and weaker IC50 for LYN suggest moderate cellular off-target engagement, while engagement with FYN is minimal.
Part 3: Comparative Analysis and Selectivity Visualization
To put the cross-reactivity profile into context, we compare our compound to a hypothetical alternative, "Comparator A," a known multi-kinase inhibitor with a broader activity profile.
A compound's selectivity can be quantified using various metrics. The S-score is a common method, where S(10) represents the number of kinases inhibited by more than 90% at a given concentration. A lower S-score indicates higher selectivity.
| Compound | Primary Target | S-Score (Inhibition >90% @ 1µM) | Cellular IC50 (Primary Target) | Cellular IC50 (Top Off-Target) | Selectivity Ratio (Cellular) |
| 6-Bromo-5-methylimidazo[1,2-A]pyrazine | SYK | 3 | 75 nM | 850 nM (LYN) | 11.3-fold |
| Comparator A | SYK | 25 | 50 nM | 95 nM (FYN) | 1.9-fold |
Table 3: A comparative analysis highlights the superior selectivity of 6-Bromo-5-methylimidazo[1,2-A]pyrazine over a hypothetical non-selective inhibitor, "Comparator A".
Conclusion
This guide outlines a logical, multi-step approach to thoroughly profile the cross-reactivity of 6-Bromo-5-methylimidazo[1,2-A]pyrazine. The journey from a broad in vitro screen to specific cellular validation provides a comprehensive understanding of a compound's interaction landscape.
Our hypothetical data suggest that 6-Bromo-5-methylimidazo[1,2-A]pyrazine is a potent and highly selective inhibitor of SYK. The in vitro binding affinity translates directly to robust target engagement in a cellular context, with a clear selectivity window over its closest off-targets. This level of detail is crucial for confidently advancing a compound into further preclinical development, providing a strong rationale for its mechanism of action and a predictive framework for its potential therapeutic index.
References
-
Davis, M. I., et al. (2011). A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes. Journal of Biomolecular Screening. [Link]
-
Reinhard, F. B. M., et al. (2024). Cellular thermal shift assay (CETSA). Bio-protocol. [Link]
-
Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology. [Link]
-
Reaction Biology. (2020). KINASE PROFILING & SCREENING. Reaction Biology. [Link]
-
BMG Labtech. Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech Application Note. [Link]
-
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
-
Henderson, M. J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
Zhang, J., et al. (2013). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. Journal of Biological Chemistry. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
-
Reaction Biology. Kinase Selectivity Panels. Reaction Biology. [Link]
-
Wang, S., et al. (2024). KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning. Nucleic Acids Research. [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Vogt, M., & Bajorath, J. (2018). Exploring Selectivity of Multikinase Inhibitors across the Human Kinome. ACS Omega. [Link]
-
Kumar, V., et al. (2017). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. [Link]
-
Al-Blewi, B., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry. [Link]
-
Hoolageri, R. A., & Goudgaon, N. M. (2013). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]
Sources
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. annualreviews.org [annualreviews.org]
- 10. news-medical.net [news-medical.net]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
Head-to-head comparison of different synthetic routes to 6-Bromo-5-methylimidazo[1,2-A]pyrazine
A Head-to-Head Comparison of Synthetic Routes to 6-Bromo-5-methylimidazo[1,2-a]pyrazine: A Guide for Researchers
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities.[1][2] The specific derivative, 6-Bromo-5-methylimidazo[1,2-a]pyrazine, serves as a crucial intermediate in the synthesis of various bioactive molecules, including kinase and viral inhibitors.[3] The strategic placement of the bromo and methyl groups on the pyrazine ring offers synthetic handles for further functionalization, making the efficient and scalable synthesis of this building block a topic of significant interest to researchers in drug discovery and development.
This guide provides a head-to-head comparison of two distinct synthetic strategies for the preparation of 6-Bromo-5-methylimidazo[1,2-a]pyrazine. Each route is critically evaluated based on experimental data, mechanistic rationale, and practical considerations to aid researchers in selecting the most suitable method for their specific needs.
Route 1: Stepwise Synthesis via Bromination and Cyclization
This classical approach involves the sequential construction of the target molecule, beginning with the modification of a commercially available pyrazine derivative. A key advantage of this method is the well-established and generally high-yielding nature of each individual step.
Experimental Protocol
Step 1: Synthesis of 2-Amino-3-bromo-5-methylpyrazine
To a solution of 2-amino-5-methylpyrazine (1.0 eq) in a suitable solvent such as ethanol or chloroform, N-bromosuccinimide (NBS) (1.1 eq) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford 2-amino-3-bromo-5-methylpyrazine. This electrophilic aromatic substitution proceeds with high regioselectivity due to the activating effect of the amino group directing the incoming electrophile to the adjacent position.[1]
Step 2: Synthesis of 6-Bromo-5-methylimidazo[1,2-a]pyrazine
The purified 2-amino-3-bromo-5-methylpyrazine (1.0 eq) is dissolved in a polar aprotic solvent like acetone or DMF. To this solution, an α-halo ketone, such as chloroacetaldehyde or bromoacetaldehyde (1.1 eq), is added. The reaction mixture is heated to reflux and monitored by TLC. The mechanism involves an initial nucleophilic attack of the exocyclic amino group on the carbonyl carbon of the α-halo ketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyrazine ring system.[1] The product is then isolated and purified.
Visualizing the Pathway
Caption: Stepwise synthesis of 6-Bromo-5-methylimidazo[1,2-a]pyrazine.
Route 2: One-Pot Multicomponent Synthesis
In contrast to the stepwise approach, multicomponent reactions (MCRs) offer a more streamlined and atom-economical alternative by combining multiple reactants in a single synthetic operation. An iodine-catalyzed three-component condensation represents a modern and efficient method for the construction of the imidazo[1,2-a]pyrazine core.[4][5]
Experimental Protocol
In a one-pot reaction, 2-amino-5-methylpyrazine (1.0 eq), an appropriate aldehyde (e.g., glyoxal or a protected form) (1.0 eq), and an isocyanide (e.g., tert-butyl isocyanide) (1.0 eq) are combined in a suitable solvent like ethanol. A catalytic amount of molecular iodine (e.g., 5 mol%) is added, and the reaction is stirred at room temperature.[5] The reaction proceeds through an initial condensation of the aminopyrazine and the aldehyde to form an imine, which is then activated by the iodine catalyst. Subsequent nucleophilic attack by the isocyanide and an intramolecular cyclization leads to the formation of the desired product. The use of a bromine-containing starting material, or a subsequent bromination step would be required to yield the final target molecule. For the direct synthesis of 6-Bromo-5-methylimidazo[1,2-a]pyrazine, a brominated aminopyrazine would be the ideal starting material.
Visualizing the Pathway
Caption: One-pot multicomponent synthesis of the imidazo[1,2-a]pyrazine core.
Head-to-Head Comparison
| Feature | Route 1: Stepwise Synthesis | Route 2: One-Pot Multicomponent Synthesis |
| Number of Steps | Two distinct synthetic steps with intermediate purification. | One-pot reaction, though starting material may require prior synthesis. |
| Overall Yield | Generally moderate to high, with potential for optimization at each step.[1] | Can provide good to excellent yields in a single step.[5] |
| Atom Economy | Lower due to the use of stoichiometric reagents like NBS and the generation of byproducts. | Higher, as most atoms from the reactants are incorporated into the final product. |
| Reaction Conditions | Requires heating (reflux) in the second step. | Often proceeds at room temperature.[5] |
| Catalyst | No catalyst required. | Requires a catalyst (molecular iodine), which is inexpensive and readily available.[5] |
| Purification | Requires purification of the intermediate and the final product. | Potentially simpler workup and purification of the final product. |
| Scalability | Readily scalable with well-defined process parameters for each step. | May require more optimization for large-scale synthesis to control exotherms and ensure efficient mixing. |
| Versatility | Allows for the isolation and characterization of the intermediate, which can be useful for process control. | The diversity of the final product is dependent on the availability of suitable aldehydes and isocyanides. |
Conclusion and Recommendations
Both synthetic routes offer viable pathways to 6-Bromo-5-methylimidazo[1,2-a]pyrazine, each with its own set of advantages and disadvantages.
Route 1 (Stepwise Synthesis) is a robust and well-understood method that is highly suitable for laboratory-scale synthesis where control over each transformation is paramount. The ability to isolate and characterize the intermediate provides a clear checkpoint for reaction success and purity assessment. This route is recommended for researchers who prioritize reliability and straightforward execution.
Route 2 (One-Pot Multicomponent Synthesis) represents a more modern and efficient approach that aligns with the principles of green chemistry by offering higher atom economy and milder reaction conditions. This route is particularly attractive for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. While it may require more initial optimization, the potential for a streamlined, single-step synthesis makes it a compelling option for high-throughput chemistry and process development.
The ultimate choice of synthetic route will depend on the specific requirements of the research project, including the desired scale of synthesis, available resources, and the importance of factors such as process efficiency and environmental impact.
References
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
-
The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
-
Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Imidazo[1,2-a]pyrazines. ResearchGate. [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 6-Bromo-5-methylimidazo[1,2-A]pyrazine | 1330750-56-5 | Benchchem [benchchem.com]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Preclinical Landscape: A Comparative Analysis of 6-Bromo-5-methylimidazo[1,2-A]pyrazine's Potential In Vivo Efficacy
To our fellow researchers, scientists, and drug development professionals, this guide offers a comprehensive analysis of the projected in vivo efficacy of 6-Bromo-5-methylimidazo[1,2-A]pyrazine. As of the latest literature review, direct in vivo studies on this specific molecule have not been published. Therefore, this document adopts a scientifically grounded approach by extrapolating its potential performance through a comparative lens. We will delve into the known biological activities of closely related imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine analogs that have undergone in vivo testing and contrast their performance with established standard-of-care agents in relevant preclinical models. This guide aims to provide a robust framework for assessing the therapeutic promise of 6-Bromo-5-methylimidazo[1,2-A]pyrazine and to inform the design of future in vivo studies.
Introduction to 6-Bromo-5-methylimidazo[1,2-A]pyrazine and the Imidazopyrazine Scaffold
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The specific compound, 6-Bromo-5-methylimidazo[1,2-A]pyrazine, is characterized by a bromine atom at the 6-position and a methyl group at the 5-position. These substitutions are not merely decorative; they are anticipated to modulate the molecule's electronic and steric properties, which in turn can influence its target engagement and pharmacokinetic profile.[2] While direct efficacy data is pending, the body of work on analogous compounds provides a strong rationale for its investigation as a therapeutic agent, particularly in oncology.
Extrapolating Potential: In Vivo Efficacy of Structurally Related Imidazopyrazine Analogs
Research into the broader imidazo[1,2-a]pyrazine family has identified potent inhibitors of key oncogenic targets, most notably Aurora kinases. These enzymes are critical regulators of cell division, and their dysregulation is a hallmark of many cancers. Several imidazo[1,2-a]pyrazine-based compounds have demonstrated significant antitumor activity in preclinical xenograft models.
One such noteworthy analog, referred to as compound 16 in a study by Yu et al. (2018), is a potent Aurora A and B kinase inhibitor. This compound exhibited excellent in vivo efficacy in a mouse xenograft model of human colorectal carcinoma (HCT116), demonstrating the therapeutic potential of this chemical scaffold when appropriately optimized for oral bioavailability.[3] Another related compound, 25 , also an imidazo[1,2-a]pyrazine-based Aurora kinase inhibitor, has shown anti-tumor activity in an A2780 ovarian tumor xenograft model.[4]
The choice of xenograft models, such as those using HCT116 (colorectal cancer) or A2780 (ovarian cancer) cell lines, is a standard and critical step in preclinical drug development.[5] These models involve the implantation of human cancer cells into immunodeficient mice, allowing for the evaluation of a compound's antitumor activity in a living system that recapitulates aspects of human tumor biology.
Comparative In Vivo Performance
To contextualize the potential of 6-Bromo-5-methylimidazo[1,2-A]pyrazine, we will compare the reported efficacy of its analogs against a standard-of-care chemotherapeutic agent, Doxorubicin, in similar preclinical settings. Doxorubicin is an anthracycline antibiotic that has been a cornerstone of cancer therapy for decades, exerting its cytotoxic effects through DNA intercalation and inhibition of topoisomerase II.[6]
| Compound/Drug | Cancer Model | Dosing Regimen | Efficacy Outcome | Reference |
| Imidazo[1,2-a]pyrazine Analog (Aurora Inhibitor) | HCT116 Colorectal Xenograft | Oral administration | Excellent tumor growth inhibition | [3] |
| Imidazo[1,2-a]pyrazine Analog (Aurora Inhibitor) | A2780 Ovarian Xenograft | Not specified | Demonstrated anti-tumor activity | [4] |
| Doxorubicin | HCT116 Colorectal Xenograft | 3 mg/kg/day (injections) | Significant reduction in tumor volume | [6][7] |
| Doxorubicin | MCF-7 Breast Cancer Xenograft | Not specified | 20% reduction in tumor growth (as monotherapy) | [8] |
This comparative data suggests that optimized imidazo[1,2-a]pyrazine derivatives can achieve potent antitumor effects, comparable to or potentially exceeding those of standard cytotoxic agents in specific contexts. The oral bioavailability demonstrated by some analogs is a significant advantage, offering the potential for more convenient and patient-friendly dosing regimens.[3]
Mechanistic Insights: The Rationale for Targeting Aurora Kinases
The promising in vivo data for imidazo[1,2-a]pyrazine analogs is underpinned by their mechanism of action. By inhibiting Aurora kinases A and B, these compounds disrupt the mitotic spindle formation and chromosome segregation, leading to polyploidy and ultimately, apoptosis in rapidly dividing cancer cells. This targeted approach is a departure from the broad cytotoxicity of traditional chemotherapies like Doxorubicin.
Caption: Mechanism of Action for Imidazopyrazine-based Aurora Kinase Inhibitors.
Experimental Protocols: A Guide to In Vivo Efficacy Assessment
For researchers planning to evaluate the in vivo efficacy of 6-Bromo-5-methylimidazo[1,2-A]pyrazine, the following is a generalized protocol based on standard practices for xenograft studies.[5]
Human Tumor Xenograft Model Workflow
-
Cell Culture: Culture human cancer cell lines (e.g., HCT116 for colorectal cancer) under sterile conditions in the recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or athymic nude mice), typically 6-8 weeks old. Allow for an acclimatization period of at least one week.
-
Tumor Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture with Matrigel.
-
Subcutaneously inject the cell suspension (typically 1-10 million cells in 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the animals regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (6-Bromo-5-methylimidazo[1,2-A]pyrazine), a standard-of-care drug (e.g., Doxorubicin), and a vehicle control according to the planned dosing schedule (e.g., daily oral gavage, intraperitoneal injection).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the antitumor efficacy.
Caption: Standard Workflow for a Xenograft-based In Vivo Efficacy Study.
Future Directions and Conclusion
While direct in vivo data for 6-Bromo-5-methylimidazo[1,2-A]pyrazine is not yet available, the collective evidence from its structural analogs provides a strong impetus for its continued investigation. The imidazo[1,2-a]pyrazine scaffold has proven to be a fertile ground for the discovery of potent, orally bioavailable anticancer agents, particularly through the inhibition of Aurora kinases.
The path forward for 6-Bromo-5-methylimidazo[1,2-A]pyrazine will involve rigorous preclinical evaluation, beginning with comprehensive in vitro characterization of its potency, selectivity, and mechanism of action. Subsequent in vivo studies, following established xenograft protocols, will be crucial to determine its therapeutic window and efficacy relative to standard-of-care agents like Doxorubicin and modern targeted therapies. The insights from related compounds suggest that with appropriate optimization, 6-Bromo-5-methylimidazo[1,2-A]pyrazine could emerge as a promising candidate for the treatment of various malignancies.
References
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]
-
Yu, T., et al. (2018). Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor. Bioorganic & Medicinal Chemistry Letters, 28(9), 1546-1550. Available at: [Link]
-
A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling. (2020). OncoTargets and Therapy, 13, 1197-1207. Available at: [Link]
-
Boyle, R. G., et al. (2010). Discovery of Orally Bioavailable imidazo[1,2-a]pyrazine-based Aurora Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(24), 7475-7479. Available at: [Link]
-
Sidduri, A., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters, 1(5), 214-218. Available at: [Link]
-
Enhancing doxorubicin's anticancer impact in colorectal cancer by targeting the Akt/Gsk3β/mTOR-SREBP1 signaling axis with an HDAC inhibitor. (2024). Life Sciences, 344, 122557. Available at: [Link]
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (2023). Molecules, 28(13), 5174. Available at: [Link]
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2022). Molecules, 27(19), 6396. Available at: [Link]
-
Design, synthesis, and biological evaluation of imidazopyridine-linked thiazolidinone as potential anticancer agents. (2020). Archiv der Pharmazie, 353(10), e2000071. Available at: [Link]
-
Doxorubicin-based ENO1 targeted drug delivery strategy enhances therapeutic efficacy against colorectal cancer. (2024). Biochemical Pharmacology, 224, 116220. Available at: [Link]
-
Design, synthesis, anticancer activity and In‐silico studies of novel imidazo[1,2‐a]pyridine based 1H‐1,2,3‐triazole derivatives. (2021). Journal of Heterocyclic Chemistry, 58(10), 2085-2094. Available at: [Link]
-
In vivo effects of chemotherapy on oncogenic pathways in colorectal cancer. (2017). International Journal of Cancer, 141(3), 618-623. Available at: [Link]
-
Standard Chemotherapy for Colorectal Cancer. (n.d.). Available at: [Link]
-
An in vivo rat model for early development of colorectal cancer metastasis to liver. (2009). Journal of Surgical Research, 155(1), 66-73. Available at: [Link]
-
Russian Journal of Oncology. (2025). Available at: [Link]
-
In Vitro and In Vivo Imaging-Based Evaluation of Doxorubicin Anticancer Treatment in Combination with the Herbal Medicine Black Cohosh. (2023). International Journal of Molecular Sciences, 24(24), 17509. Available at: [Link]
-
Treatment Combo Outperforms Standard-of-Care in Colorectal Cancer Trial. (2023). Today's Clinical Lab. Available at: [Link]
-
Analysis of the efficiency of Doxorubicin alone in a mouse xenograft... (2020). ResearchGate. Available at: [Link]
-
First-line Therapy for Metastatic Colorectal Cancer: Patients without Comorbidities. (2025). ESMO. Available at: [Link]
-
6-Bromo-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine. PubChem. Available at: [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). Molecules, 29(19), 4381. Available at: [Link]
Sources
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromo-5-methylimidazo[1,2-A]pyrazine | 1330750-56-5 | Benchchem [benchchem.com]
- 3. Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing doxorubicin’s anticancer impact in colorectal cancer by targeting the Akt/Gsk3β/mTOR-SREBP1 signaling axis with an HDAC inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Benchmarking the Potency of the Imidazo[1,2-a]pyrazine Scaffold: A Case Study in p38 MAPK Inhibition
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword: The quest for novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. The imidazo[1,2-a]pyrazine core has emerged as a versatile and privileged scaffold, giving rise to potent inhibitors of various kinases.[1][2][3] While specific data on 6-Bromo-5-methylimidazo[1,2-A]pyrazine as a kinase inhibitor is not extensively documented in publicly available literature, its structural alerts suggest potential activity. This guide, therefore, uses the broader imidazo[1,2-a]pyrazine family as a case study to benchmark the potency of this chemical class against other established kinase inhibitors, with a focus on the well-validated therapeutic target, p38 mitogen-activated protein kinase (MAPK).
The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a key target for therapeutic intervention in a range of diseases, including rheumatoid arthritis and cancer.[4][5] The development of potent and selective p38 MAPK inhibitors has been a significant focus of research, providing a rich landscape for comparative analysis.[6][7] This guide will provide a comprehensive framework for evaluating the potency of novel chemical entities, such as those derived from the imidazo[1,2-a]pyrazine scaffold, against established benchmarks.
The p38 MAPK Signaling Pathway: A Prime Target for Intervention
The p38 MAPK pathway is a key signaling cascade that responds to a variety of extracellular stimuli, leading to the activation of downstream transcription factors and the production of pro-inflammatory cytokines like TNF-α and IL-6.[5] Dysregulation of this pathway is implicated in the pathogenesis of numerous inflammatory diseases and cancers.[4][8] Consequently, the development of small molecule inhibitors that target p38 MAPK has been a major focus of pharmaceutical research.[6]
Figure 1: Simplified p38 MAPK Signaling Pathway
Caption: A diagram illustrating the p38 MAPK signaling cascade and the point of intervention for p38 inhibitors.
Benchmarking Kinase Inhibitor Potency: A Comparative Analysis
To objectively assess the potential of a novel inhibitor, it is crucial to benchmark its potency against well-characterized compounds targeting the same kinase. For the purpose of this guide, we will compare the potency of several notable p38 MAPK inhibitors.
Comparator Kinase Inhibitors:
-
TAK-715: A potent and selective inhibitor of p38α MAPK.[9][10][11] It serves as an excellent benchmark due to its high potency and well-documented activity.
-
Ralimetinib (LY2228820): A selective inhibitor of p38α and p38β isoforms that has been evaluated in clinical trials for advanced cancer.[8]
-
BIRB 796: An allosteric inhibitor of p38 MAPK, offering a different mechanism of action for comparison.[7]
-
VX-745: An early, selective p38α inhibitor that has been studied in the context of inflammatory diseases.[7]
Quantitative Data Summary
The following table summarizes the in vitro potency (IC50) of the selected p38 MAPK inhibitors against the p38α isoform. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Inhibitor | Target Kinase | IC50 (nM) | Reference(s) |
| TAK-715 | p38α MAPK | 7.1 | [9][10] |
| Ralimetinib (LY2228820) | p38α MAPK | 5.3 | [8] |
| BIRB 796 | p38α MAPK | 38 | [7] (Representative value) |
| VX-745 | p38α MAPK | 120 | [7] (Representative value) |
Note: IC50 values can vary depending on the assay conditions. The values presented here are for comparative purposes.
Experimental Methodologies
The accurate determination of inhibitor potency relies on robust and well-validated experimental protocols. Both in vitro biochemical assays and cell-based assays are essential for a comprehensive evaluation.
In Vitro Kinase Assay: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in signal indicates kinase inhibition.
Figure 2: Workflow for the ADP-Glo™ In Vitro Kinase Assay
Caption: A flowchart outlining the key steps of the ADP-Glo™ kinase assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., 6-Bromo-5-methylimidazo[1,2-A]pyrazine) and comparator inhibitors in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase buffer, the test compound, recombinant p38α MAPK enzyme, and the substrate (e.g., a specific peptide).
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Convert ADP to ATP: Add Kinase Detection Reagent, which contains an enzyme that converts the ADP generated in the kinase reaction to ATP.
-
Measure Luminescence: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the ADP concentration.[12]
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assay: Western Blot for Phospho-MAPKAPK2
This assay measures the ability of an inhibitor to block the phosphorylation of a downstream substrate of p38 MAPK in a cellular context.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., THP-1 monocytes) and treat with various concentrations of the test inhibitor for a predetermined time.
-
Cell Stimulation: Stimulate the cells with a p38 MAPK activator, such as lipopolysaccharide (LPS), to induce the phosphorylation cascade.
-
Cell Lysis: Lyse the cells to extract the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of MAPKAPK2 (a direct substrate of p38 MAPK). Also, probe with an antibody for total MAPKAPK2 as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated MAPKAPK2 at different inhibitor concentrations.
Discussion and Future Directions
The imidazo[1,2-a]pyrazine scaffold represents a promising starting point for the development of novel kinase inhibitors.[13][14][15] The hypothetical inhibitory potential of 6-Bromo-5-methylimidazo[1,2-A]pyrazine against kinases like p38 MAPK can be systematically evaluated using the benchmarking framework and experimental protocols outlined in this guide.
A thorough comparison against established inhibitors like TAK-715 and Ralimetinib is essential to understand the relative potency and potential advantages of a new chemical entity.[8][9] Furthermore, comprehensive kinase profiling against a broad panel of kinases is crucial to assess the selectivity of the compound and identify potential off-target effects.[16][17]
Future studies should also investigate the mode of action (e.g., ATP-competitive or allosteric) and the in vivo efficacy of promising compounds in relevant animal models of disease. The data generated from these rigorous preclinical evaluations will be critical for advancing novel imidazo[1,2-a]pyrazine-based inhibitors towards clinical development.
References
-
A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer. AACR Journals. [Link]
-
Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. PubMed. [Link]
-
Summary of p38 inhibitors in clinical trials. ResearchGate. [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
-
TAK-715: Selective p38 MAPK Inhibitor for Inflammation Re... [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]
-
Approach used to quantify inhibitor potency and selectivity in vitro. ResearchGate. [Link]
-
A cell-based screening assay to identify novel kinase inhibitors. American Association for Cancer Research. [Link]
-
“Go upstream, young man”: lessons learned from the p38 saga. PubMed Central. [Link]
-
Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis. PubMed Central. [Link]
-
In vitro kinase assay. Protocols.io. [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]
-
Discovery and Optimization of Narrow Spectrum Inhibitors of Tousled Like Kinase 2 (TLK2) Using Quantitative Structure Activity Relationships. National Institutes of Health. [Link]
-
6-Bromo-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine | C10H12BrN5. PubChem. [Link]
-
(PDF) Imidazo[1,2-a]pyrazines. ResearchGate. [Link]
-
Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. National Institutes of Health. [Link]
-
Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. PubMed. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. [Link]
-
6-bromo-2-methylimidazo[1,2-a]pyrazine. PubChemLite. [Link]
Sources
- 1. 6-Bromo-5-methylimidazo[1,2-A]pyrazine | 1330750-56-5 | Benchchem [benchchem.com]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. map-kinase-fragment.com [map-kinase-fragment.com]
- 10. TAK 715 | p38 MAPK | Tocris Bioscience [tocris.com]
- 11. TAK-715 | Casein Kinase | JNK | p38 MAPK | TargetMol [targetmol.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-5-methylimidazo[1,2-A]pyrazine
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 6-Bromo-5-methylimidazo[1,2-A]pyrazine. As a brominated heterocyclic compound, this substance requires meticulous handling not only during its use in research and development but also through its entire lifecycle to the point of final disposal. The procedures outlined below are designed to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain strict regulatory compliance. The causality behind each step is explained to foster a deep understanding of the principles of chemical waste management.
Chemical Profile and Inherent Hazards
6-Bromo-5-methylimidazo[1,2-A]pyrazine is a heterocyclic building block used in medicinal chemistry and drug development.[1] Its structure, containing both a bromine atom and a fused imidazole-pyrazine ring system, dictates its reactivity and its hazard profile. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar brominated imidazo[1,2-a]pyrazine and pyridine derivatives provide a strong basis for a thorough hazard assessment.[2][3][4][5]
The primary hazards are consistently identified as:
These hazards necessitate the use of appropriate personal protective equipment (PPE) and strict handling protocols at all times.
Table 1: Hazard Identification and Classification
| Hazard Class | GHS Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][4] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [2][4] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | [2][3] |
The Critical Importance of Segregation: Halogenated Waste Stream
The presence of a carbon-halogen bond (C-Br) classifies 6-Bromo-5-methylimidazo[1,2-A]pyrazine as a halogenated organic compound .[6][7] This is the single most important factor determining its disposal pathway.
Causality: Halogenated and non-halogenated organic wastes cannot be mixed.[8][9] The reason lies in the required disposal technology. Halogenated wastes require high-temperature incineration with specialized scrubbers to neutralize the acidic gases (such as hydrobromic acid, HBr) produced during combustion.[10] Improper incineration can lead to the formation of highly toxic and persistent environmental pollutants like polybrominated dibenzodioxins and dibenzofurans.[10] Mixing halogenated waste into non-halogenated solvent streams contaminates the entire volume, drastically increasing disposal costs and environmental risk.
Pre-Disposal Operations: Laboratory Best Practices
Proper disposal begins at the point of waste generation. Adherence to these steps is mandatory to ensure safety and compliance.
Step 1: Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing the appropriate PPE.
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[4]
-
Lab Coat: A standard laboratory coat is required to protect from splashes.
-
Respiratory Protection: Use only in a well-ventilated area, such as a certified chemical fume hood.[5]
Step 2: Waste Collection at the Bench
-
Designate a specific, clearly labeled container for "Halogenated Organic Solid Waste" or "Halogenated Organic Liquid Waste" in the immediate work area.
-
Never dispose of 6-Bromo-5-methylimidazo[1,2-A]pyrazine or its solutions down the sink.[8] This is a direct violation of environmental regulations and poses a significant risk to aquatic ecosystems.
-
For solid waste (e.g., contaminated filter paper, weighing boats, gloves), place it directly into the designated solid waste container.
-
For liquid waste (e.g., reaction mother liquors, solutions in organic solvents), pour it into the designated liquid waste container using a funnel to prevent spills.
Step-by-Step Disposal Protocol for 6-Bromo-5-methylimidazo[1,2-A]pyrazine
This protocol covers the lifecycle of the waste from the fume hood to its final collection by certified waste management professionals.
Workflow for Waste Segregation and Disposal
Sources
- 1. 1330750-56-5|6-Bromo-5-methylimidazo[1,2-a]pyrazine|BLD Pharm [bldpharm.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. 1159815-50-5|6-Bromo-8-methylimidazo[1,2-a]pyrazine|BLD Pharm [bldpharm.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. uakron.edu [uakron.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. ethz.ch [ethz.ch]
- 10. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
Personal protective equipment for handling 6-Bromo-5-methylimidazo[1,2-A]pyrazine
An Essential Guide to Personal Protective Equipment for Handling 6-Bromo-5-methylimidazo[1,2-A]pyrazine
A Senior Application Scientist's Perspective on Proactive Safety
Hazard Analysis Based on Structural Analogs
The primary hazards associated with imidazo[1,2-a]pyrazine derivatives, such as Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate and 6-Bromo-8-methylimidazo[1,2-a]pyrazine, are well-documented.[1][2] Based on this data, we will operate under the assumption that 6-Bromo-5-methylimidazo[1,2-A]pyrazine presents similar risks.
Anticipated Hazard Classifications:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed (H302).[1]
-
Skin Irritation (Category 2): Causes skin irritation (H315).[1][3]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation (H319).[1][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation (H335).[1][2]
These classifications are our foundational guide for selecting appropriate Personal Protective Equipment (PPE). The GHS07 pictogram, indicating "Warning," is the primary visual cue for these hazard levels.[1]
The Core Principle: Engineering Controls First
Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense.[4] The primary method for safe handling is the use of engineering controls.
-
Chemical Fume Hood: All manipulations of 6-Bromo-5-methylimidazo[1,2-A]pyrazine, especially handling the solid powder or preparing stock solutions, must be performed inside a certified chemical fume hood. This directly addresses the risk of respiratory irritation (H335) by containing and exhausting airborne particles and vapors.[3][5]
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the associated risk of exposure.
Primary Laboratory Attire (Minimum Requirement)
This is the baseline for entering any laboratory space where this chemical is stored or handled.
-
Full-Length Pants and Closed-Toe Shoes: Provides a basic barrier against accidental spills.
-
Safety Glasses: Standard ANSI-rated safety glasses are mandatory at all times.
Task-Specific PPE Protocol
The following table outlines the required PPE for handling 6-Bromo-5-methylimidazo[1,2-A]pyrazine.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Transporting Container | Nitrile Gloves (single pair) | Safety Glasses | Laboratory Coat (fully buttoned) | Not required |
| Weighing Solid Powder | Double-Gloved Nitrile | Chemical Splash Goggles over Safety Glasses | Laboratory Coat (fully buttoned) | Engineering Control (Fume Hood) is primary. N95 respirator may be considered as a secondary precaution if significant dust is anticipated. |
| Preparing Solutions | Double-Gloved Nitrile or Neoprene | Chemical Splash Goggles & Face Shield | Chemical-Resistant Apron over Laboratory Coat | Engineering Control (Fume Hood) is mandatory. |
| Accidental Spill Cleanup | Heavy-duty Nitrile or Neoprene Gloves | Chemical Splash Goggles & Face Shield | Chemical-Resistant Coveralls or Gown | Air-Purifying Respirator (APR) with organic vapor/particulate cartridges.[6] |
Detailed Rationale for PPE Selection
-
Hand Protection: The "Causes skin irritation" (H315) classification necessitates robust hand protection.[1][3] Nitrile gloves are a common and effective choice for incidental contact.[7] Double-gloving is a critical practice when weighing solids or preparing solutions, as it allows for the immediate removal of a contaminated outer glove without exposing the skin.[8] For tasks with a higher risk of splashes or prolonged contact, neoprene gloves offer broader resistance.[4]
-
Eye and Face Protection: Because this compound is classified as a serious eye irritant (H319), standard safety glasses are insufficient when actively handling the material.[1][3] Chemical splash goggles that form a seal around the eyes are required. When preparing solutions or handling larger quantities where splashing is possible, a full-face shield must be worn over the goggles to protect the entire face.
-
Body Protection: A standard laboratory coat protects against minor spills and contamination of personal clothing.[7] When handling larger volumes of liquid or during spill cleanup, a chemical-resistant apron or gown provides an additional, less permeable barrier.[4][7]
-
Respiratory Protection: The primary means of respiratory protection is the chemical fume hood.[3][5] A respirator should not be necessary for routine operations conducted within a properly functioning fume hood. However, for emergency situations like a large spill outside of containment, an air-purifying respirator with appropriate cartridges is essential.[6][7]
Procedural Workflow for Safe Handling
The following diagram illustrates the logical flow for safely handling 6-Bromo-5-methylimidazo[1,2-A]pyrazine, from preparation to disposal.
Caption: Workflow for Safe Handling of 6-Bromo-5-methylimidazo[1,2-A]pyrazine.
Step-by-Step Protocol for Donning and Doffing PPE
Donning (Putting On) Sequence:
-
Lab Coat: Fasten completely.
-
Goggles/Face Shield: Adjust for a secure fit.
-
Gloves: Pull the cuffs of the gloves over the cuffs of the lab coat sleeves to create a seal. If double-gloving, don the inner pair first, then the outer pair.
Doffing (Taking Off) Sequence - The "Contaminated-to-Clean" Principle:
-
Outer Gloves (if used): Peel off the first pair of gloves without touching the outer surface with your bare hand. Dispose of them immediately.
-
Lab Coat/Apron: Unbutton and remove by rolling it inside-out to contain any contamination.
-
Goggles/Face Shield: Remove by handling the strap, not the front surface.
-
Inner Gloves: Remove the final pair of gloves by peeling them off, turning them inside out.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[1][5]
Disposal and Decontamination
-
Waste Disposal: All waste contaminated with 6-Bromo-5-methylimidazo[1,2-A]pyrazine, including gloves, weigh boats, and pipette tips, must be disposed of in a designated hazardous waste container.[3][5] Follow your institution's specific guidelines for halogenated organic waste.
-
Decontamination: Clean the work area within the fume hood thoroughly after use. Use a suitable solvent (e.g., ethanol or isopropanol) followed by a detergent solution, ensuring all cleaning materials are also disposed of as hazardous waste.
By adhering to this comprehensive plan, you build a deep, intrinsic culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.
References
-
Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. (n.d.). Oregon OSHA. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). National Institute for Occupational Safety and Health (NIOSH). [Link]
-
Personal Protective Equipment Selection Guide. (2015). University of Arizona, Research Laboratory & Safety Services. [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. (n.d.). Health and Safety Authority. [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. 1159815-50-5|6-Bromo-8-methylimidazo[1,2-a]pyrazine|BLD Pharm [bldpharm.com]
- 3. fishersci.com [fishersci.com]
- 4. hsa.ie [hsa.ie]
- 5. fishersci.com [fishersci.com]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. research.arizona.edu [research.arizona.edu]
- 8. pppmag.com [pppmag.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
